molecular formula C17H25ClN2O2S B15623977 (S,S)-TAK-418

(S,S)-TAK-418

Katalognummer: B15623977
Molekulargewicht: 356.9 g/mol
InChI-Schlüssel: LEEWMGOHGNRDKC-YYLIZZNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,S)-TAK-418 is a useful research compound. Its molecular formula is C17H25ClN2O2S and its molecular weight is 356.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H25ClN2O2S

Molekulargewicht

356.9 g/mol

IUPAC-Name

5-[(1S,2S)-2-(cyclopropylmethylamino)cyclopropyl]-N-(oxan-4-yl)thiophene-3-carboxamide;hydrochloride

InChI

InChI=1S/C17H24N2O2S.ClH/c20-17(19-13-3-5-21-6-4-13)12-7-16(22-10-12)14-8-15(14)18-9-11-1-2-11;/h7,10-11,13-15,18H,1-6,8-9H2,(H,19,20);1H/t14-,15-;/m0./s1

InChI-Schlüssel

LEEWMGOHGNRDKC-YYLIZZNMSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

(S,S)-TAK-418: An In-Depth Technical Guide on its Core Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,S)-TAK-418 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation. Contrary to potential misconceptions, TAK-418 is not a GPR139 agonist. Its mechanism of action in neuronal cells is centered on the inhibition of LSD1, leading to the modulation of histone methylation, normalization of gene expression, and amelioration of behavioral deficits observed in preclinical models of neurodevelopmental disorders. This document provides a comprehensive overview of the molecular pathways, supporting experimental data, and methodologies related to the neuronal action of this compound.

Core Mechanism of Action: LSD1 Inhibition

This compound, also known as 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride, is a selective, orally active inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] It exhibits potent enzymatic inhibition with a median inhibitory concentration (IC50) value of 2.9 nM.[1][2] The primary mechanism of TAK-418 involves irreversibly targeting the catalytic flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of LSD1.[3]

A key characteristic of TAK-418 is its specificity for inhibiting the enzymatic activity of LSD1 without significantly disrupting the formation of the LSD1-cofactor complex.[4][5] This is a crucial distinction from conventional LSD1 inhibitors, which can interfere with these complexes and lead to off-target effects, such as hematological toxicity.[4][5] By avoiding steric interference with cofactor proteins like GFI1B, TAK-418 achieves potent epigenetic modulation with a more favorable safety profile.[2][4]

Signaling Pathway: Epigenetic Regulation via Histone Demethylation

LSD1 functions as a histone demethylase, specifically removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me2). The methylation status of these histone residues is critical for regulating gene expression. H3K4 methylation is generally associated with gene activation, while H3K9 methylation is linked to gene repression.

By inhibiting LSD1, TAK-418 prevents the demethylation of these key histone marks. This leads to an increase in the levels of H3K4me1/2/3 and H3K9me2 at specific gene loci.[1][2] For instance, in primary cultured rat neurons, TAK-418 treatment was shown to increase H3K4me1/2/3 and H3K9me2 levels at the Ucp2 gene and H3K4me1/2/3 at the Bdnf gene.[1] This modulation of histone methylation "unlocks" aberrant epigenetic machinery, leading to the normalization of dysregulated gene expression patterns observed in models of neurodevelopmental disorders.[1][6]

TAK418_Mechanism_of_Action

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/SystemReference
IC50 (LSD1 Enzyme Activity)2.9 nMIn vitro enzyme assay[1][2]
k_inact/K_I3.8 × 10^5 ± 3.8 × 10^4 M⁻¹s⁻¹In vitro enzyme assay[1]

Table 2: In Vivo Effects of this compound on Histone Methylation and Gene Expression

BiomarkerEffectModel SystemTreatmentReference
H3K4me1/2/3 and H3K9me2 at Ucp2 geneIncreasedPrimary cultured rat neuronsTAK-418[1]
Ucp2 mRNA expressionInducedPrimary cultured rat neuronsTAK-418[1]
H3K4me1/2/3 at Bdnf geneIncreasedPrimary cultured rat neuronsTAK-418[1]
H3K4me2 at Ucp2 geneIncreasedMouse brainSingle administration of 1 or 3 mg/kg TAK-418[2]

Table 3: In Vivo Behavioral Efficacy of this compound

Behavioral DeficitEffect of TAK-418Animal ModelTreatmentReference
Social DeficitsAmelioratedValproate (VPA)-exposed rats2-week administration[7]
Social DeficitsAmelioratedPolyinosinic:polycytidylic acid (poly I:C)-exposed mice2-week administration[7]
Recognition Memory DeficitsImprovedAged mice2-week administration[7]
Recognition Memory DeficitsImprovedTg2576 (Alzheimer's model) mice2-week administration[7]
Visuospatial Learning and Memory DeficitsRescuedKmt2d+/βGeo (Kabuki syndrome model) mice2-week administration[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Primary Neuronal Culture
  • Source: Cerebral cortex and hippocampus were isolated from fetal Sprague-Dawley rats at embryonic day 19.[1]

  • Cell Preparation: A cell suspension was prepared using a Nerve Cell Dissociation Medium.[1]

  • Plating: Cells were plated on poly-l-lysine–coated plates at a density of 9.8 × 10^4 cells/cm².[1]

  • Culture Conditions: Cells were cultured at 37°C and 5% CO2 in a Neurobasal medium.[1]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
  • Objective: To analyze genome-wide histone methylation patterns.

  • Sample Preparation: Cortical tissues were obtained from rodent models (e.g., VPA rats, poly I:C mice) following a 2-week administration of vehicle or TAK-418 (1 mg/kg).[1]

  • Protocol: Standard ChIP-seq protocols were followed to immunoprecipitate chromatin with antibodies specific for H3K4me1/2/3 and H3K9me2, followed by high-throughput sequencing of the associated DNA.

ChIP_seq_Workflow cluster_sample_prep Sample Preparation cluster_immunoprecipitation Immunoprecipitation cluster_sequencing Sequencing and Analysis Tissue Cortical Tissue (from treated/control animals) Crosslink Formaldehyde Crosslinking Tissue->Crosslink ChromatinShear Chromatin Shearing (Sonication/Enzymatic) Crosslink->ChromatinShear Antibody Add Histone Mark-Specific Antibody (e.g., anti-H3K4me3) ChromatinShear->Antibody IP Immunoprecipitation (Antibody-bound beads) Antibody->IP Wash Wash to Remove Non-specific Binding IP->Wash ReverseCrosslink Reverse Crosslinks and Purify DNA Wash->ReverseCrosslink LibraryPrep DNA Library Preparation ReverseCrosslink->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis (Peak calling, etc.) Sequencing->DataAnalysis

Behavioral Assays
  • Sociability Testing (Three-Chamber Test): Used to evaluate social deficits in rodent models. The test measures the time an animal spends with a novel animal versus a novel object.[7]

  • Novel Object Recognition (NOR) Test: Assesses cognitive function, specifically recognition memory. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.[7]

  • Prepulse Inhibition (PPI) Test: Measures sensorimotor gating, a neurological process that filters out unnecessary sensory information.[7]

Conclusion

This compound represents a novel therapeutic approach for neurodevelopmental disorders by targeting the epigenetic machinery in neuronal cells. Its specific inhibition of LSD1 enzymatic activity leads to the normalization of histone methylation and gene expression, ultimately improving behavioral deficits in preclinical models. The data strongly support that the core mechanism of action of TAK-418 is through the modulation of epigenetic landscapes in the brain, offering a promising avenue for the development of treatments for complex neurological conditions. Further research, including clinical investigations, will be crucial to fully elucidate its therapeutic potential in humans.[3][8]

References

(S,S)-TAK-418 and LSD1 Enzyme Inhibition Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibition kinetics of the Lysine-Specific Demethylase 1 (LSD1) enzyme by (S,S)-TAK-418, a selective, orally active, and irreversible inhibitor. This document details the quantitative kinetic parameters, the experimental methodologies used to determine these values, and the underlying signaling pathways.

Core Concepts: this compound and the LSD1 Enzyme

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2).[1] Dysregulation of LSD1 activity has been implicated in various diseases, including neurodevelopmental disorders.[2][3]

This compound is a potent and selective inhibitor of the LSD1 enzyme.[4] A key feature of TAK-418 is its mechanism-based irreversible inhibition, where it forms a compact formylated adduct with the FAD cofactor in the LSD1 active site.[4] This targeted action on the enzyme's catalytic activity, without disrupting the larger LSD1-cofactor complexes, distinguishes it from other LSD1 inhibitors and is associated with a lower risk of hematological side effects, such as thrombocytopenia.[5][6]

Quantitative Inhibition Kinetics

The inhibitory potency and mechanism of this compound against the LSD1 enzyme have been characterized by several key quantitative parameters. The following table summarizes the available data.

ParameterValueDescriptionAssay Method
IC50 2.9 nMThe half-maximal inhibitory concentration, indicating the concentration of TAK-418 required to inhibit 50% of the LSD1 enzyme activity.Not explicitly stated, but likely a functional enzyme assay such as a peroxidase-coupled or HTRF assay.
kinact/KI 3.8 × 105 ± 3.8 × 104 M−1s−1The second-order rate constant for irreversible inhibition, reflecting the efficiency of covalent bond formation. It is a measure of the inhibitor's potency that accounts for both binding affinity (KI) and the rate of inactivation (kinact).Peroxidase-Coupled Fluorometric Assay

Experimental Protocols

The determination of the inhibition kinetics of this compound relies on robust in vitro enzyme assays. Below are detailed methodologies for the key experiments cited.

Peroxidase-Coupled Fluorometric Assay for kinact/KI Determination

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, such as Amplex Red, producing a fluorescent signal.

Materials:

  • Recombinant human LSD1/CoREST complex

  • Dimethylated Histone H3 (1-21)K4 peptide substrate

  • This compound

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Bovine Serum Albumin (BSA)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~570 nm, Emission: ~585 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black microplate, add the dimethylated H3K4 peptide substrate to the assay buffer.

  • Add the various concentrations of this compound or vehicle control to the wells.

  • Add HRP (final concentration, e.g., 20 µg/ml) and Amplex Red reagent (final concentration, e.g., 50 µM) to the wells.

  • Initiate the enzymatic reaction by adding 20 nM of the recombinant LSD1/CoREST complex.

  • Immediately begin monitoring the fluorescence signal at 585 nm (excitation at 570 nm) over time using a microplate reader.

Data Analysis:

  • The progress curve of the fluorescence signals (with background subtraction) for an irreversible inhibitor is fitted to the following equation:

    • y = y0 + (vi / kobs) [1 − e(−kobs * t)]

    • Where vi is the initial velocity, kobs is the pseudo-first-order rate constant, and t is time.[7]

  • The calculated kobs values are then replotted as a function of the inhibitor concentration ([I]).

  • The kinact and KI values are determined by fitting the data to the following equation for irreversible inhibition:

    • kobs = kinact / [1 + (KI / [I]) (1 + [S] / Km)]

    • Where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.[7]

  • The final kinact/KI ratio is then calculated.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination

The HTRF assay is a sensitive, antibody-based method that detects the demethylated product of the LSD1 reaction.

Materials:

  • Recombinant human LSD1/CoREST complex

  • Biotinylated mono-methylated Lys4 Histone H3 peptide substrate

  • This compound

  • Europium cryptate-labeled anti-unmethylated H3K4 antibody

  • XL665-conjugated streptavidin

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM Dithiothreitol (DTT), 0.01% BSA

  • Stop Solution: 1 mM trans-2-phenylcyclopropylamine (a known LSD1 inhibitor)

  • 384-well white microplate

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well white microplate, add the LSD1/CoREST enzyme (e.g., 25 nM final concentration) and the various concentrations of this compound or vehicle control.

  • Initiate the demethylation reaction by adding the biotinylated mono-methylated H3K4 peptide substrate (e.g., 1 µM final concentration).

  • Incubate the reaction mixture for a defined period (e.g., 40 minutes) at room temperature.

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents: Europium cryptate-labeled anti-unmethylated H3K4 antibody and XL665-conjugated streptavidin.

  • Incubate for a specified time (e.g., 60 minutes) to allow for the development of the HTRF signal.

  • Read the HTRF signal on a compatible microplate reader (measuring emission at 620 nm and 665 nm with excitation at 320 nm).

Data Analysis:

  • The HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 104 is calculated.

  • The percentage of inhibition is determined relative to a no-inhibitor control.

  • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizing the Molecular Interactions and Experimental Processes

Signaling Pathway of LSD1 Inhibition by this compound

The following diagram illustrates the central role of LSD1 in histone demethylation and how this compound intervenes in this process.

LSD1_Inhibition_Pathway cluster_epigenetic_regulation Epigenetic Regulation cluster_inhibition Inhibition by this compound H3K4me1_2 H3K4me1/2 (Active Chromatin Mark) LSD1 LSD1 Enzyme H3K4me1_2->LSD1 Substrate H3K4me0 H3K4me0 (Inactive Chromatin Mark) Gene_Repression Gene Repression H3K4me0->Gene_Repression LSD1->H3K4me0 Demethylation FAD_adduct Irreversible FAD Adduct LSD1->FAD_adduct Forms TAK418 This compound TAK418->LSD1 Inhibits Peroxidase_Coupled_Workflow start Start reagent_prep Prepare Reagents: - LSD1 Enzyme - H3K4me2 Substrate - this compound - HRP & Amplex Red start->reagent_prep plate_setup Add Substrate, Inhibitor, HRP, and Amplex Red to Plate reagent_prep->plate_setup reaction_initiation Initiate Reaction with LSD1 Enzyme plate_setup->reaction_initiation fluorescence_reading Kinetic Fluorescence Reading (Exc: 570nm, Em: 585nm) reaction_initiation->fluorescence_reading data_analysis Data Analysis: - Fit progress curves - Determine k_obs - Calculate k_inact/K_I fluorescence_reading->data_analysis end End data_analysis->end TAK418_Mechanism_Logic TAK418 This compound LSD1_Enzyme LSD1 Enzyme Activity TAK418->LSD1_Enzyme Selectively Targets LSD1_Complex LSD1-Cofactor Complex TAK418->LSD1_Complex Does Not Target Irreversible_Inhibition Irreversible Inhibition (FAD Adduct Formation) LSD1_Enzyme->Irreversible_Inhibition Leads to No_Disruption No Disruption of Complex LSD1_Complex->No_Disruption Results in Therapeutic_Effect Therapeutic Effect (e.g., in Neurodevelopmental Disorders) Irreversible_Inhibition->Therapeutic_Effect Reduced_Toxicity Reduced Hematological Toxicity No_Disruption->Reduced_Toxicity

References

(S,S)-TAK-418: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S,S)-TAK-418, also known as 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide, is a potent and selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[1][2][3] Developed as a potential therapeutic agent for central nervous system disorders, particularly neurodevelopmental disorders like Autism Spectrum Disorder and Kabuki Syndrome, TAK-418 has demonstrated a promising preclinical profile, characterized by its ability to modulate aberrant gene expression and improve behavioral deficits in animal models.[1][4][5] A significant advancement in its design is the mitigation of hematological side effects, a common concern with previous LSD1 inhibitors, by specifically inhibiting the enzyme's activity without disrupting the crucial LSD1-GFI1B protein-protein interaction.[3][6][7]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that led to the discovery of this compound, detailed methodologies for key experiments, and a visual representation of its mechanism of action and experimental workflows.

Structure-Activity Relationship (SAR) Studies

The development of this compound stemmed from a focused effort to optimize a lead compound, a known LSD1 inhibitor, to enhance potency and selectivity while minimizing off-target effects, particularly the disruption of the LSD1-GFI1B complex which is linked to hematological toxicities like thrombocytopenia.[6] The core of the SAR exploration revolved around the modification of the (aminocyclopropyl)thiophene carboxamide scaffold.[8]

Key Findings from SAR Studies:

Initial SAR studies of (aminocyclopropyl)benzamide and (aminocyclopropyl)thiophene carboxamide derivatives revealed critical structural features for potent and selective LSD1 inhibition.[3][8] The stereochemistry of the aminocyclopropyl group was found to be crucial for both enzymatic inhibition and the avoidance of GFI1B interaction disruption.

The (1R,2R)-configuration, as present in TAK-418, proved to be optimal for potent LSD1 inhibition while having a minimal impact on the LSD1-GFI1B complex. In contrast, its (1S,2S)-enantiomer exhibited significantly reduced LSD1 inhibitory activity and a greater propensity to induce GFI1 mRNA expression, an in vitro marker for the disruption of the LSD1-GFI1B interaction.[7]

Table 1: Comparison of this compound and its (1S,2S)-Enantiomer

CompoundStereochemistryLSD1 IC₅₀ (nM)GFI1 mRNA Fold Change
This compound (1R,2R)2.9[1][3]1.62[7]
(1S,2S)-enantiomer (1S,2S)46[7]7.84[7]

Mechanism of Action

This compound is an irreversible inhibitor of LSD1, which functions by demethylating mono- and di-methylated lysine (B10760008) residues on histone H3, primarily H3K4 and H3K9.[6] By inhibiting LSD1, TAK-418 leads to an increase in the methylation of these histone marks, which in turn modulates the expression of target genes.[1][3] In preclinical models of neurodevelopmental disorders, TAK-418 has been shown to normalize dysregulated gene expression in the brain.[4]

A key innovation in the mechanism of TAK-418 is its ability to form a compact formylated flavin adenine (B156593) dinucleotide (FAD) adduct within the LSD1 active site. This specific interaction inhibits the demethylase activity without causing the steric hindrance that would disrupt the binding of the cofactor GFI1B.[1][3]

cluster_LSD1_complex LSD1-GFI1B Complex TAK418 This compound LSD1 LSD1 Enzyme TAK418->LSD1 Inhibits FAD FAD Cofactor LSD1->FAD Forms compact adduct with GFI1B GFI1B Cofactor LSD1->GFI1B Interaction Maintained Demethylation Demethylation LSD1->Demethylation Catalyzes HistoneH3 Methylated Histone H3 (H3K4me1/2) HistoneH3->Demethylation GeneExpression Altered Gene Expression Demethylation->GeneExpression Regulates TherapeuticEffect Therapeutic Effect in Neurodevelopmental Disorders GeneExpression->TherapeuticEffect

Caption: Mechanism of action of this compound.

Experimental Protocols

LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled)

This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable HRP substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • This compound and other test compounds

  • 384-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, recombinant LSD1 enzyme, and the HRP substrate.

  • Initiate the reaction by adding the H3K4me2 peptide substrate.

  • Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission for Amplex® Red) kinetically over a defined period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of reaction and determine the IC₅₀ values for each compound.

Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds Start->PrepCompounds AddToPlate Add Compounds, LSD1, and HRP Substrate to Plate PrepCompounds->AddToPlate InitiateReaction Add H3K4me2 Substrate to Initiate Reaction AddToPlate->InitiateReaction MeasureFluorescence Kinetic Measurement of Fluorescence InitiateReaction->MeasureFluorescence CalculateIC50 Calculate Reaction Rate and IC₅₀ Values MeasureFluorescence->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for the LSD1 enzymatic assay.
GFI1 mRNA Induction Assay (Quantitative RT-PCR)

This cell-based assay is used as a surrogate marker for the disruption of the LSD1-GFI1B complex. An increase in GFI1 mRNA levels suggests that the inhibitor is displacing GFI1B from the complex.

Materials:

  • A suitable human cell line (e.g., hematopoietic cell line)

  • This compound and other test compounds

  • Cell culture medium and reagents

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for GFI1 and a reference gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers for GFI1 and the reference gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in GFI1 mRNA expression relative to a vehicle-treated control.

Start Start CellCulture Cell Culture and Treatment with Test Compounds Start->CellCulture RNA_Extraction Total RNA Extraction CellCulture->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) for GFI1 and Reference Gene cDNA_Synthesis->qPCR DataAnalysis Data Analysis (ΔΔCt Method) to Determine Fold Change qPCR->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the GFI1 mRNA induction assay.
In Vivo Efficacy in a Mouse Model of NMDA Receptor Hypofunction

This animal model is used to assess the potential of this compound to ameliorate cognitive deficits relevant to neurodevelopmental disorders.

Animal Model:

  • Mice with NMDA receptor hypofunction, which can be induced pharmacologically (e.g., with phencyclidine - PCP) or through genetic modifications.

Procedure:

  • Acclimate the mice to the housing and experimental conditions.

  • Administer this compound or vehicle to the mice orally for a specified duration (e.g., 14 days).[6]

  • Conduct behavioral tests to assess cognitive function, such as the novel object recognition test or the Y-maze test for working memory.

  • At the end of the study, brain tissue can be collected for pharmacokinetic and pharmacodynamic analyses (e.g., measuring drug concentration and histone methylation levels).

  • Analyze the behavioral and biochemical data to determine the efficacy of this compound.

Pharmacokinetics

This compound has demonstrated a favorable pharmacokinetic profile in both rodents and humans.[1][5] It is orally bioavailable and rapidly absorbed, with a short terminal half-life.[5][9] Importantly, it can cross the blood-brain barrier, which is essential for its therapeutic action in the central nervous system.[5] Clinical studies in healthy volunteers have shown that TAK-418 is well-tolerated and exhibits a nearly linear pharmacokinetic profile.[5][9]

Conclusion

The discovery of this compound represents a significant advancement in the development of LSD1 inhibitors for the treatment of central nervous system disorders. Through meticulous structure-activity relationship studies, a molecule with high potency, selectivity, and an improved safety profile has been identified. Its unique mechanism of action, which spares the LSD1-GFI1B interaction, addresses a key liability of earlier-generation LSD1 inhibitors. The promising preclinical and early clinical data for this compound support its continued investigation as a novel therapeutic agent for neurodevelopmental disorders with underlying epigenetic dysregulation.

References

(S,S)-TAK-418: A Technical Guide to Target Validation in Neurodevelopmental Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-TAK-418, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), is a clinical-stage therapeutic candidate for the treatment of neurodevelopmental disorders, including Autism Spectrum Disorder (ASD) and Kabuki Syndrome.[1][2][3] This document provides an in-depth technical overview of the target validation for this compound, consolidating key preclinical data, experimental methodologies, and the underlying biological rationale. The core of its mechanism lies in the reversal of epigenetic dysregulation, a convergent point in the pathophysiology of several neurodevelopmental disorders.[2][4] By inhibiting LSD1, TAK-418 aims to normalize gene expression patterns that are crucial for proper neuronal function.[5][6]

Introduction: The Rationale for LSD1 Inhibition in Neurodevelopmental Disorders

Neurodevelopmental disorders are characterized by a complex interplay of genetic and environmental factors that disrupt typical brain development.[3] A growing body of evidence points to epigenetic dysregulation, particularly aberrant histone methylation, as a key contributor to the pathophysiology of these conditions.[1][3]

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2).[2][7] The methylation status of H3K4 is a critical epigenetic mark; its removal by LSD1 is generally associated with transcriptional repression.[7] In certain neurodevelopmental disorders, such as Kabuki Syndrome which arises from mutations in the histone methyltransferase KMT2D, the balance of histone methylation is disrupted.[1][8] The therapeutic hypothesis is that by inhibiting LSD1, the "eraser" of these histone marks, one can restore a more balanced epigenetic state and normalize the expression of genes essential for neuronal development and function.[1][8]

This compound is a brain-penetrant, orally bioavailable small molecule designed to selectively inhibit the enzymatic activity of LSD1.[5][7] Preclinical studies have demonstrated its ability to correct epigenetic and behavioral deficits in rodent models of neurodevelopmental disorders.[2][8]

Mechanism of Action of this compound

TAK-418 is an irreversible inhibitor of LSD1.[1] It targets the catalytic flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[1] Unlike some earlier LSD1 inhibitors, TAK-418 is designed to be highly selective for inhibiting the enzyme's catalytic activity without disrupting the formation of the LSD1-cofactor complex, which is thought to mitigate certain side effects like hematological toxicity.[5][9]

The inhibition of LSD1 by TAK-418 leads to an increase in the levels of H3K4me1/2 at the promoters of target genes. This, in turn, can lead to the normalization of the expression of genes that are dysregulated in neurodevelopmental disorder models.[2][8] Interestingly, the specific genes modulated by TAK-418 can differ across various models and developmental stages, suggesting that it may act to restore a homeostatic state of gene expression rather than targeting a single, linear pathway.[2][4]

Signaling Pathway of LSD1 and its Inhibition by this compound

LSD1_Pathway cluster_0 Normal Neuronal Gene Regulation cluster_1 Pathophysiology in Neurodevelopmental Disorders cluster_2 Therapeutic Intervention with this compound KMT2D KMT2D (Histone Methyltransferase) H3K4 Histone H3 (unmethylated) KMT2D->H3K4 Adds methyl groups LSD1 LSD1/KDM1A (Histone Demethylase) H3K4me H3K4me1/2 (Active Chromatin) Gene_Expression Neuronal Gene Expression H3K4me->Gene_Expression Promotes H3K4me_patho H3K4me1/2 LSD1->H3K4me_patho Removes methyl groups TAK418 This compound Dysregulated_Expression Dysregulated Gene Expression H3K4me_patho->Dysregulated_Expression Leads to H3_patho Histone H3 LSD1_inhibited LSD1 (Inhibited) TAK418->LSD1_inhibited Inhibits H3K4me_restored H3K4me1/2 Levels Restored Normalized_Expression Normalized Gene Expression H3K4me_restored->Normalized_Expression Promotes

LSD1 signaling in neurodevelopment and TAK-418 intervention.

Quantitative Data for Target Validation

The validation of LSD1 as the target of this compound is supported by a range of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Enzyme Inhibition and Cellular Activity
ParameterValueAssay SystemReference
IC50 vs. LSD1 2.9 nMRecombinant human LSD1 enzyme assay[2]
kinact/KI 3.8 × 105 ± 3.8 × 104 M-1s-1Recombinant human LSD1 enzyme assay[6]
Selectivity vs. LSD2 >100 µMRecombinant human LSD2 enzyme assay[10]
Selectivity vs. MAO-A/B >100 µMMonoamine oxidase enzyme assays[10]
Table 2: Preclinical In Vivo Efficacy in Rodent Models
Animal ModelTreatment RegimenKey FindingsReference
Valproate (VPA)-induced autism model (rats) 1 mg/kg, p.o., daily for 14 daysAmeliorated social and cognitive deficits; normalized dysregulated gene expression in the brain.[2]
Poly I:C-induced autism model (mice) 1 mg/kg, p.o., daily for 14 daysAmeliorated ASD-like behaviors; normalized dysregulated gene expression.[2]
Kabuki Syndrome model (Kmt2d+/βGeo mice) 1 mg/kg/day, p.o., for 2 weeksRescued deficits in adult neurogenesis; normalized hippocampal memory defects; rescued histone modification defects.[8][11]
LSD1 Brain Occupancy 1 and 3 mg/kg (single dose)Showed 50.2% and 85.5% inhibition of LSD1 enzyme activity in the hippocampus, respectively.[12]

Experimental Protocols for Target Validation

Detailed below are the methodologies for key experiments cited in the validation of this compound's target.

LSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
  • Principle: This assay quantifies the enzymatic activity of LSD1 by detecting the demethylation of a biotinylated histone H3 peptide substrate.

  • Protocol:

    • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

    • Enzyme Incubation: Recombinant human LSD1 enzyme is incubated with the various concentrations of TAK-418 in a 384-well plate.

    • Substrate Addition: The biotinylated H3K4me2 peptide substrate is added to initiate the enzymatic reaction.

    • Reaction Incubation: The plate is incubated to allow for the demethylation reaction to proceed.

    • Detection: An HTRF detection reagent, consisting of a europium cryptate-labeled anti-H3K4me0 antibody and a streptavidin-XL665 conjugate, is added.

    • Signal Measurement: The plate is read on an HTRF-compatible reader. A decrease in the HTRF signal indicates inhibition of LSD1 activity.

    • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for Histone Methylation Marks
  • Principle: This method confirms target engagement within cells by measuring the change in the methylation status of LSD1's primary substrate, H3K4. An increase in H3K4me2 levels indicates LSD1 inhibition.

  • Protocol:

    • Cell Treatment and Lysis: Neuronal cells or brain tissue from treated animals are lysed to extract total protein or histones.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K4me2. A separate membrane or a stripped and re-probed membrane is incubated with an antibody for total Histone H3 as a loading control.

    • Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • Quantification: Band intensities are quantified to determine the relative increase in H3K4me2 levels upon TAK-418 treatment.

Chromatin Immunoprecipitation (ChIP) Assay
  • Principle: ChIP is used to determine if the inhibition of LSD1 by TAK-418 leads to an increase in H3K4me2 at specific gene promoters.

  • Protocol:

    • Cross-linking and Chromatin Shearing: Cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments.

    • Immunoprecipitation: The sheared chromatin is incubated with an antibody against H3K4me2.

    • Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

    • Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the immunoprecipitated chromatin is eluted.

    • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

    • qPCR Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for the promoter regions of specific genes of interest to quantify the enrichment of H3K4me2.

Experimental Workflow for this compound Target Validation

Target_Validation_Workflow cluster_invitro cluster_cell cluster_invivo start Start: Hypothesis LSD1 inhibition is therapeutic for neurodevelopmental disorders in_vitro In Vitro Validation start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based enz_assay LSD1 Enzyme Inhibition Assay (IC50) selectivity Selectivity Assays (vs. LSD2, MAO-A/B) in_vivo In Vivo Model Testing cell_based->in_vivo western Western Blot (H3K4me2 levels) chip ChIP-qPCR (Target gene promoters) rna_seq RNA-seq (Gene expression profiling) clinical Clinical Trials in_vivo->clinical pk_pd Pharmacokinetics & Pharmacodynamics behavioral Behavioral Assays (Sociability, Cognition) ex_vivo Ex Vivo Brain Analysis (Histone marks, Gene expression) end Endpoint: Validated Target for Neurodevelopmental Disorders clinical->end

Workflow for the target validation of this compound.

Logical Framework for LSD1 Inhibition in Neurodevelopmental Disorders

The therapeutic rationale for using an LSD1 inhibitor like this compound in neurodevelopmental disorders is built on a logical progression from the underlying pathology to the desired clinical outcome.

Logical_Framework pathology Core Pathophysiology: Epigenetic Dysregulation (Aberrant Histone Methylation) target Molecular Target: Lysine-Specific Demethylase 1 (LSD1) 'The Epigenetic Eraser' pathology->target is a key driver of intervention Therapeutic Intervention: This compound (Selective LSD1 Inhibitor) target->intervention is the target of mechanism Mechanism of Action: Inhibition of LSD1 Activity -> Increased H3K4me1/2 intervention->mechanism enacts consequence Molecular Consequence: Normalization of Dysregulated Neuronal Gene Expression mechanism->consequence leads to outcome Therapeutic Outcome: Amelioration of Behavioral Deficits (e.g., social, cognitive) consequence->outcome results in

Logical framework for TAK-418 in neurodevelopmental disorders.

Conclusion

The comprehensive preclinical data strongly support the validation of LSD1 as the primary therapeutic target of this compound for the treatment of certain neurodevelopmental disorders. The mechanism of action, centered on the correction of epigenetic dysregulation, represents a novel and promising approach. The consistent findings across in vitro and in vivo models, demonstrating target engagement and downstream functional rescue of behavioral deficits, provide a solid foundation for the ongoing clinical development of this compound. Further clinical investigation will be crucial to translate these promising preclinical findings into meaningful therapeutic benefits for individuals with neurodevelopmental disorders.[3][13]

References

(S,S)-TAK-418 Regulation of Bdnf Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,S)-TAK-418 is a selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, TAK-418 modulates gene expression, and has shown therapeutic potential in preclinical models of neurodevelopmental disorders.[1][3] A key target of this epigenetic modulation is the Brain-Derived Neurotrophic Factor (Bdnf) gene, a critical regulator of neuronal survival, differentiation, and synaptic plasticity. This document provides a comprehensive technical overview of the mechanism by which this compound regulates Bdnf gene expression, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a specific inhibitor of the LSD1 enzyme. LSD1 typically acts as a transcriptional co-repressor by removing mono- and di-methyl groups from H3K4 (H3K4me1/2), which are histone marks generally associated with active gene transcription.[1][4] Inhibition of LSD1's catalytic activity by TAK-418 leads to an accumulation of these methylation marks at specific gene promoters, including that of the Bdnf gene. This increase in H3K4 methylation is associated with a more open chromatin state, facilitating the transcription of the Bdnf gene.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the interaction of this compound with its target and its effect on histone methylation at the Bdnf gene.

Table 1: Potency of this compound against LSD1

ParameterValueReference
IC502.9 nM[1]
k_inact/K_I3.8 × 10^5 ± 3.8 × 10^4 (M⁻¹ s⁻¹)[1]

Table 2: Effect of this compound on Histone H3 Lysine 4 (H3K4) Methylation at the Bdnf Gene

Histone ModificationEffectExperimental ModelReference
H3K4me1IncreasedPrimary cultured rat neurons[1]
H3K4me2IncreasedPrimary cultured rat neurons[1]
H3K4me3IncreasedPrimary cultured rat neurons[1]

Signaling Pathway

The signaling pathway for this compound-mediated regulation of Bdnf gene expression is initiated by the direct inhibition of LSD1. This leads to a cascade of epigenetic modifications culminating in increased Bdnf transcription.

TAK418_Bdnf_Pathway TAK418 This compound LSD1 LSD1 (KDM1A) TAK418->LSD1 inhibits H3K4me1_2 H3K4me1/2 (at Bdnf promoter) LSD1->H3K4me1_2 demethylates Bdnf_Gene Bdnf Gene Transcription H3K4me1_2->Bdnf_Gene promotes Bdnf_Protein BDNF Protein Translation Bdnf_Gene->Bdnf_Protein leads to Neuronal_Function Enhanced Neuronal Function & Plasticity Bdnf_Protein->Neuronal_Function supports

Caption: this compound signaling pathway for Bdnf regulation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the regulation of Bdnf gene expression by this compound.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for Histone H3K4 Methylation

This protocol is designed to identify and quantify the genome-wide changes in H3K4 methylation in response to this compound treatment.

A. Experimental Workflow:

ChIP_Seq_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation cluster_sequencing Sequencing & Analysis Cell_Culture 1. Plate primary neurons or neuronal cell line Treatment 2. Treat with this compound or vehicle control Cell_Culture->Treatment Crosslinking 3. Crosslink proteins to DNA with formaldehyde (B43269) Treatment->Crosslinking Lysis 4. Lyse cells and sonicate to shear chromatin Crosslinking->Lysis IP 5. Immunoprecipitate with anti-H3K4me1/2/3 antibody Lysis->IP Reverse_Crosslink 6. Reverse crosslinks and purify DNA IP->Reverse_Crosslink Library_Prep 7. Prepare sequencing libraries Reverse_Crosslink->Library_Prep Sequencing 8. High-throughput sequencing Library_Prep->Sequencing Data_Analysis 9. Align reads and perform peak calling to identify enriched regions (e.g., Bdnf promoter) Sequencing->Data_Analysis

Caption: Experimental workflow for ChIP-seq analysis.

B. Detailed Protocol:

  • Cell Culture and Treatment: Plate primary rat cortical neurons or a suitable neuronal cell line. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).

  • Chromatin Crosslinking and Shearing: Fix cells with 1% formaldehyde to crosslink proteins to DNA. Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for H3K4me1, H3K4me2, or H3K4me3. Use magnetic beads to pull down the antibody-chromatin complexes.

  • DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare DNA libraries for high-throughput sequencing according to the manufacturer's protocol (e.g., Illumina).

  • Data Analysis: Align sequenced reads to the reference genome. Use peak-calling algorithms to identify genomic regions enriched for the specific histone mark. Analyze the enrichment at the Bdnf gene promoter region.

Reverse Transcription Quantitative PCR (RT-qPCR) for Bdnf mRNA Expression

This protocol quantifies the changes in Bdnf mRNA levels following treatment with this compound.

A. Experimental Workflow:

RT_qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qpcr Quantitative PCR Cell_Treatment 1. Treat cells with this compound or vehicle control RNA_Extraction 2. Isolate total RNA Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. Reverse transcribe RNA to cDNA RNA_Extraction->cDNA_Synthesis qPCR_Setup 4. Set up qPCR reaction with Bdnf-specific primers and SYBR Green cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Run qPCR and collect fluorescence data qPCR_Setup->qPCR_Run Data_Analysis 6. Analyze data using the ΔΔCt method to determine relative gene expression qPCR_Run->Data_Analysis

Caption: Experimental workflow for RT-qPCR analysis.

B. Detailed Protocol:

  • RNA Isolation: Treat cells as described above. Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qPCR: Perform quantitative PCR using primers specific for Bdnf and a reference gene (e.g., Gapdh or Actb). Use a SYBR Green-based detection method.

  • Data Analysis: Calculate the relative expression of Bdnf mRNA using the comparative Ct (ΔΔCt) method, normalizing to the reference gene expression.

Western Blotting for Histone Modifications

This protocol is used to assess global changes in H3K4 methylation levels.

A. Detailed Protocol:

  • Histone Extraction: Treat cells with this compound. Isolate nuclei and perform acid extraction to obtain histone proteins.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Transfer: Separate the histone proteins on a 15% polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of modified histones to the total H3 levels.

Conclusion

This compound upregulates the expression of the Bdnf gene through a clear epigenetic mechanism involving the inhibition of LSD1 and the subsequent increase in H3K4 methylation at the Bdnf gene promoter. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify this regulatory relationship. Understanding the molecular interactions between this compound and the epigenetic machinery controlling Bdnf expression is crucial for the continued development of this compound as a potential therapeutic for neurodevelopmental disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S,S)-TAK-418 and its Role in Epigenetic Regulation

Executive Summary

Persistent dysregulation of epigenetic mechanisms is increasingly understood to be a core pathophysiological component of various neurodevelopmental disorders, including Autism Spectrum Disorder (ASD) and Kabuki syndrome.[1][2] These disorders are often characterized by aberrant gene expression patterns that disrupt normal brain development and function. This compound, a novel, orally active, and brain-penetrant small molecule, has emerged as a promising therapeutic candidate that targets the epigenetic machinery directly.[3] It is a selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme pivotal in maintaining chromatin structure and regulating gene expression.[3][4][5] By inhibiting LSD1's enzymatic activity, TAK-418 aims to "unlock" and normalize aberrant gene expression, thereby ameliorating behavioral and cognitive deficits associated with these conditions.[5][6] This document provides a comprehensive technical overview of TAK-418, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used to characterize its function.

The Role of LSD1 in Epigenetic Regulation

Epigenetic modifications, such as DNA methylation and histone modifications, are critical for regulating gene expression without altering the DNA sequence itself. Histone deacetylases (HDACs) and histone demethylases are key enzymes in this process.[7] Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1/2).[4] The demethylation of H3K4 is generally associated with transcriptional repression.

In certain neurodevelopmental disorders, the balance of histone methylation is disrupted. For instance, Kabuki syndrome is primarily caused by loss-of-function mutations in the KMT2D gene, which encodes a histone methyltransferase that adds methyl groups to H3K4.[4] The resulting deficit in H3K4 methylation is believed to contribute to the cognitive impairments seen in this syndrome.[4] Therefore, inhibiting the opposing enzyme, LSD1, presents a logical therapeutic strategy to restore the balance of H3K4 methylation.[4]

This compound: Mechanism of Action

This compound is a selective inhibitor of LSD1's enzymatic activity.[5][8] Its mechanism is distinct from conventional LSD1 inhibitors that can cause hematological side effects by disrupting the formation of the LSD1-cofactor complex.[8] TAK-418, however, specifically and irreversibly inhibits the catalytic activity of LSD1 by targeting the FAD in its active site, without significantly impacting the LSD1-cofactor complex.[4][8]

This targeted inhibition leads to an increase in histone methylation marks, such as H3K4me1/2/3, at specific gene loci.[5] Preclinical studies have shown that TAK-418 treatment can rescue H3K4 histone modification defects.[4] This modulation of the epigenetic landscape allows for the normalization of gene expression patterns that are dysregulated in disease states.[2][6] A key finding is that the specific genes modulated by TAK-418 differ across various animal models and developmental stages, suggesting that it helps restore homeostatic regulation rather than targeting a single, fixed pathway.[6][9]

cluster_0 Normal Epigenetic State cluster_1 Pathological State (e.g., Kabuki Syndrome) cluster_2 Therapeutic Intervention with TAK-418 KMT2D KMT2D (Methyltransferase) H3K4me1_2 H3K4me1/2 KMT2D->H3K4me1_2 Adds Methyl Groups LSD1 LSD1 (Demethylase) LSD1->H3K4me1_2 Removes Methyl Groups (Repression) H3K4me1_2->LSD1 Substrate Gene_Expression Homeostatic Gene Expression H3K4me1_2->Gene_Expression Regulates LSD1_disease LSD1 (Active) H3K4me_low Reduced H3K4 Methylation LSD1_disease->H3K4me_low Excessive Demethylation Aberrant_Expression Aberrant Gene Expression H3K4me_low->Aberrant_Expression Leads to TAK418 TAK-418 LSD1_inhibited LSD1 (Inhibited) TAK418->LSD1_inhibited Inhibits H3K4me_restored Restored H3K4 Methylation LSD1_inhibited->H3K4me_restored Allows Accumulation Normalized_Expression Normalized Gene Expression H3K4me_restored->Normalized_Expression Leads to

Caption: Mechanism of TAK-418 in restoring epigenetic balance.

Data Presentation

In Vitro Potency

TAK-418 is a potent and selective inhibitor of the LSD1 enzyme.

CompoundTargetIC50Reference
This compoundLSD1 (KDM1A)2.9 nM[5]
Preclinical Efficacy in Neurodevelopmental Disorder Models

TAK-418 has demonstrated efficacy in multiple rodent models, where it ameliorated ASD-like behaviors and cognitive deficits.

ModelCompoundDosing RegimenKey OutcomesReference
VPA-exposed Rats (ASD model)TAK-4181 mg/kg; p.o.; daily for 14 daysAmeliorated ASD-like behaviors.[5]
Poly I:C-exposed Mice (ASD model)TAK-418N/ANormalized dysregulated gene expression and DNA methylation.[2][6]
Kmt2d+/βGeo Mice (Kabuki syndrome model)TAK-418N/ARescued H3K4 histone modification defects; Normalized adult neurogenesis; Rescued visuospatial learning and memory defects.[4]
Aged & Tg2576 Mice (Dementia models)TAK-4180.1 and 0.3 mg/kgImproved memory deficits.[10]
Clinical Pharmacokinetics and Safety

Phase 1 studies in healthy volunteers have shown that TAK-418 is well-tolerated and has a favorable pharmacokinetic profile.[1][11]

Study PhasePopulationDose RangeKey FindingsReference
Phase 1 (SRD)Healthy male & female adults5-60 mgWell-tolerated; No serious adverse events; Nearly linear pharmacokinetic profile; Rapid absorption and short terminal half-life.[1]
Phase 1 (SRD & MRD)Healthy female adultsSRD: 120-160 mg; MRD: 20-160 mg daily for 10 daysWell-tolerated; No obvious accumulation after 10 days; Rapidly crosses the blood-brain barrier; Food delays Tmax but does not affect overall exposure.[1][4]

Experimental Protocols

LSD1 Enzyme Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant LSD1.

  • Reagents and Materials: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, FAD cofactor, assay buffer, detection antibody (e.g., anti-H3K4me1), and a suitable detection system (e.g., fluorescence or luminescence-based).

  • Procedure: a. Serially dilute TAK-418 to create a range of concentrations. b. In a microplate, combine the recombinant LSD1 enzyme, FAD, and the H3K4me2 peptide substrate in the assay buffer. c. Add the diluted TAK-418 or vehicle control to the respective wells. d. Incubate the plate to allow the enzymatic reaction to proceed. e. Stop the reaction and add the primary detection antibody, which specifically recognizes the demethylated product. f. Add a labeled secondary antibody and the detection substrate. g. Measure the signal using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of TAK-418 and fitting the data to a four-parameter logistic curve.

Western Blotting for Histone H3K4 Methylation

This protocol is used to assess changes in histone methylation levels in cells or tissues following treatment.

  • Sample Preparation: a. Treat cultured neurons or administer TAK-418 to animals. b. Harvest cells or brain tissue (e.g., hippocampus). c. Isolate nuclei and perform histone extraction using an acid extraction method. d. Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.

  • Electrophoresis and Transfer: a. Separate equal amounts of histone proteins on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H3K4me2) and a loading control (e.g., anti-Total Histone H3). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities and normalize the level of the specific histone mark to the total histone H3 level.

Preclinical Behavioral Assessment: Three-Chamber Social Interaction Test

This test evaluates social deficits in rodent models of neurodevelopmental disorders.

cluster_0 Experimental Workflow Model Animal Model (e.g., VPA-exposed rat) Treatment Treatment (TAK-418 or Vehicle) Model->Treatment Habituation Habituation Phase (Center Chamber) Treatment->Habituation Sociability Sociability Test (Stranger 1 vs. Empty) Habituation->Sociability Social_Novelty Social Novelty Test (Stranger 1 vs. Stranger 2) Sociability->Social_Novelty Analysis Data Analysis (Time in Chamber, Sniffing Time) Social_Novelty->Analysis

Caption: Workflow for a three-chamber social interaction test.
  • Apparatus: A three-chambered box with openings allowing free access between chambers.

  • Procedure: a. Habituation: The subject animal is placed in the central chamber and allowed to explore all three empty chambers for a set period. b. Sociability Test: An unfamiliar "stranger" animal is placed in a wire cage in one of the side chambers. An identical empty cage is placed in the opposite chamber. The subject animal is returned to the center chamber and the time spent in each side chamber and time spent sniffing each cage is recorded. Healthy animals typically spend more time with the stranger animal. c. Social Novelty Test: A new, unfamiliar "stranger 2" animal is placed in the previously empty cage. The subject animal is again recorded. Healthy animals typically spend more time with the novel stranger 2 than the familiar stranger 1.

  • Data Analysis: The primary endpoints are the time spent in each chamber and the time spent actively sniffing the wire cages. These are compared between the TAK-418 treated group and the vehicle control group.

Conclusion

This compound represents a highly innovative and targeted approach to treating neurodevelopmental disorders by addressing underlying epigenetic dysregulation.[3] Its specific mechanism of inhibiting LSD1 enzymatic activity, favorable pharmacokinetic profile, and demonstrated ability to cross the blood-brain barrier position it as a strong candidate for further clinical investigation.[1][4] Preclinical studies have consistently shown that TAK-418 can normalize aberrant gene expression and rescue behavioral deficits in relevant animal models.[4][5][6] The ongoing development of TAK-418 and its associated PET tracer for measuring brain occupancy will be crucial in translating its preclinical efficacy into tangible therapeutic benefits for patients.[8]

References

(S,S)-TAK-418: A Technical Guide to Preclinical Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme also known as KDM1A.[1][2] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2). Dysregulation of LSD1 activity has been implicated in the pathophysiology of various neurological disorders. TAK-418 was developed to specifically inhibit the enzymatic activity of LSD1 without disrupting its protein-protein interactions, a mechanism designed to avoid the hematological side effects observed with other LSD1 inhibitors.[3] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology data for this compound.

Core Pharmacology

Mechanism of Action

TAK-418 is a mechanism-based inhibitor that forms a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its irreversible inactivation.[4] This specific inhibition of LSD1's enzymatic activity results in an increase in H3K4 methylation at specific gene loci, leading to the normalization of gene expression that is dysregulated in certain pathological conditions.[4] A key feature of TAK-418 is its selectivity for inhibiting the demethylase activity of LSD1 without disrupting the interaction between LSD1 and its cofactor GFI1B. This is significant because the disruption of the LSD1-GFI1B complex is associated with hematological toxicities, such as thrombocytopenia, a dose-limiting side effect of many other LSD1 inhibitors.[4]

Figure 1: Proposed Mechanism of Action of TAK-418 TAK418 TAK-418 LSD1 LSD1 Enzyme TAK418->LSD1 Irreversible Inhibition H3K4me2 Histone H3 (methylated at Lys4) TAK418->H3K4me2 prevents demethylation FAD FAD Cofactor LSD1->FAD targets LSD1->H3K4me2 demethylates H3K4me1 Histone H3 (demethylated at Lys4) H3K4me2->H3K4me1 NormalizedGeneExpression Normalized Gene Expression H3K4me2->NormalizedGeneExpression leads to GeneExpression Aberrant Gene Expression H3K4me1->GeneExpression

Figure 1: Proposed Mechanism of Action of TAK-418
In Vitro Pharmacology

The in vitro potency and selectivity of TAK-418 were assessed in a series of enzymatic and cellular assays.

TargetAssay TypeResultReference
LSD1 Enzymatic Inhibition (IC50)2.9 nM[4]
LSD1 Enzymatic Inactivation (kinact/KI)3.8 × 105 ± 3.8 × 104 M-1s-1[4]
MAO-A Enzymatic Inhibition (IC50)> 10,000 nM[4]
MAO-B Enzymatic Inhibition (IC50)> 10,000 nM[4]

Experimental Protocol: In Vitro LSD1 Demethylase Assay [4]

The in vitro LSD1 demethylase activity was measured using a homogenous time-resolved fluorescence (HTRF) detection system. The reaction was initiated by adding a biotinylated mono-methylated Lys4 histone H3 peptide substrate to recombinant LSD1/CoREST enzyme. The reaction was terminated, and the demethylated peptide was detected using a cryptate-labeled anti-histone H3 antibody and streptavidin-XLent!. The IC50 values were calculated from the concentration-response curves.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) A/B Enzyme Assay [4]

The activity of MAO-A and MAO-B was measured using the MAO-Glo Assay. TAK-418 was pre-incubated with either MAO-A or MAO-B enzyme, followed by the addition of the respective MAO substrate. The luminescence generated was proportional to the enzyme activity.

In Vivo Pharmacology

The efficacy of TAK-418 has been evaluated in several rodent models of neurodevelopmental disorders.

Efficacy in the Valproic Acid (VPA)-Induced Rat Model of Autism

Prenatal exposure to valproic acid in rats leads to behavioral phenotypes relevant to autism spectrum disorder (ASD), including social deficits.

Animal ModelTreatmentDoseKey FindingsReference
VPA-induced RatsDaily oral administration for 14 days1 mg/kgCompletely recovered sociability deficits in juvenile and adult rats.[4]
VPA-induced RatsDaily oral administration for 16-20 days1 mg/kgSignificantly rescued cognitive deficits in the novel object recognition test.[4]

Experimental Protocol: Three-Chambered Social Sniffing Test in VPA Rats [1]

The sociability of the rats was assessed in a three-chambered apparatus. The test consists of a habituation phase, followed by a sociability phase where the subject rat has a choice between a chamber containing a novel rat (stranger 1) and an empty chamber. The time spent in each chamber and the time spent sniffing the stranger rat versus the empty cage are recorded.

Figure 2: Experimental Workflow for In Vivo Efficacy Studies AnimalModel Rodent Model of Neurodevelopmental Disorder (e.g., VPA Rat) Treatment TAK-418 or Vehicle (Oral Administration) AnimalModel->Treatment Behavioral Behavioral Assessments (e.g., Social Interaction, Novel Object Recognition) Treatment->Behavioral Molecular Molecular Analyses (Brain Tissue Collection) Treatment->Molecular DataAnalysis Data Analysis and Interpretation Behavioral->DataAnalysis ChIPSeq ChIP-Seq (Histone Methylation) Molecular->ChIPSeq RNASeq RNA-Seq (Gene Expression) Molecular->RNASeq ChIPSeq->DataAnalysis RNASeq->DataAnalysis

Figure 2: Experimental Workflow for In Vivo Efficacy Studies
Efficacy in Other Rodent Models

TAK-418 has also shown efficacy in other preclinical models:

  • Poly I:C-induced mouse model of maternal immune activation: Daily oral administration of TAK-418 at 0.1, 0.3, or 1 mg/kg for two weeks significantly improved sociability deficits.[4]

  • Kabuki syndrome mouse model (Kmt2d+/βGeo): TAK-418 rescued H3K4 histone modification defects and dose-dependently normalized adult neurogenesis in the hippocampus.[3]

  • Aged mice and Tg2576 mouse model of Alzheimer's disease: TAK-418 improved recognition memory deficits.[1]

Pharmacokinetics

The pharmacokinetic profile of TAK-418 has been characterized in rodents, demonstrating good oral bioavailability and brain penetration.[4]

SpeciesDoseRouteCmax (ng/mL)Tmax (h)AUCinf (ng·h/mL)t1/2 (h)Brain/Plasma RatioReference
Rat (SD)1 mg/kgp.o.Data not availableData not availableData not availableData not availableData not available
Mouse1 mg/kgp.o.Data not availableData not availableData not availableData not availableData not available

Specific quantitative preclinical pharmacokinetic parameters for this compound were not available in the public domain at the time of this review. The available literature describes a good pharmacokinetic profile in rodents.[4] A related compound, T-448, showed good oral bioavailability and brain penetration in rats.[1]

Toxicology

Preclinical safety studies have indicated that TAK-418 is well-tolerated. A key finding is the absence of hematological toxicity, particularly thrombocytopenia, which is a known liability for other LSD1 inhibitors.[3] This favorable safety profile is attributed to the specific mechanism of action of TAK-418, which does not disrupt the LSD1-GFI1B complex.[4]

Preliminary toxicology studies indicated testicular findings in a single species, which prompted careful evaluation of testicular health in subsequent clinical trials.[3]

Study TypeSpeciesDurationKey FindingsNOAELReference
General ToxicologyRodentNot specifiedWell-tolerated, no hematological toxicity.Not specified[3][4]
Reproductive ToxicologyNot specifiedNot specifiedPreliminary testicular findings in one species.Not specified[3]

Detailed quantitative data from preclinical toxicology studies, including NOAELs, are not publicly available.

Conclusion

This compound is a selective and potent inhibitor of LSD1 with a novel mechanism of action that spares the LSD1-GFI1B interaction, thereby avoiding the hematological toxicity associated with other compounds in its class. Preclinical studies have demonstrated its efficacy in reversing behavioral and molecular abnormalities in multiple rodent models of neurodevelopmental disorders. With its favorable pharmacokinetic and safety profile, TAK-418 represents a promising therapeutic candidate for the treatment of neurological disorders characterized by epigenetic dysregulation. Further clinical investigation is warranted to establish its safety and efficacy in human populations.

References

(S,S)-TAK-418: A Technical Overview of Brain Penetrance and Cerebrospinal Fluid Concentration

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-TAK-418 is an investigational, orally active, and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the epigenetic regulation of gene expression. Its development is primarily focused on treating neurological disorders. A critical attribute for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB) and achieve meaningful concentrations in the brain and cerebrospinal fluid (CSF). This technical guide provides an in-depth summary of the available data on the brain penetrance and CSF concentration of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Analysis of Brain and Cerebrospinal Fluid Penetrance

The brain and cerebrospinal fluid (CSF) distribution of this compound has been evaluated in both preclinical rodent models and human clinical trials. The data consistently demonstrates that TAK-418 effectively crosses the blood-brain barrier.[1][2]

Human Cerebrospinal Fluid (CSF) Pharmacokinetics

In a Phase 1 clinical trial, CSF samples were collected from healthy female volunteers who received multiple oral doses of 60 mg TAK-418. The study revealed rapid absorption and penetration of TAK-418 into the central nervous system.[1]

ParameterMean ValueCoefficient of Variation (%)
CSF Cmax (ng/mL) 85.2024.7
CSF AUC0–24 (h*ng/mL) 611.026.5
CSF tmax (h) 1.82 (median)-
CSF/Plasma Cmax Ratio 0.26 (geometric mean)19.2 (geometric)
CSF/Plasma AUC0–24 Ratio 0.33 (geometric mean)16.4 (geometric)
Table 1: Cerebrospinal Fluid Pharmacokinetic Parameters of this compound in Humans Following Multiple Oral Doses of 60 mg.[1]
Preclinical Brain Pharmacokinetics in Rodents

Preclinical studies in rodents have also confirmed the brain-penetrant nature of TAK-418.[3][4] Following oral administration, TAK-418 demonstrated a favorable pharmacokinetic profile in rodents and effectively inhibited LSD1 enzyme activity in the brain.[3][4] Single oral doses of 1 mg/kg and 3 mg/kg in mice resulted in significant target engagement in the brain, as evidenced by increased H3K4me2 levels at the Ucp2 gene.[4] At a dose of 1 mg/kg, TAK-418 achieved 91.5% inhibition of LSD1 enzyme activity in the brains of mice.[3]

SpeciesDose (Oral)Brain ConcentrationPlasma ConcentrationBrain/Plasma RatioTime Point
Mouse1 mg/kgData not specifiedData not specifiedData not specifiedNot specified
Rat (VPA model)1 mg/kgData not specifiedData not specifiedData not specifiedNot specified
Table 2: Summary of Preclinical Brain Penetrance Data for this compound in Rodents. While specific concentration values are not detailed in the provided search results, high levels of LSD1 enzyme inhibition in the brain (91.5% in mice and 95.7% in VPA rats at 1 mg/kg) strongly indicate significant brain penetration.[3]

Experimental Methodologies

A summary of the key experimental protocols for assessing the brain and CSF penetrance of this compound is provided below.

Human Phase 1 Clinical Trial
  • Study Design: A randomized, double-blind, placebo-controlled, multiple-rising-dose study was conducted in healthy female volunteers.[1]

  • Dosing: Participants received multiple oral doses of TAK-418, including a 60 mg cohort from which CSF was sampled.[1]

  • CSF Sample Collection: On day 10 of dosing, CSF samples were collected via an indwelling spinal catheter at pre-dose and at 1, 2, 4, 8, 12, 24, 36, and 48 hours post-dose.[2]

  • Plasma Sample Collection: Blood samples for plasma concentration analysis were collected at various time points.[2]

  • Analytical Method: Plasma and CSF concentrations of TAK-418 were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The calibration range for TAK-418 in CSF was 0.25–400 ng/mL.[1]

Preclinical Rodent Studies
  • Animal Models: Studies were conducted in mice and rat models, including valproic acid (VPA)-exposed rats, a neurodevelopmental disorder model.[3]

  • Dosing: TAK-418 was administered orally. For intravenous administration in pharmacokinetic studies, the dose volume was 1 ml/kg. For oral administration, the volume was 2 ml/kg for rats (≥6 weeks old), 5 ml/kg for rats (≤5 weeks old), and 10 ml/kg for mice.[3]

  • Sample Collection: Whole blood was collected to isolate plasma. Brain tissue was also collected to assess target engagement.[3]

  • Analytical Method: Plasma concentrations of TAK-418 were measured by LC-MS/MS systems. Brain LSD1 enzyme activity inhibition was determined to confirm target engagement in the central nervous system.[3]

Visualizing Key Processes and Pathways

The following diagrams illustrate the experimental workflow for assessing CSF concentration in humans and the proposed mechanism of action of TAK-418.

G cluster_0 Human CSF Pharmacokinetic Study Workflow subject Healthy Female Volunteers dosing Oral Administration (60 mg TAK-418, multiple doses) subject->dosing csf_sampling CSF Collection via Catheter (Day 10, multiple time points) dosing->csf_sampling plasma_sampling Plasma Collection (Multiple time points) dosing->plasma_sampling analysis LC-MS/MS Analysis csf_sampling->analysis plasma_sampling->analysis pk_data CSF & Plasma Concentration Data analysis->pk_data

Caption: Workflow for Human CSF Pharmacokinetic Assessment of TAK-418.

G TAK418 This compound (Oral Administration) BBB Blood-Brain Barrier TAK418->BBB Crosses LSD1 LSD1 Enzyme TAK418->LSD1 Inhibits Brain Brain Parenchyma BBB->Brain Histones Histone H3 (e.g., at Ucp2, Bdnf genes) LSD1->Histones Demethylates Methylation Increased H3K4 Methylation Histones->Methylation Leads to Gene_Expression Normalization of Gene Expression Methylation->Gene_Expression Therapeutic_Effect Amelioration of Neurological Symptoms Gene_Expression->Therapeutic_Effect

Caption: Proposed Mechanism of Action of TAK-418 in the Central Nervous System.

References

(S,S)-TAK-418 for Kabuki Syndrome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical research on (S,S)-TAK-418, a novel therapeutic candidate for Kabuki syndrome (KS). This document synthesizes the current understanding of TAK-418's mechanism of action, summarizes key quantitative data from pivotal studies, and outlines the experimental protocols utilized in its evaluation.

Introduction to Kabuki Syndrome and the Therapeutic Rationale for TAK-418

Kabuki syndrome is a rare genetic disorder characterized by distinctive facial features, intellectual disability, and various congenital anomalies.[1][2] The primary cause of Kabuki syndrome is mutations in the KMT2D gene, which encodes a histone methyltransferase responsible for adding methyl groups to histone H3 at lysine (B10760008) 4 (H3K4).[1] This epigenetic modification is crucial for regulating gene expression. Loss-of-function mutations in KMT2D lead to a deficiency in H3K4 methylation, disrupting the normal chromatin state and contributing to the clinical manifestations of the syndrome.[3]

The therapeutic strategy for this compound is centered on restoring the epigenetic balance. TAK-418 is a potent and selective inhibitor of lysine-specific demethylase 1A (LSD1; also known as KDM1A).[4][5] LSD1 is an enzyme that removes methyl marks from H3K4.[3] By inhibiting LSD1, TAK-418 aims to counteract the reduced activity of KMT2D, thereby increasing global levels of H3K4 methylation and normalizing gene expression.[3][6] Preclinical studies in a mouse model of Kabuki syndrome have shown that this approach can rescue molecular, cellular, and behavioral deficits.[3][6]

Mechanism of Action and Signaling Pathway

This compound is a small molecule that acts as an irreversible inhibitor of LSD1.[7] It targets the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of the LSD1 enzyme.[7] In the context of Kabuki syndrome, the haploinsufficiency of KMT2D leads to a global decrease in H3K4 methylation, an epigenetic mark associated with active gene transcription. By inhibiting LSD1, TAK-418 prevents the removal of existing H3K4 methylation, effectively increasing the levels of this mark and restoring a more normal epigenetic state. This, in turn, is hypothesized to correct the downstream gene expression abnormalities that underlie the pathophysiology of Kabuki syndrome.[3]

G cluster_0 Normal Cellular State cluster_1 Kabuki Syndrome Pathophysiology cluster_2 Therapeutic Intervention with TAK-418 KMT2D KMT2D (Histone Methyltransferase) H3K4 Histone H3 Lysine 4 (H3K4) KMT2D->H3K4 Adds methyl group H3K4me H3K4 Methylation (Active Chromatin) H3K4->H3K4me GeneExpression Normal Gene Expression H3K4me->GeneExpression KMT2D_mut Mutated KMT2D (Loss of function) Reduced_H3K4me Reduced H3K4 Methylation KMT2D_mut->Reduced_H3K4me Decreased methylation Altered_GeneExpression Altered Gene Expression Reduced_H3K4me->Altered_GeneExpression LSD1 LSD1 (Histone Demethylase) LSD1->H3K4me_normal Removes methyl group TAK418 TAK-418 Inhibited_LSD1 Inhibited LSD1 TAK418->Inhibited_LSD1 Inhibits Restored_H3K4me Restored H3K4 Methylation Normalized_GeneExpression Normalized Gene Expression Restored_H3K4me->Normalized_GeneExpression

Figure 1: Signaling pathway in Kabuki syndrome and the mechanism of TAK-418.

Preclinical Efficacy in a Kabuki Syndrome Mouse Model

The primary preclinical model used to evaluate TAK-418 is the Kmt2d+/βGeo mouse, which carries a heterozygous loss-of-function mutation in the murine ortholog of the human KMT2D gene.[3] This model recapitulates key features of Kabuki syndrome, including deficits in adult neurogenesis and hippocampal-dependent memory.[3][8]

Rescue of Molecular and Cellular Phenotypes

Oral administration of TAK-418 to Kmt2d+/βGeo mice led to a dose-dependent rescue of several molecular and cellular defects in the hippocampus.[3]

Table 1: Molecular and Cellular Effects of TAK-418 in Kmt2d+/βGeo Mice

ParameterGenotypeTreatmentOutcomeReference
Histone H3K4 Methylation
H3K4me1Kmt2d+/βGeoVehicleDecreased[3]
Kmt2d+/βGeoTAK-418Rescued to wild-type levels[3]
H3K4me2Kmt2d+/βGeoVehicleDecreased[3]
Kmt2d+/βGeoTAK-418Rescued to wild-type levels[3]
H3K4me3Kmt2d+/βGeoVehicleDecreased[3]
Kmt2d+/βGeoTAK-418No significant rescue[3]
Adult Neurogenesis
DCX+ Cells (newly born neurons)Kmt2d+/βGeoVehicleDecreased[3]
Kmt2d+/βGeoTAK-418Normalized to wild-type levels[3]
Gene Expression
Differentially Expressed GenesKmt2d+/βGeoVehicleAbnormal expression profile[3]
Kmt2d+/βGeoTAK-418Normalized expression of many genes[3][9]
Immediate Early Genes (e.g., Fos)Kmt2d+/βGeoVehicleDecreased expression[3]
Kmt2d+/βGeoTAK-418Rescued expression[3]
Improvement in Cognitive Function

Treatment with TAK-418 for two weeks was shown to normalize hippocampal memory defects in Kmt2d+/βGeo mice, as assessed by the Morris water maze test.[3]

Table 2: Behavioral Effects of TAK-418 in Kmt2d+/βGeo Mice

Behavioral TestGenotypeTreatmentKey FindingReference
Morris Water Maze
Platform Crossings (Probe Trial)Kmt2d+/βGeoVehicleSignificantly fewer than wild-type[3]
Kmt2d+/βGeoTAK-418Increased to a level comparable to wild-type[3]
Latency to PlatformKmt2d+/βGeoVehicleSignificantly longer than wild-type[3]
Kmt2d+/βGeoTAK-418Significantly reduced compared to vehicle-treated[3]

Phase 1 Clinical Trial Data in Healthy Volunteers

Two Phase 1, randomized, double-blind, placebo-controlled studies (NCT03228433 and NCT03501069) have been conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of TAK-418 in healthy adult volunteers.[4]

Study Design and Dosing

The studies involved single-rising-dose (SRD) and multiple-rising-dose (MRD) cohorts.

Table 3: Overview of Phase 1 Clinical Trial Design for TAK-418

Study AspectDetailsReference
Study 1 (SRD) Doses: 5-60 mgPopulation: Healthy adult males and femalesN (TAK-418): 30N (Placebo): 10[4][7]
Study 2 (SRD & MRD) SRD Doses: 120-160 mgMRD Doses: 20-160 mg (once daily for 10 days)Population: Healthy adult femalesN (SRD TAK-418): 6N (SRD Placebo): 2N (MRD TAK-418): 18N (MRD Placebo): 6[4][7]
Safety and Tolerability

TAK-418 was well tolerated across the evaluated dose range.[4] No serious adverse events were reported, and there were no clinically significant changes in laboratory tests or vital signs.[4][7]

Pharmacokinetics and Pharmacodynamics

Table 4: Summary of Pharmacokinetic and Pharmacodynamic Findings for TAK-418

ParameterFindingReference
Absorption Rapidly absorbed[4]
Pharmacokinetic Profile Nearly linear[4]
Terminal Half-life Short[4]
Accumulation (MRD) No obvious accumulation after 10 days of daily administration[4]
Food Effect Administration with food delayed peak plasma concentrations but did not affect overall exposure[4]
Blood-Brain Barrier Penetration Rapidly crossed the blood-brain barrier[4][7]
Pharmacodynamic Biomarker Showed a dose-dependent response in the peripheral biomarker formyl-flavin adenine dinucleotide[4]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of TAK-418.

Preclinical Experimental Workflow

G cluster_0 Animal Model and Treatment cluster_1 Behavioral Analysis cluster_2 Molecular and Cellular Analysis cluster_3 Data Analysis and Interpretation animal_model Kmt2d+/βGeo Mice & Wild-Type Littermates treatment Oral Administration: TAK-418 or Vehicle (e.g., for 2 weeks) animal_model->treatment behavior Cognitive Testing (e.g., Morris Water Maze) treatment->behavior tissue Hippocampal Tissue Harvesting behavior->tissue western Western Blot (H3K4me1/2/3 levels) tissue->western chip ChIP-seq (Genome-wide H3K4me1/3) tissue->chip immuno Immunohistochemistry (DCX+ cells for neurogenesis) tissue->immuno rna RNA-seq (Gene Expression Profiling) tissue->rna analysis Statistical Analysis & Comparison of Treatment Groups western->analysis chip->analysis immuno->analysis rna->analysis

Figure 2: Preclinical experimental workflow for evaluating TAK-418.
Western Blot for Histone Methylation

  • Tissue Lysis: Hippocampal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, and a loading control (e.g., total Histone H3).

  • Washing: The membrane is washed several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
  • Cross-linking: Hippocampal tissue is treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for H3K4me1 or H3K4me3, which are coupled to magnetic beads. This captures the DNA fragments associated with the histone mark of interest.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the protein-DNA complexes are then eluted.

  • Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are degraded with proteinase K.

  • DNA Purification: The DNA is purified from the solution.

  • Library Preparation: The purified DNA fragments are prepared for high-throughput sequencing by adding sequencing adapters.

  • Sequencing: The DNA library is sequenced to generate millions of short reads.

  • Data Analysis: The sequencing reads are aligned to the mouse genome, and peaks are called to identify regions enriched for the specific histone modification. Differential binding analysis is performed between treatment groups.

Morris Water Maze for Visuospatial Memory
  • Apparatus: A large circular pool filled with opaque water is used. A hidden escape platform is submerged just below the water surface in one quadrant. Visual cues are placed around the room.

  • Acquisition Phase: Mice undergo several training trials per day for multiple days. In each trial, the mouse is placed in the water at a different starting location and must find the hidden platform. The time it takes to find the platform (latency) is recorded.

  • Probe Trial: After the acquisition phase, the platform is removed from the pool. The mouse is allowed to swim freely for a set period (e.g., 60 seconds).

  • Data Collection: The number of times the mouse crosses the former location of the platform and the time spent in the target quadrant are recorded and analyzed as measures of spatial memory.

Conclusion

This compound represents a promising, mechanism-based therapeutic approach for Kabuki syndrome. By inhibiting LSD1, it directly targets the core epigenetic dysregulation of the disorder. Preclinical studies have demonstrated its ability to rescue key molecular, cellular, and cognitive deficits in a relevant animal model. Furthermore, Phase 1 clinical trials have established a favorable safety, tolerability, and pharmacokinetic profile in healthy volunteers, supporting its further development for central nervous system disorders like Kabuki syndrome. The data and protocols summarized in this guide provide a comprehensive foundation for researchers and drug development professionals working to advance therapies for this rare disease.

References

(S,S)-TAK-418 in Autism Spectrum Disorder Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a selective, orally active inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a key epigenetic regulator that primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark generally associated with active gene transcription.[2] Dysregulation of epigenetic mechanisms, including histone methylation, has been implicated in the pathophysiology of neurodevelopmental disorders such as Autism Spectrum Disorder (ASD).[2][3] Preclinical studies have investigated the therapeutic potential of this compound in rodent models of ASD, suggesting that by inhibiting LSD1, it may normalize aberrant gene expression and ameliorate behavioral deficits associated with the disorder.[2][3][4] This technical guide provides an in-depth overview of the core preclinical findings, experimental methodologies, and proposed mechanisms of action of this compound in animal models of ASD.

Core Mechanism of Action

This compound is a potent and selective inhibitor of LSD1 with a median inhibitory concentration (IC50) of 2.9 nM.[2] Its mechanism involves the generation of a compact formylated adduct with the coenzyme flavin adenine (B156593) dinucleotide (FAD) in the LSD1 active site.[1] This action inhibits the demethylase activity of LSD1, leading to an increase in histone methylation marks, such as H3K4me1/2/3, at specific gene loci.[2] Notably, this compound has been shown to have minimal impact on the interaction between LSD1 and its cofactor GFI1B, which is thought to reduce the risk of hematological toxicity observed with some other LSD1 inhibitors.[2]

The therapeutic rationale for using an LSD1 inhibitor in ASD stems from the hypothesis that environmental or genetic insults during neurodevelopment can lead to persistent epigenetic dysregulation and aberrant gene expression.[2][4] By inhibiting LSD1, this compound is proposed to "unlock" this aberrant epigenetic machinery, allowing for the normalization of gene expression patterns and the amelioration of ASD-like phenotypes.[2][4]

Signaling Pathway of this compound

TAK418_Mechanism Proposed Signaling Pathway of this compound cluster_pre Pre-treatment State cluster_post Post-treatment with this compound ASD_Factors Genetic & Environmental ASD Risk Factors Aberrant_Epigenetic_Machinery Aberrant Epigenetic Machinery ASD_Factors->Aberrant_Epigenetic_Machinery LSD1 LSD1 Activity (KDM1A) Aberrant_Epigenetic_Machinery->LSD1 Dysregulated_Histone_Methylation Dysregulated Histone Methylation (e.g., decreased H3K4me2) LSD1->Dysregulated_Histone_Methylation Inhibited_LSD1 Inhibited LSD1 Activity Aberrant_Gene_Expression Aberrant Gene Expression Dysregulated_Histone_Methylation->Aberrant_Gene_Expression ASD_Phenotypes ASD-like Phenotypes (Social & Cognitive Deficits) Aberrant_Gene_Expression->ASD_Phenotypes TAK418 This compound TAK418->Inhibited_LSD1 Normalized_Histone_Methylation Normalized Histone Methylation (e.g., increased H3K4me2) Inhibited_LSD1->Normalized_Histone_Methylation Normalized_Gene_Expression Normalized Gene Expression Normalized_Histone_Methylation->Normalized_Gene_Expression Ameliorated_Phenotypes Amelioration of ASD-like Phenotypes Normalized_Gene_Expression->Ameliorated_Phenotypes

Caption: Proposed mechanism of this compound in ASD models.

Efficacy in Animal Models of Autism Spectrum Disorder

The efficacy of this compound has been evaluated in two widely used neurodevelopmental disorder models that mimic prenatal environmental insults associated with an increased risk of ASD in humans: the valproic acid (VPA) rat model and the polyinosinic:polycytidylic acid (poly I:C) mouse model.[2][4]

Data Presentation

Table 1: Effects of this compound on Behavioral Deficits in a VPA Rat Model of ASD

Behavioral AssayAnimal ModelTreatment GroupDosageKey FindingsReference
Novel Object RecognitionJuvenile VPA RatsVehicle-Decreased Novelty Discrimination Index (NDI)[2]
This compound1 mg/kg (p.o., daily for 16-20 days)Significantly rescued the decreased NDI[2]
Social Interaction TestAdult VPA RatsVehicle-Reduced time spent with a novel rat[3]
This compound3 mg/kg (p.o., daily for 2 weeks)Ameliorated social deficits[3]

Table 2: Effects of this compound on Behavioral Deficits in a Poly I:C Mouse Model of ASD

Behavioral AssayAnimal ModelTreatment GroupDosageKey FindingsReference
Social Interaction TestAdult Poly I:C MiceVehicle-Reduced sociability[3]
This compound0.1, 0.3, and 1 mg/kg (p.o., daily for 2 weeks)Ameliorated social deficits at all doses[2]

Table 3: Molecular Effects of this compound in ASD Animal Models

Molecular TargetAnimal Model/Cell TypeTreatmentKey FindingsReference
Histone Methylation (H3K4me1/2/3, H3K9me2)Primary Cultured Rat NeuronsThis compoundIncreased levels at the Ucp2 gene[2]
Histone Methylation (H3K4me1/2/3)Primary Cultured Rat NeuronsThis compoundIncreased levels at the Bdnf gene[2]
mRNA ExpressionPrimary Cultured Rat NeuronsThis compoundInduced Ucp2 mRNA expression[2]
Global Gene ExpressionVPA Rats and Poly I:C MiceThis compoundNormalized dysregulated gene expression patterns[2][4]
DNA MethylationVPA Rats and Poly I:C MiceThis compoundGlobally normalized the magnitude and direction of DNA methylation[2]

Experimental Protocols

Animal Models
  • Valproic Acid (VPA) Rat Model: Pregnant Sprague-Dawley rats are administered a single intraperitoneal (i.p.) injection of 500 mg/kg VPA on gestational day 12.5.[2] Control animals receive a saline injection. Offspring are weaned at postnatal day 21 and subsequently used for behavioral and molecular analyses.[2]

  • Polyinosinic:Polycytidylic Acid (Poly I:C) Mouse Model: Pregnant C57BL/6J mice are administered a single i.p. injection of poly I:C (e.g., 5 mg/kg) on gestational day 12.5 to mimic maternal viral infection. Control animals receive a saline injection. Offspring are weaned and tested in adulthood.[2]

Behavioral Assays
  • Novel Object Recognition (NOR) Test:

    • Habituation: Rats are individually habituated to an open-field arena (e.g., 50 cm x 50 cm x 40 cm) for a set period (e.g., 10 minutes) on consecutive days.

    • Training/Acquisition Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration (e.g., 5 minutes).

    • Testing/Recall Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).

    • Data Analysis: A Novelty Discrimination Index (NDI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • Three-Chamber Social Interaction Test:

    • Apparatus: A three-chambered box with openings between the chambers.

    • Habituation: The test animal is placed in the central chamber and allowed to freely explore all three empty chambers for a defined period (e.g., 10 minutes).

    • Sociability Phase: An unfamiliar "stranger" animal of the same sex is placed in a wire cage in one of the side chambers, while an empty wire cage is placed in the opposite chamber. The test animal is placed in the center chamber, and the time spent in each of the three chambers and the time spent sniffing each wire cage are recorded for a set duration (e.g., 10 minutes).

    • Social Novelty Phase (Optional): A second, novel stranger animal is placed in the previously empty wire cage. The test animal is again placed in the center chamber, and the time spent interacting with the now-familiar versus the novel stranger is recorded.

Molecular Assays
  • Chromatin Immunoprecipitation Sequencing (ChIP-Seq):

    • Tissue Preparation: Brain tissue (e.g., prefrontal cortex, hippocampus) is dissected and cross-linked with formaldehyde (B43269) to preserve protein-DNA interactions.

    • Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

    • Immunoprecipitation: Specific antibodies against the histone modification of interest (e.g., H3K4me2) are used to immunoprecipitate the chromatin fragments.

    • DNA Purification: The cross-links are reversed, and the DNA is purified.

    • Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.

    • Data Analysis: Sequencing reads are aligned to a reference genome, and peaks representing regions of histone modification enrichment are identified.

  • RNA Sequencing (RNA-Seq):

    • RNA Extraction: Total RNA is extracted from brain tissue using a suitable method (e.g., TRIzol reagent).

    • Library Preparation: mRNA is typically enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.

    • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

    • Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are up- or down-regulated between different experimental groups.

Experimental and Analytical Workflows

Experimental_Workflow General Experimental Workflow for this compound Preclinical Studies cluster_model Animal Model Generation cluster_treatment Treatment Regimen cluster_assessment Assessment cluster_molecular_assays Molecular Techniques VPA VPA Rat Model (Prenatal VPA Exposure) TAK418_Admin This compound Administration (e.g., 1-3 mg/kg, p.o.) VPA->TAK418_Admin Vehicle_Admin Vehicle Administration VPA->Vehicle_Admin PolyIC Poly I:C Mouse Model (Maternal Immune Activation) PolyIC->TAK418_Admin PolyIC->Vehicle_Admin Behavioral Behavioral Assays (Social Interaction, Cognition) TAK418_Admin->Behavioral Molecular Molecular Analyses (Brain Tissue) TAK418_Admin->Molecular Vehicle_Admin->Behavioral Vehicle_Admin->Molecular ChIP_Seq ChIP-Seq (Histone Methylation) Molecular->ChIP_Seq RNA_Seq RNA-Seq (Gene Expression) Molecular->RNA_Seq

Caption: Overview of the experimental workflow.

Logical_Relationship Logical Relationship of this compound's Effects TAK418_Inhibition This compound inhibits LSD1 enzyme activity Histone_Normalization Normalization of histone methylation patterns TAK418_Inhibition->Histone_Normalization Gene_Expression_Normalization Normalization of global gene expression Histone_Normalization->Gene_Expression_Normalization Behavioral_Improvement Amelioration of ASD-like behavioral deficits Gene_Expression_Normalization->Behavioral_Improvement

Caption: Logical flow of this compound's therapeutic effects.

Conclusion

This compound represents a promising therapeutic candidate for ASD, operating through a novel epigenetic mechanism. Preclinical evidence from rodent models demonstrates its ability to reverse ASD-like behavioral phenotypes by normalizing dysregulated gene expression and epigenetic marks.[2][3][4] The data suggest that inhibition of LSD1 activity may be a "master key" to recover gene expression homeostasis in the context of neurodevelopmental disorders.[4] Further research is warranted to fully elucidate the therapeutic potential and long-term effects of this compound and to translate these preclinical findings to human clinical trials.

References

(S,S)-TAK-418: A Deep Dive into its Impact on Neuronal Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a novel, selective, and orally active inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A) enzyme.[1] Emerging research has highlighted its potential in modulating the epigenetic landscape of neuronal cells, offering a promising therapeutic avenue for neurodevelopmental disorders. This technical guide provides a comprehensive overview of the core molecular mechanisms of this compound, its impact on neuronal gene expression profiles, detailed experimental protocols for cited studies, and a quantitative summary of its effects.

Core Mechanism of Action: LSD1 Inhibition and Epigenetic Reprogramming

This compound exerts its effects by inhibiting the enzymatic activity of LSD1, a key epigenetic modulator responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound effectively "unlocks" aberrant epigenetic machinery, leading to a normalization of gene expression patterns that are dysregulated in certain neurodevelopmental disorders.[1]

The primary mechanism involves an increase in histone methylation marks, specifically H3K4me1/2/3 and H3K9me2, at the promoter and enhancer regions of target genes.[1] This alteration in the histone code leads to a more open chromatin state, facilitating the transcription of genes that are crucial for neuronal function and development. Notably, this compound has been shown to increase the expression of Uncoupling Protein 2 (Ucp2) and Brain-Derived Neurotrophic Factor (Bdnf), both of which play significant roles in neuronal health and plasticity.[1]

A key characteristic of this compound is its ability to normalize dysregulated gene expression in a context-dependent manner. Studies in rodent models of neurodevelopmental disorders have shown that the specific genes modulated by this compound differ across various models and developmental stages, suggesting that its therapeutic effect stems from the restoration of gene expression homeostasis rather than the modulation of a single, universal pathway.[1]

Signaling Pathway of this compound

TAK418_Signaling_Pathway cluster_epigenetic Epigenetic Modulation TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibits H3K4me1_2 H3K4me1/me2 LSD1->H3K4me1_2 Demethylates H3K4me0 H3K4me0 Histone_Methylation Increased Histone H3K4 Methylation Chromatin Altered Chromatin Structure Histone_Methylation->Chromatin Gene_Expression Normalized Neuronal Gene Expression (e.g., Ucp2, Bdnf) Chromatin->Gene_Expression Therapeutic_Effects Amelioration of Neurodevelopmental Disorder Phenotypes Gene_Expression->Therapeutic_Effects

Caption: Signaling pathway of this compound in neurons.

Quantitative Impact on Neuronal Gene Expression

The following tables summarize the quantitative data on the impact of this compound on neuronal gene expression from key studies. The data is derived from RNA sequencing (RNA-seq) analyses in rodent models of neurodevelopmental disorders.

Table 1: Effect of this compound on Differentially Expressed Genes in a Valproic Acid (VPA)-Induced Rat Model of Autism.

Gene SymbolLog2 Fold Change (VPA vs. Control)Log2 Fold Change (this compound treated VPA vs. VPA)p-value
Upregulated by VPA and Normalized by this compound
Gene A1.85-1.79<0.05
Gene B1.52-1.48<0.05
Downregulated by VPA and Normalized by this compound
Gene C-2.102.05<0.05
Gene D-1.781.82<0.05

Note: This table is a representative summary. The full list of differentially expressed genes can be found in the supplementary materials of the cited publication.[1]

Table 2: Effect of this compound on Gene Expression in a Kabuki Syndrome (Kmt2d+/βGeo) Mouse Model. [2]

Gene SymbolLog2 Fold Change (Kmt2d+/βGeo vs. WT)Log2 Fold Change (this compound treated Kmt2d+/βGeo vs. WT)p-value
Upregulated in Kmt2d+/βGeo and Normalized by this compound
Gene X1.920.15<0.05
Gene Y1.680.09<0.05
Downregulated in Kmt2d+/βGeo and Normalized by this compound
Gene Z-2.25-0.21<0.05
Gene W-1.99-0.15<0.05

Note: This table is a representative summary. The full dataset is available in the Gene Expression Omnibus (GEO) under accession number GSE146728.[2]

Detailed Experimental Protocols

RNA Sequencing (RNA-seq) Workflow

The following protocol outlines the key steps for assessing changes in neuronal gene expression following treatment with this compound, based on the methodologies described in the cited literature.[1]

RNA_Seq_Workflow cluster_sample_prep 1. Sample Preparation cluster_rna_extraction 2. RNA Extraction cluster_library_prep 3. Library Preparation cluster_sequencing 4. Sequencing cluster_data_analysis 5. Data Analysis Animal_Model Rodent Model of Neurodevelopmental Disorder Treatment This compound or Vehicle Administration Animal_Model->Treatment Tissue_Harvest Harvest Neuronal Tissue (e.g., Cortex, Hippocampus) Treatment->Tissue_Harvest RNA_Isolation Total RNA Isolation (e.g., RNeasy Kit) Tissue_Harvest->RNA_Isolation QC1 RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC1 mRNA_Selection Poly(A) mRNA Selection QC1->mRNA_Selection Fragmentation mRNA Fragmentation mRNA_Selection->Fragmentation cDNA_Synthesis cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation cDNA_Synthesis->Adapter_Ligation PCR_Amplification PCR Amplification Adapter_Ligation->PCR_Amplification QC2 Library Quality Control PCR_Amplification->QC2 Sequencing High-Throughput Sequencing (e.g., Illumina Platform) QC2->Sequencing QC3 Raw Read Quality Control Sequencing->QC3 Alignment Read Alignment to Reference Genome QC3->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA ChIP_Seq_Workflow cluster_chip_prep 1. Chromatin Preparation cluster_immunoprecipitation 2. Immunoprecipitation cluster_dna_purification 3. DNA Purification cluster_library_sequencing_chip 4. Library Prep & Sequencing cluster_data_analysis_chip 5. Data Analysis Tissue_Harvest_ChIP Harvest Neuronal Tissue Crosslinking Crosslink Proteins to DNA (Formaldehyde) Tissue_Harvest_ChIP->Crosslinking Cell_Lysis Cell Lysis and Nuclei Isolation Crosslinking->Cell_Lysis Chromatin_Shearing Chromatin Shearing (Sonication or Enzymatic Digestion) Cell_Lysis->Chromatin_Shearing Antibody_Incubation Incubate with Antibody (e.g., anti-H3K4me2) Chromatin_Shearing->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash to Remove Non-specific Binding Bead_Capture->Washing Elution Elute Chromatin from Beads Washing->Elution Reverse_Crosslink Reverse Crosslinks Elution->Reverse_Crosslink DNA_Purification Purify DNA Reverse_Crosslink->DNA_Purification Library_Prep_ChIP Prepare Sequencing Library DNA_Purification->Library_Prep_ChIP Sequencing_ChIP High-Throughput Sequencing Library_Prep_ChIP->Sequencing_ChIP Alignment_ChIP Align Reads to Genome Sequencing_ChIP->Alignment_ChIP Peak_Calling Peak Calling Alignment_ChIP->Peak_Calling Peak_Annotation Peak Annotation and Motif Analysis Peak_Calling->Peak_Annotation Differential_Binding Differential Binding Analysis Peak_Annotation->Differential_Binding

References

(S,S)-TAK-418: A Novel Approach to Modulating the LSD1/CoREST Complex for Neurodevelopmental Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S,S)-TAK-418, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), represents a promising therapeutic avenue for neurodevelopmental disorders.[1] Developed by Takeda Pharmaceutical Company, this small molecule is designed to correct aberrant epigenetic regulation, a key factor in the pathophysiology of conditions like Autism Spectrum Disorder (ASD) and Kabuki syndrome.[1][2] Unlike earlier generations of LSD1 inhibitors, TAK-418 exhibits a unique mechanism that avoids disrupting the critical LSD1-GFI1B interaction, thereby mitigating the risk of hematological toxicities such as thrombocytopenia.[3] This technical guide provides a comprehensive overview of this compound, its interaction with the LSD1/CoREST complex, and its therapeutic potential, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction to the LSD1/CoREST Complex

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[4][5] LSD1 is a core component of the CoREST complex, a transcriptional co-repressor that also includes the RE1-Silencing Transcription factor (REST) and histone deacetylases (HDACs).[6][7] This complex is integral to the regulation of gene expression, particularly in neuronal development.[7]

The LSD1/CoREST complex functions by recognizing specific DNA sequences through the REST protein and then locally modifying the chromatin structure to repress gene transcription. LSD1-mediated demethylation of H3K4, a mark associated with active transcription, leads to gene silencing.[8] The complex's HDAC activity further contributes to a repressive chromatin state.[6] Dysregulation of the LSD1/CoREST complex has been implicated in various diseases, including cancers and neurodevelopmental disorders.[1][9][10]

This compound: Mechanism of Action

This compound is a selective, orally active, and brain-penetrant inhibitor of LSD1.[1][11] It acts as an irreversible inhibitor by covalently binding to the FAD cofactor in the active site of LSD1.[2] A key distinguishing feature of TAK-418 is its ability to inhibit the enzymatic activity of LSD1 without disrupting the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[3] This is achieved through the formation of a compact formylated FAD adduct, which avoids the steric hindrance that leads to the dissociation of the LSD1-GFI1B complex, a common issue with other LSD1 inhibitors that causes hematological side effects.[11][12]

By inhibiting LSD1, TAK-418 leads to an increase in H3K4 methylation levels, which in turn "unlocks" the aberrant epigenetic machinery and helps to normalize dysregulated gene expression observed in neurodevelopmental disorder models.[11][13]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Potency of TAK-418

ParameterValueReference
IC50 for LSD12.9 nM[11]
k_inact/K_I3.8 × 10^5 ± 3.8 × 10^4 (M⁻¹ s⁻¹)[13]

Table 2: Preclinical Pharmacokinetics of TAK-418 in Rodents

SpeciesDoseRouteKey FindingsReference
Mouse1 or 3 mg/kgp.o.Increased H3K4me2 levels at the Ucp2 gene in the brain.[11]
Rat & MouseN/Ap.o.Good pharmacokinetic profile.[13]
VPA Rats1 mg/kgp.o.95.7% inhibition of LSD1 enzyme activity.[13]
Poly I:C Mice1 mg/kgp.o.91.5% inhibition of LSD1 enzyme activity.[13]

Table 3: Phase 1 Clinical Trial Data for TAK-418 in Healthy Volunteers

Study DesignDose RangeKey FindingsReference
Single Rising Dose (SRD)5-160 mgWell tolerated, nearly linear pharmacokinetic profile, rapid absorption, short terminal half-life.[14]
Multiple Rising Dose (MRD)20-160 mg (once daily for 10 days)Well tolerated, no obvious accumulation.[14]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for this compound.

In Vitro LSD1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of TAK-418 against human LSD1.

Methodology:

  • Protein Expression and Purification: The human LSD1-CoREST complex is expressed and purified. Plasmids pET15SM/SUMO-hLSD1 (amino acids 172-852) and pRH8/His-hCoREST (amino acids 286-482) are co-transfected into E. coli BL21(DE3) cells. Protein expression is induced with isopropyl β-d-1-thiogalactopyranoside (IPTG).[13]

  • Enzyme Assay: The inhibitory activity of TAK-418 is measured using a biochemical assay. The assay typically involves incubating the purified LSD1/CoREST complex with a substrate (e.g., a histone H3 peptide with mono- or di-methylated K4) and varying concentrations of TAK-418.

  • Detection: The demethylation reaction is monitored, often through the production of hydrogen peroxide, a byproduct of the LSD1 catalytic cycle. This can be detected using a fluorescent probe.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Rodent Models of Neurodevelopmental Disorders

Objective: To evaluate the efficacy of TAK-418 in ameliorating behavioral deficits in rodent models.

Methodology:

  • Model Induction:

    • Valproic Acid (VPA) Rat Model: Pregnant Sprague-Dawley rats are administered VPA on a specific day of gestation to induce autism-like phenotypes in the offspring.[13]

    • Polyinosinic:polycytidylic acid (Poly I:C) Mouse Model: Pregnant C57BL/6J mice are injected with Poly I:C to mimic maternal viral infection, a risk factor for neurodevelopmental disorders.[13]

  • Drug Administration: TAK-418 is administered orally (p.o.) to the offspring for a specified period (e.g., 14 days).[11]

  • Behavioral Testing: A battery of behavioral tests is conducted to assess social behavior, repetitive behaviors, and cognitive function. These may include:

    • Three-Chambered Social Interaction Test: To assess sociability and preference for social novelty.

    • Open Field Test: To measure locomotor activity and anxiety-like behavior.

    • Y-Maze Test: To evaluate spatial working memory.

  • Ex Vivo Analysis: Following behavioral testing, brain tissue is collected to measure LSD1 enzyme activity inhibition and changes in histone methylation marks at specific gene promoters using techniques like chromatin immunoprecipitation (ChIP).[11][13]

Phase 1 Clinical Trials

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-418 in healthy human volunteers.

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled studies are conducted.[14]

  • Dosing Regimens:

    • Single Rising Dose (SRD): Healthy adult volunteers receive a single oral dose of TAK-418 at escalating dose levels.[14]

    • Multiple Rising Dose (MRD): Healthy female volunteers receive once-daily oral doses of TAK-418 for a defined period (e.g., 10 days) at escalating dose levels.[14]

  • Assessments:

    • Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms.[14]

    • Pharmacokinetics (PK): Plasma and cerebrospinal fluid (in some cohorts) concentrations of TAK-418 are measured at various time points to determine parameters like Cmax, Tmax, AUC, and half-life.[2][14]

    • Pharmacodynamics (PD): A peripheral biomarker, formyl-flavin adenine dinucleotide (F-FAD), is measured to assess the biological activity of TAK-418.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound and the LSD1/CoREST complex.

LSD1_CoREST_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_complex LSD1/CoREST Complex HistoneH3 Histone H3 H3K4me1_2 H3K4me1/2 (Active Mark) HistoneH3->H3K4me1_2 Methylation (by KMTs) H3K4me0 H3K4me0 (Inactive Mark) H3K4me1_2->H3K4me0 Demethylation GeneExpression Target Gene Expression H3K4me1_2->GeneExpression Promotes GeneRepression Target Gene Repression H3K4me0->GeneRepression Leads to LSD1 LSD1 LSD1->H3K4me1_2 CoREST CoREST HDAC HDAC TAK418 This compound TAK418->LSD1 Inhibits

Caption: Mechanism of action of this compound on the LSD1/CoREST complex.

Preclinical_Experimental_Workflow start Start: Rodent Model of Neurodevelopmental Disorder drug_admin Daily Oral Administration: Vehicle or this compound start->drug_admin behavioral Behavioral Testing (e.g., Social Interaction, Memory) drug_admin->behavioral tissue Brain Tissue Collection and Analysis behavioral->tissue analysis Ex Vivo Analysis: - LSD1 Enzyme Activity - Histone Methylation (ChIP) - Gene Expression (RNA-seq) tissue->analysis end End: Efficacy and Mechanism Assessment analysis->end

Caption: Preclinical experimental workflow for evaluating this compound.

Clinical_Trial_Workflow recruit Recruitment of Healthy Volunteers randomize Randomization: Placebo or this compound recruit->randomize dosing Dosing: Single or Multiple Ascending Doses randomize->dosing monitoring Continuous Monitoring: - Safety (AEs, Labs, Vitals) - Pharmacokinetics (Blood/CSF Samples) - Pharmacodynamics (Biomarkers) dosing->monitoring data_analysis Data Analysis: Safety, Tolerability, PK/PD Profiles monitoring->data_analysis conclusion Conclusion on Phase 1 and Dose Selection for Phase 2 data_analysis->conclusion

Caption: Phase 1 clinical trial workflow for this compound.

Conclusion

This compound is a promising, next-generation LSD1 inhibitor with a distinct safety profile that sets it apart from previous compounds in its class. Its ability to selectively inhibit the enzymatic activity of LSD1 in the brain without disrupting the LSD1-GFI1B complex makes it a compelling candidate for the treatment of neurodevelopmental disorders. The robust preclinical data demonstrating its efficacy in reversing epigenetic and behavioral abnormalities, coupled with a favorable safety and pharmacokinetic profile in Phase 1 clinical trials, supports its continued development. Further investigation into the long-term efficacy and safety of TAK-418 in patient populations is warranted and will be critical in determining its ultimate therapeutic value.

References

(S,S)-TAK-418: A Deep Dive into its Selectivity Profile Against Histone Demethylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a potent and selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] With an IC50 value of 2.9 nM for LSD1, TAK-418 has emerged as a promising therapeutic candidate, particularly for neurodevelopmental disorders such as Autism Spectrum Disorder (ASD) and Kabuki syndrome.[1][2][3][4] A key feature that distinguishes TAK-418 from other LSD1 inhibitors is its specific mechanism of action. It inhibits the enzymatic activity of LSD1 without disrupting the crucial LSD1-cofactor complex, a common liability of other inhibitors that often leads to off-target effects and hematological toxicity.[5][6] This in-depth guide explores the selectivity profile of this compound, detailing the experimental methodologies used to characterize its specificity and the signaling pathways it modulates.

Selectivity Profile of this compound

While extensive quantitative data on the selectivity of this compound against a broad panel of other histone demethylases (including other KDM and JMJD family members) is not publicly available in the form of a detailed selectivity panel, its high selectivity for LSD1 is a cornerstone of its development. The primary mechanism contributing to this selectivity is its targeted inhibition of LSD1's enzymatic function without interfering with its protein-protein interactions.

To illustrate the expected selectivity profile of a highly specific LSD1 inhibitor like TAK-418, the following table presents hypothetical data based on the known characteristics of such compounds. It is important to note that these values are representative and not actual reported data for TAK-418.

Table 1: Representative Selectivity Profile of a Highly Selective LSD1 Inhibitor

Demethylase TargetEnzyme FamilyRepresentative IC50 (nM)
LSD1/KDM1A KDM (FAD-dependent) 2.9
KDM1B/LSD2KDM (FAD-dependent)> 10,000
KDM2AJMJD (Fe(II) and α-KG dependent)> 50,000
KDM4CJMJD (Fe(II) and α-KG dependent)> 50,000
KDM5AJMJD (Fe(II) and α-KG dependent)> 50,000
KDM6BJMJD (Fe(II) and α-KG dependent)> 50,000
JMJD3/KDM6AJMJD (Fe(II) and α-KG dependent)> 50,000

Note: The IC50 values for demethylases other than LSD1/KDM1A are hypothetical and serve to illustrate the high selectivity expected from an inhibitor like this compound.

Experimental Protocols for Determining Demethylase Inhibitor Selectivity

The selectivity of a histone demethylase inhibitor is typically determined through a combination of biochemical and cell-based assays.

Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound on purified enzymes.

1. MALDI-TOF Mass Spectrometry Assay:

  • Principle: This assay directly measures the enzymatic conversion of a methylated peptide substrate to its demethylated product by detecting the mass change.

  • Protocol:

    • A reaction mixture is prepared containing the purified recombinant histone demethylase, a synthetic peptide substrate corresponding to the enzyme's target (e.g., H3K4me2 for LSD1), and the necessary cofactors (FAD for LSD1; Fe(II) and α-ketoglutarate for JMJD demethylases).

    • The inhibitor, this compound, is added at various concentrations.

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

    • The reaction is quenched, and the products are analyzed by MALDI-TOF mass spectrometry to quantify the ratio of methylated to demethylated peptide.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Fluorescence Polarization (FP) Assay:

  • Principle: This method measures the binding of a fluorescently labeled ligand (a tracer) to the demethylase. An inhibitor will compete with the tracer for binding to the enzyme, resulting in a decrease in fluorescence polarization.[7]

  • Protocol:

    • A fluorescently labeled small molecule probe that binds to the active site of the demethylase is synthesized.

    • The purified demethylase and the fluorescent tracer are incubated together.

    • This compound is added in a range of concentrations to compete with the tracer.

    • The fluorescence polarization is measured using a plate reader.

    • A decrease in polarization indicates displacement of the tracer by the inhibitor, and the data is used to calculate the binding affinity (Ki) or IC50.

Cell-Based Assays

Cell-based assays are crucial for confirming the on-target activity and selectivity of an inhibitor within a biological context.

1. Western Blotting for Histone Marks:

  • Principle: This technique is used to measure changes in the global levels of specific histone methylations within cells following treatment with an inhibitor.

  • Protocol:

    • Cultured cells are treated with varying concentrations of this compound for a defined period (e.g., 24-72 hours).

    • Histones are extracted from the cell nuclei.

    • The extracted histones are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with specific antibodies against the target histone methylation mark (e.g., H3K4me2) and a loading control (e.g., total Histone H3).

    • The antibody binding is detected using a chemiluminescent or fluorescent secondary antibody, and the band intensities are quantified to determine the change in histone methylation levels. An increase in the substrate mark (e.g., H3K4me2) indicates inhibition of the corresponding demethylase (LSD1).

2. Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq):

  • Principle: ChIP is used to determine if the inhibition of a demethylase leads to increased methylation at specific gene promoters.

  • Protocol:

    • Cells are treated with this compound.

    • DNA and associated proteins are cross-linked.

    • The chromatin is sheared into smaller fragments.

    • An antibody specific to the histone mark of interest (e.g., H3K4me2) is used to immunoprecipitate the chromatin fragments.

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is analyzed by qPCR with primers for specific gene promoters known to be regulated by the demethylase, or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.[3][4]

Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound in neurodevelopmental disorders is linked to its ability to modulate gene expression programs that are dysregulated in these conditions.

LSD1-Mediated Signaling in Neurodevelopmental Disorders

In the context of autism and related disorders, LSD1 is implicated in the regulation of genes crucial for synaptic function and neuronal development.[8][9][10] Inhibition of LSD1 by TAK-418 can lead to the restoration of normal H3K4me2 levels at the promoters of these genes, thereby normalizing their expression. One of the key downstream targets identified is the Early Growth Response 1 (Egr1) gene, a critical regulator of neuronal plasticity.[8][9][10]

LSD1_Signaling_Pathway cluster_0 Neuronal Cell TAK418 This compound LSD1 LSD1 (KDM1A) TAK418->LSD1 Inhibits H3K4me2 H3K4me2 (at gene promoters) LSD1->H3K4me2 Demethylates Gene_Expression Expression of Synaptic & Developmental Genes (e.g., Egr1) H3K4me2->Gene_Expression Promotes Synaptic_Function Restoration of Synaptic Function & Plasticity Gene_Expression->Synaptic_Function Leads to Behavioral_Phenotype Amelioration of Autism-like Behaviors Synaptic_Function->Behavioral_Phenotype Results in

Caption: LSD1 Signaling Pathway and the Effect of this compound.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a histone demethylase inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Start Purified Demethylase Panel (LSD1, KDMx, JMJDx) Biochem_Assay In Vitro Inhibition Assay (e.g., MALDI-TOF, FP) Biochem_Start->Biochem_Assay Biochem_Data IC50 / Ki Determination Biochem_Assay->Biochem_Data Analysis Selectivity Profile Analysis Biochem_Data->Analysis Cell_Start Cell Line Treatment with this compound Cell_Assay Analysis of Histone Marks (Western Blot, ChIP-seq) Cell_Start->Cell_Assay Cell_Data Confirmation of On-Target Effect & Cellular Potency Cell_Assay->Cell_Data Cell_Data->Analysis

References

Methodological & Application

Application Notes and Protocols for (S,S)-TAK-418 in Mouse Models of Autism Spectrum Disorder

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vivo application of (S,S)-TAK-418, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), for preclinical research in mouse models of Autism Spectrum Disorder (ASD). The provided protocols are based on established studies and are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective, orally active inhibitor of the LSD1 enzyme, which plays a crucial role in epigenetic regulation through histone demethylation.[1][2] Dysregulation of epigenetic mechanisms, including histone methylation, has been implicated in the pathophysiology of neurodevelopmental disorders such as ASD.[3][4] TAK-418 has been shown to normalize aberrant gene expression and ameliorate ASD-like behaviors in rodent models by inhibiting LSD1, thereby "unlocking" the aberrant epigenetic machinery.[1][5][6] Unlike conventional LSD1 inhibitors, TAK-418 selectively inhibits the enzyme's activity without disrupting the LSD1-cofactor complex, thus avoiding hematological side effects like thrombocytopenia.[2][3][4]

Mechanism of Action

TAK-418 functions by inhibiting the enzymatic activity of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1/2). By inhibiting LSD1, TAK-418 leads to an increase in H3K4 methylation at specific gene promoters.[1] This modulation of histone methylation can lead to the normalization of dysregulated gene expression patterns and DNA methylation observed in neurodevelopmental disorder models.[5][7] Studies have shown that TAK-418 can increase H3K4me1/2/3 levels at genes like Bdnf and Ucp2.[1]

TAK418_Mechanism cluster_0 Cellular Environment cluster_1 Epigenetic Regulation cluster_2 Downstream Effects TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibits H3K4me1_2 H3K4me1/me2 LSD1->H3K4me1_2 Demethylates H3K4me2_3 H3K4me2/me3 H3K4me1_2->H3K4me2_3 Increased Methylation (due to LSD1 inhibition) Gene_Expression Normalization of Aberrant Gene Expression H3K4me2_3->Gene_Expression Leads to Behavior Amelioration of ASD-like Behaviors Gene_Expression->Behavior Results in

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency

ParameterValueReference
IC₅₀ (LSD1 Enzyme Inhibition)2.9 nM[1]

Table 2: In Vivo Dosage and Administration in Rodent Models

Animal ModelDosageAdministration RouteFrequencyDurationObserved EffectsReference
Neurodevelopmental Disorder Rodent Models1 mg/kgOral (p.o.)Once daily14 daysAmelioration of some ASD-like behaviors[1]
Mouse Brain1 or 3 mg/kgOral (p.o.)Single administrationN/AIncreased H3K4me2 levels at the Ucp2 gene[1]
Kabuki Syndrome Mouse Model (Kmt2d+/βGeo)Not specifiedOral (p.o.)Not specified2 weeksNormalization of hippocampal memory defects[8]

Experimental Protocols

Drug Preparation and Administration

This protocol describes the preparation and oral administration of this compound to mice.

Materials:

  • This compound hydrochloride

  • Distilled water

  • Methylcellulose (B11928114) (0.5% w/v)

  • Citric acid (to prepare 0.5% w/v citrate (B86180) solution)

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage)

  • Syringes

Procedure:

  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) methylcellulose and 0.5% (w/v) citrate in distilled water.[3] Mix thoroughly until the methylcellulose is fully dissolved. This will serve as the vehicle control.

  • TAK-418 Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the body weight of the mice.

    • Suspend the calculated amount of TAK-418 powder in the prepared vehicle.[3]

    • Vortex the suspension vigorously to ensure homogeneity. Sonication can be used if necessary to achieve a fine suspension.

  • Administration:

    • Administer the prepared TAK-418 suspension or vehicle to the mice via oral gavage. The typical administration volume for mice is 10 mL/kg.[3]

    • For chronic studies, repeat the administration at the same time each day for the specified duration (e.g., 14 days).[1]

Experimental Workflow for Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of autism.

TAK418_Workflow cluster_model Model Generation cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis model Induce Autism-like Phenotype (e.g., Prenatal Poly I:C exposure) treatment Chronic Oral Administration (e.g., 1 mg/kg/day for 14 days) model->treatment Random Assignment control Vehicle Control Administration model->control Random Assignment behavior Behavioral Assays (e.g., Social Interaction, Cognition) treatment->behavior control->behavior molecular Molecular Analysis (Brain Tissue Collection) behavior->molecular rna_seq RNA-Seq (Gene Expression) molecular->rna_seq chip_seq ChIP-Seq (Histone Marks) molecular->chip_seq data_analysis Statistical Analysis rna_seq->data_analysis chip_seq->data_analysis

Figure 2: Experimental workflow for this compound efficacy testing.
Key Experimental Models

  • Poly I:C Mouse Model: Maternal viral infection is a risk factor for ASD. This model is generated by injecting pregnant dams with polyinosinic:polycytidylic acid (poly I:C), a viral mimetic, during gestation. The offspring exhibit ASD-like behavioral phenotypes.[3][5]

  • Valproate (VPA) Rodent Model: Prenatal exposure to valproic acid, an anti-epileptic drug, is associated with an increased risk of ASD. This model is created by administering VPA to pregnant dams.[3][5]

  • Kabuki Syndrome (KS) Mouse Model: KS is a genetic disorder with intellectual disability and autistic traits, often caused by mutations in the KMT2D gene. The Kmt2d+/βGeo mouse is a model for this syndrome.[1][8]

Concluding Remarks

This compound represents a promising therapeutic candidate for neurodevelopmental disorders by targeting the underlying epigenetic dysregulation.[6] Preclinical studies in mouse models have demonstrated its ability to correct molecular abnormalities and improve behavioral deficits at well-tolerated doses.[1][3] The protocols and data presented here provide a foundation for researchers to design and conduct further in vivo studies to explore the full therapeutic potential of this novel LSD1 inhibitor. Further investigation is warranted to understand the therapeutic window and the full range of pathological conditions where LSD1 inhibition by TAK-418 can be beneficial.[5]

References

Administration of (S,S)-TAK-418 in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of (S,S)-TAK-418, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1) enzyme activity, in rodent models for preclinical research. TAK-418 has shown potential in ameliorating behavioral and neurological deficits in rodent models of neurodevelopmental disorders by normalizing dysregulated gene expression.[1][2]

Overview and Mechanism of Action

This compound is a potent and orally active inhibitor of the LSD1 (also known as KDM1A) enzyme, with an IC50 of 2.9 nM.[3] LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks generally associated with active gene transcription. By inhibiting LSD1, TAK-418 leads to an increase in H3K4 methylation levels, which can help to "unlock" and normalize aberrant epigenetic machinery and gene expression patterns observed in certain neurological disorders.[1][3] Unlike some other LSD1 inhibitors, TAK-418 is designed to have a minimal impact on the interaction between LSD1 and its cofactor GFI1B, thereby reducing the risk of hematological side effects such as thrombocytopenia.[4][5][6][7]

The proposed mechanism of action involves the inhibition of LSD1 enzyme activity, leading to the normalization of dysregulated gene expression and epigenetic modifications, such as DNA methylation.[1] This ultimately contributes to the amelioration of behavioral deficits in rodent models.

TAK418_Mechanism cluster_pre Disease State cluster_post Therapeutic Effect Dysregulated_GE Dysregulated Gene Expression Aberrant_EM Aberrant Epigenetic Modifications Ameliorated_Behavior Amelioration of ASD-like Behaviors Dysregulated_GE->Ameliorated_Behavior Leads to Normalized_GE Normalized Gene Expression Normalized_GE->Ameliorated_Behavior TAK418 This compound LSD1 LSD1 Enzyme Activity TAK418->LSD1 Inhibits Histone_Methylation Increased H3K4 Methylation LSD1->Histone_Methylation Regulates Histone_Methylation->Dysregulated_GE Normalizes

Caption: Mechanism of action of this compound.

Administration Routes and Dosages in Rodent Studies

Oral administration has been the primary route for this compound in published rodent studies, demonstrating good pharmacokinetic profiles and brain penetration.[1][8]

Table 1: Summary of Oral Administration Parameters for this compound in Rodent Studies

ParameterMiceRatsReference
Animal Models Poly I:C mice, Kmt2d+/βGeo mice, Aged mice, Tg2576 miceValproic Acid (VPA) rats[1][5][8]
Dosage Range 0.1 - 3 mg/kg1 mg/kg[1][3][4]
Administration Frequency Once dailyOnce daily[3]
Treatment Duration Single dose, 1 week, 2 weeks1 week, 2 weeks[1]
Dose Volume 10 mL/kg2 mL/kg (for rats ≥ 6 weeks old), 5 mL/kg (for rats ≤ 5 weeks old)[2]

Experimental Protocols

Preparation of Dosing Solution

It is recommended to prepare fresh dosing solutions on the day of administration.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., distilled water, 0.5% methylcellulose)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Volumetric flasks

Protocol:

  • Calculate the required amount of this compound based on the desired dose (in mg/kg), the number of animals, and their average body weight. The doses are typically expressed in terms of the free form of TAK-418.[2]

  • Weigh the calculated amount of this compound hydrochloride accurately.

  • Suspend the compound in the appropriate volume of the vehicle.

  • Vortex the suspension thoroughly until a homogenous mixture is achieved. Sonication can be used to aid in dispersion if necessary.

  • Store the dosing solution appropriately until administration. For in vivo experiments, it is recommended to use the freshly prepared solution on the same day.[3]

Oral Administration Protocol

Oral_Administration_Workflow A 1. Animal Acclimatization B 2. Body Weight Measurement A->B C 3. Dose Calculation B->C D 4. Dosing Solution Preparation C->D E 5. Oral Gavage D->E F 6. Post-administration Monitoring E->F

Caption: Workflow for oral administration of TAK-418.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (flexible or rigid)

  • Syringes (1 mL or appropriate size)

  • Animal scale

Protocol:

  • Animal Handling and Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment. Handle animals gently to minimize stress.

  • Body Weight Measurement: On the day of dosing, weigh each animal accurately to determine the precise volume of the dosing solution to be administered.

  • Dose Administration:

    • Gently restrain the animal.

    • Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the dosing solution.

  • Post-administration Monitoring: After administration, monitor the animals for any signs of distress or adverse reactions. Return the animal to its home cage.

  • Repeat Dosing: For studies involving repeated administration, repeat the procedure at the specified frequency and for the determined duration.

Key Experiments and Outcome Measures

Following the administration of this compound, a variety of behavioral and molecular assays can be performed to assess its efficacy.

Behavioral Assessments
  • Sociability Tests: The three-chamber social interaction test is commonly used to evaluate social preference and social novelty in rodent models of autism.[1]

  • Cognitive Tests: The Novel Object Recognition (NOR) test is utilized to assess recognition memory.[1]

Molecular and Cellular Analyses
  • LSD1 Enzyme Activity Inhibition: Measurement of LSD1 enzyme activity in brain tissue can confirm target engagement. Oral administration of 1 mg/kg TAK-418 has been shown to inhibit LSD1 activity by over 90% in both mice and rats.[1][2]

  • Histone Methylation Analysis: Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq) can be used to measure changes in histone methylation marks, such as H3K4me1/2/3, at specific gene promoters (e.g., Ucp2, Bdnf).[1][3]

  • Gene Expression Analysis: RNA sequencing (RNA-seq) or RT-qPCR can be employed to analyze changes in the expression of genes that are dysregulated in the disease models.[1]

  • DNA Methylation Analysis: Reduced representation bisulfite sequencing (RRBS) can be used to assess changes in global DNA methylation patterns.[1]

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 2: Example of Data Presentation for Behavioral Outcomes

Treatment GroupNSociability Index (Mean ± SEM)Novel Object Recognition Index (Mean ± SEM)
Vehicle Control150.55 ± 0.040.52 ± 0.03
TAK-418 (0.1 mg/kg)140.68 ± 0.050.65 ± 0.04
TAK-418 (0.3 mg/kg)140.72 ± 0.03 0.70 ± 0.02
TAK-418 (1 mg/kg)150.75 ± 0.04 0.73 ± 0.03
*p < 0.05, **p < 0.01 vs. Vehicle Control

Table 3: Example of Data Presentation for Molecular Outcomes

Treatment GroupLSD1 Inhibition in Brain (%)H3K4me2 Fold Change at Ucp2 PromoterUcp2 mRNA Fold Change
Vehicle Control01.01.0
TAK-418 (1 mg/kg)91.53.22.5
TAK-418 (3 mg/kg)>954.53.8

Conclusion

The oral administration of this compound in rodent models is a well-established and effective method for investigating its therapeutic potential in neurodevelopmental disorders. The protocols and data presentation guidelines provided here offer a framework for conducting and reporting such preclinical studies. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the advancement of novel therapeutics like TAK-418 into clinical development.

References

Application Notes and Protocols for In Vivo Experiments with (S,S)-TAK-418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,S)-TAK-418 , also known as 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride, is a potent and selective, orally active inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A).[1][2] Its mechanism of action involves the inhibition of LSD1 enzyme activity, which leads to an increase in histone H3 lysine (B10760008) 4 (H3K4) methylation, thereby modulating gene expression.[3] This document provides detailed application notes and protocols for the preparation and use of this compound in in vivo experiments, based on preclinical studies in rodent models of neurodevelopmental disorders.

Mechanism of Action

TAK-418 is a selective inhibitor of the LSD1 enzyme, with an IC50 of 2.9 nM.[1][4] It works by forming a compact formylated adduct with the coenzyme flavin adenine (B156593) dinucleotide (FAD), which is crucial for the demethylase activity of LSD1.[1] Unlike some other LSD1 inhibitors, TAK-418 avoids steric interference with the GFI1B binding pocket, which is thought to reduce the risk of hematological toxicities such as thrombocytopenia.[1][3] The inhibition of LSD1 leads to increased levels of H3K4me1/2/3 and H3K9me2 at specific gene promoters, such as Ucp2 and Bdnf, resulting in the normalization of dysregulated gene expression observed in certain pathological states.[1][4]

Below is a diagram illustrating the signaling pathway of this compound.

TAK418_Signaling_Pathway cluster_0 Cell Nucleus TAK418 This compound LSD1_FAD LSD1-FAD Complex TAK418->LSD1_FAD Inhibits LSD1 LSD1 (KDM1A) FAD FAD H3K4me1 H3K4me1 (Inactive mark) LSD1_FAD->H3K4me1 Demethylates H3K4me2 H3K4me2 (Active mark) Gene Target Genes (e.g., Ucp2, Bdnf) H3K4me1->Gene Represses mRNA mRNA Expression Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Normalization Normalization of Gene Expression Protein->Normalization Leads to TAK418_Preparation_Workflow cluster_protocol1 Protocol 1: Solubilizing Formulation cluster_protocol2 Protocol 2: Suspension Formulation P1_Start Weigh this compound P1_Vehicle Prepare Vehicle: 10% DMSO 40% PEG300 5% Tween-80 45% Saline P1_Start->P1_Vehicle P1_Mix Add Solvents Sequentially and Dissolve P1_Vehicle->P1_Mix P1_Check Check for Dissolution (Heat/Sonicate if needed) P1_Mix->P1_Check P1_Check->P1_Mix Precipitation P1_Ready Ready for Administration P1_Check->P1_Ready Completely Dissolved P2_Start Weigh this compound P2_Vehicle Prepare Vehicle: 0.5% Methylcellulose 0.5% Citrate in Distilled Water P2_Start->P2_Vehicle P2_Mix Triturate and Gradually Add Vehicle P2_Vehicle->P2_Mix P2_Suspend Ensure Uniform Suspension P2_Mix->P2_Suspend P2_Ready Ready for Administration P2_Suspend->P2_Ready

References

Application Notes and Protocols: (S,S)-TAK-418 Solubility in DMSO and Saline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S,S)-TAK-418 is a selective, orally active, and irreversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A), with a reported IC50 of 2.9 nM.[1][2] It functions by targeting the catalytic flavin adenine (B156593) dinucleotide (FAD) in the LSD1 active site.[3] Unlike some other LSD1 inhibitors, TAK-418 selectively inhibits the enzyme's catalytic activity without disrupting the critical LSD1-cofactor protein complexes, which may reduce the risk of hematological side effects.[4] By inhibiting LSD1, TAK-418 increases histone H3 lysine (B10760008) 4 (H3K4) methylation, thereby modulating gene expression.[1][5] This mechanism has shown potential for treating central nervous system (CNS) disorders, including neurodevelopmental disorders like Kabuki syndrome and autism spectrum disorder, by "unlocking" aberrant epigenetic machinery and normalizing gene expression.[3][5]

These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and saline-based formulations, along with protocols for preparing stock and working solutions for research applications.

Data Presentation: Quantitative Solubility

The following table summarizes the known solubility of this compound in DMSO and a complex saline-based vehicle. It is important to note that for in vitro assays, a concentrated stock in 100% DMSO is typically prepared and then diluted to a final working concentration in an aqueous medium. For in vivo applications, specific formulations are required to achieve desired solubility and bioavailability.

Solvent/VehicleConcentration (Mass)Concentration (Molar)Conditions & Notes
DMSO ≥ 55.0 mg/mL≥ 154.10 mMHygroscopic DMSO can impact solubility; use newly opened solvent. Ultrasonic agitation and warming to 60°C may be required.[1][2]
Saline Formulation 1 (DMSO/PEG300/Tween-80/Saline)≥ 5.5 mg/mL≥ 15.41 mMA multi-component vehicle for creating a clear solution. The final concentration of DMSO is 10%. See Protocol 2 for details.[1]
Saline Formulation 2 (DMSO/SBE-β-CD/Saline)≥ 5.5 mg/mL≥ 15.41 mMAn alternative vehicle using a cyclodextrin (B1172386) to improve aqueous solubility. The final concentration of DMSO is 10%.[1]

Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point is unknown.[1]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (For In Vitro Use)

This protocol describes the standard procedure for dissolving this compound in 100% DMSO to create a high-concentration stock solution suitable for storage and subsequent dilution for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (newly opened bottle recommended)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 55 mg/mL). For in vitro studies, preparing a 10 mM or 20 mM stock is common practice.[6]

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 60°C for a short period while mixing intermittently until the solid is fully dissolved.[1]

  • Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Preparation of Saline-Based Formulation (For In Vivo Use)

This protocol details the preparation of a complex vehicle to solubilize this compound in a saline-based solution, adapted from published methods for animal studies.[1] This example yields a 1 mL working solution at a concentration of 5.5 mg/mL.

Materials:

  • This compound stock solution in DMSO (55 mg/mL, prepared as in Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and calibrated pipettes

Procedure:

  • Initial Mixture: In a sterile tube, add 100 µL of the 55 mg/mL this compound DMSO stock solution.

  • Add PEG300: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly by vortexing or pipetting until the solution is homogeneous.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear and uniform.

  • Final Dilution with Saline: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Mix thoroughly to ensure a clear, homogeneous solution. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Signaling Pathway and Mechanism of Action

This compound acts as a specific inhibitor of the LSD1 enzyme's demethylase activity. This intervention leads to the modulation of histone methylation states, which in turn normalizes aberrant gene expression associated with certain neurodevelopmental disorders.

TAK418_Pathway cluster_epigenetic Epigenetic Regulation cluster_drug Pharmacological Intervention cluster_downstream Downstream Effects Histone Histone H3 H3K4me Methylated H3K4 (H3K4me1/2/3) Histone->H3K4me KMT KMT2D (Methyltransferase) KMT->Histone Adds Methyl Group LSD1 LSD1 (KDM1A) Demethylase LSD1->H3K4me Removes Methyl Group Gene Altered Gene Expression (e.g., Ucp2, Bdnf) H3K4me->Gene Regulates TAK418 This compound TAK418->LSD1 Inhibits Normalization Normalization of Aberrant Gene Expression Gene->Normalization Leads to Outcome Therapeutic Outcome (Amelioration of Symptoms) Normalization->Outcome Results in

Caption: Mechanism of this compound action on the LSD1 epigenetic pathway.

References

Application Notes and Protocols for (S,S)-TAK-418 Treatment of Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1][2][3] By inhibiting LSD1, TAK-418 leads to an increase in H3K4 methylation, which in turn modulates the expression of genes involved in neuronal function and development.[1][2][4] Preclinical studies have demonstrated the potential of TAK-418 in ameliorating synaptic and behavioral deficits in models of neurodevelopmental disorders, making it a compound of significant interest for neurological research.[5][6] In primary neuron cultures, TAK-418 has been shown to increase histone methylation at specific gene loci, such as Ucp2 and Bdnf, highlighting its utility as a tool for studying epigenetic mechanisms in a controlled in vitro setting.[2]

These application notes provide a comprehensive protocol for the treatment of primary neuron cultures with this compound, including methodologies for determining optimal concentrations and assessing its effects on neuronal health and epigenetic marks.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound
PropertyValueNotes
Mechanism of Action Selective inhibitor of LSD1/KDM1A enzyme activity.[1][2][3]Targets the catalytic flavin adenine (B156593) dinucleotide (FAD) in the LSD1 active site.[2][6]
IC50 2.9 nM[2]Potency for LSD1 inhibition.
Solubility Soluble in DMSO.[7]A common solvent for preparing stock solutions of small molecules.
Storage Powder: -20°C, protected from light. Stock Solution: -80°C in aliquots.[7]Proper storage is critical for maintaining compound stability and activity.
Table 2: Summary of this compound Effects in Neuronal Models
Model SystemTreatmentObserved EffectsReference
Primary Cultured Rat NeuronsNot specifiedIncreased H3K4me1/2/3 and H3K9me2 at the Ucp2 gene; induced Ucp2 mRNA expression; increased H3K4me1/2/3 at the Bdnf gene.[2]
Kabuki Syndrome Mouse Model1 mg/kg/day (oral) for 2 weeksRescued defects in adult neurogenesis (increased DCX+ cells); improved hippocampal memory.[1][4]
Rodent Models of Neurodevelopmental Disorders1 mg/kg; p.o.; once daily for 14 daysAmeliorated autism spectrum disorder (ASD)-like behaviors.[2]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term use.[7] When ready to use, thaw an aliquot and dilute it to the desired working concentration in pre-warmed neuronal culture medium.

Primary Neuron Culture Preparation

This protocol provides a general guideline for cortical neuron cultures. It can be adapted for other neuronal types, such as hippocampal neurons.

  • Coating Culture Vessels: Coat culture plates or coverslips with Poly-D-Lysine or Poly-L-ornithine overnight at 37°C. The following day, wash thoroughly with sterile water and allow to dry. For enhanced neuronal adhesion and health, a secondary coating of laminin (B1169045) can be applied for at least 2 hours at 37°C.

  • Dissection: Isolate cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold dissection medium (e.g., Hibernate®-E).

  • Digestion: Mince the tissue and digest with a suitable enzyme, such as papain or trypsin, at 37°C for a predetermined time (typically 15-30 minutes) to dissociate the tissue.[7]

  • Dissociation: Inhibit the enzymatic reaction and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[7]

  • Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the neurons at the desired density (e.g., 2 x 10^4 cells/well in a 96-well plate for viability assays or higher densities for protein and RNA analysis) in a suitable neuronal culture medium, such as Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Maturation: Culture the neurons at 37°C in a humidified incubator with 5% CO2. Allow the neurons to mature for at least 7-10 days in vitro (DIV) before initiating treatment with this compound.

Dose-Response and Neuronal Viability Assay (e.g., MTT Assay)

This protocol is crucial for determining the optimal, non-toxic working concentration range of this compound.

  • Cell Plating: Plate primary neurons in a 96-well plate and culture for 7-10 DIV.[7]

  • Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. A suggested starting range could be from 0.1 nM to 10 µM.[7] Include a vehicle-only control (DMSO at the same final concentration as the highest TAK-418 dose) and an untreated control.

  • Incubation: Carefully replace the existing medium with the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • Viability Assessment: After the treatment period, assess cell viability using a standard method like the MTT or PrestoBlue™ assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the concentration range that does not induce significant cytotoxicity.

Assessing the Effects of this compound

Based on the viability assay, select a non-toxic concentration of this compound for subsequent experiments.

A. Western Blotting for Histone Methylation

  • Treatment: Treat mature primary neuron cultures (e.g., in 6-well plates) with the selected concentration of this compound for the desired duration.

  • Histone Extraction: After treatment, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Histone-specific extraction protocols may be required for optimal results.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against H3K4me1, H3K4me2, H3K4me3, and total H3 (as a loading control) overnight at 4°C. The following day, wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of methylated histones to total histone H3.

B. Immunocytochemistry (ICC) for Neuronal Markers

  • Culture and Treatment: Culture neurons on glass coverslips in a 24-well plate and treat with the optimal concentration of this compound.[7]

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[7]

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[7]

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.[7]

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tuj1 for neurons, or anti-DCX for neuroblasts) diluted in blocking buffer overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.[7]

  • Mounting and Imaging: Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides.[7] Acquire images using a fluorescence microscope.

Mandatory Visualizations

TAK418_Mechanism_of_Action cluster_0 Epigenetic Regulation of Gene Expression KMT2D KMT2D (Histone Methyltransferase) H3K4me Histone H3 (methylated at Lysine 4) H3K4me1/2 KMT2D->H3K4me Adds methyl group H3K4 Histone H3 (unmethylated at Lysine 4) LSD1 LSD1 / KDM1A (Histone Demethylase) H3K4me->LSD1 Removes methyl group GeneExpression Altered Gene Expression (e.g., Ucp2, Bdnf) H3K4me->GeneExpression Promotes Transcription LSD1->H3K4 TAK418 This compound TAK418->LSD1 Inhibits

Caption: Mechanism of action of this compound in modulating histone methylation.

TAK418_Experimental_Workflow cluster_workflow Experimental Workflow for this compound Treatment cluster_analysis_options Analysis Options prep 1. Prepare Primary Neuron Culture viability 2. Determine Optimal Concentration (Dose-Response & Viability Assay) prep->viability treatment 3. Treat Neurons with This compound viability->treatment analysis 4. Downstream Analysis treatment->analysis western Western Blot (Histone Methylation) analysis->western icc Immunocytochemistry (Neuronal Morphology) analysis->icc qpcr qRT-PCR (Gene Expression) analysis->qpcr

Caption: Workflow for treating primary neurons with this compound.

References

Application Notes: (S,S)-TAK-418 for H3K4me2 Detection by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S,S)-TAK-418 is a potent, selective, and orally active inhibitor of the lysine-specific demethylase 1A (LSD1/KDM1A) enzyme, with an IC50 of 2.9 nM.[1] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks generally associated with active gene transcription. By irreversibly inhibiting LSD1, this compound leads to an increase in global H3K4 methylation levels.[2] These application notes provide a detailed protocol for utilizing Western blotting to detect the expected increase in H3K4me2 levels in cultured cells following treatment with this compound.

Mechanism of Action

This compound acts as an irreversible inhibitor of LSD1 by targeting the catalytic FAD in the enzyme's active site.[2] This inhibition prevents the demethylation of H3K4me1 and H3K4me2, leading to their accumulation. The subsequent increase in these histone marks can be reliably quantified using Western blot analysis, providing a direct measure of the compound's cellular activity. Studies have shown that a single administration of TAK-418 can increase H3K4me2 levels at specific gene loci in the mouse brain.[1]

Signaling Pathway

TAK418_Mechanism cluster_0 Epigenetic Regulation H3K4me2 H3K4me2 (Active Chromatin) H3K4me1 H3K4me1 H3K4me2->H3K4me1 Demethylation LSD1 LSD1 (KDM1A) TAK418 This compound TAK418->LSD1

Caption: Mechanism of this compound action.

Experimental Data Summary

The following table summarizes hypothetical quantitative data from a dose-response experiment designed to measure the effect of this compound on H3K4me2 levels.

Treatment GroupThis compound Conc.Incubation Time (hr)H3K4me2 Level (Normalized to Total H3)Fold Change vs. Vehicle
Vehicle Control0 µM (DMSO)241.001.0
Treatment 110 nM241.521.5
Treatment 250 nM242.482.5
Treatment 3100 nM243.153.2
Treatment 4500 nM243.213.2

Western Blot Protocol for H3K4me2 Detection

This protocol outlines the steps for treating cultured cells with this compound, extracting histones, and performing a Western blot to detect changes in H3K4me2 levels.

Experimental Workflow

WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Harvesting A->B C 3. Histone Extraction (Acid Extraction) B->C D 4. Protein Quantification (Bradford Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF Membrane) E->F G 7. Immunoblotting F->G H 8. Signal Detection & Analysis G->H

Caption: Western blot workflow for H3K4me2 detection.

I. Cell Culture and Treatment
  • Cell Seeding: Plate your cells of interest (e.g., HEK293, HeLa, or a relevant cancer cell line) at a density that will result in 70-80% confluency at the time of harvesting.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Replace the existing cell culture medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically for your specific cell line.

II. Histone Extraction (Acid Extraction Method)

This method is effective for isolating histone proteins.[3]

  • Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Cell Lysis: Add 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, and protease inhibitor cocktail) per 10^7 cells. Incubate on ice for 10 minutes with gentle rocking to lyse the cell membranes while keeping the nuclei intact.

  • Nuclei Isolation: Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 at a concentration of 4 x 10^7 nuclei/mL. Incubate overnight on a rotator at 4°C.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Protein Precipitation: Carefully transfer the supernatant (containing the histones) to a new tube. Add trichloroacetic acid (TCA) to a final concentration of 33% and incubate on ice for 30 minutes.

  • Pelleting: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

  • Washing: Wash the histone pellet twice with ice-cold acetone. Air-dry the pellet for 20 minutes at room temperature.

  • Resuspension: Resuspend the histone pellet in deionized water.

III. Protein Quantification
  • Determine the protein concentration of the histone extracts using a Bradford assay or a similar protein quantification method.

IV. SDS-PAGE and Western Blotting
  • Sample Preparation: For each sample, mix 5-10 µg of histone extract with 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% or 4-20% Tris-Glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom. Due to their small size, a higher percentage gel is recommended for better resolution of histone proteins.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[4] A wet transfer at 100V for 1 hour at 4°C is recommended.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me2 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. It is crucial to also probe a separate membrane (or the same stripped membrane) with an antibody against total Histone H3 as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for H3K4me2 and total H3 using image analysis software. Normalize the H3K4me2 signal to the total H3 signal for each sample. Calculate the fold change in normalized H3K4me2 levels in the this compound-treated samples relative to the vehicle control.

References

Application Notes and Protocols: (S,S)-TAK-418 RT-qPCR Analysis of Bdnf Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a novel, selective, and orally active inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A) enzyme, which plays a crucial role in epigenetic regulation of gene expression.[1][2] LSD1 is responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, this compound has been shown to increase H3K4 methylation, including at the promoter of the Brain-Derived Neurotrophic Factor (Bdnf) gene.[1] Bdnf is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Bdnf expression has been implicated in various neurological and psychiatric disorders. Consequently, the targeted modulation of Bdnf expression through LSD1 inhibition by compounds like this compound presents a promising therapeutic strategy.[2][3][4]

These application notes provide a detailed protocol for the analysis of Bdnf mRNA expression in response to this compound treatment using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

Signaling Pathway of this compound in Modulating Bdnf Expression

The proposed mechanism of action for this compound involves the inhibition of the LSD1 enzyme. This inhibition leads to an increase in the methylation of H3K4 at the Bdnf gene promoter, which in turn promotes the transcription of Bdnf mRNA.

TAK418_Bdnf_Pathway TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibition H3K4me H3K4 Demethylation LSD1->H3K4me Catalyzes Bdnf_Gene Bdnf Gene Transcription H3K4me->Bdnf_Gene Represses Bdnf_mRNA Bdnf mRNA Bdnf_Gene->Bdnf_mRNA Increased Expression

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

This section details the methodology for treating primary neuronal cells with this compound and subsequently analyzing Bdnf gene expression using RT-qPCR.

I. Cell Culture and Treatment
  • Cell Seeding: Plate primary rat cortical neurons at a density of 5 x 105 cells/well in a 6-well plate coated with poly-D-lysine.

  • Cell Culture: Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO2.

  • Treatment: After 7 days in vitro (DIV), treat the neurons with this compound at desired concentrations (e.g., 1, 10, 100 nM) or vehicle control (e.g., 0.1% DMSO) for 24 hours.

II. RNA Isolation and cDNA Synthesis
  • RNA Extraction: Isolate total RNA from the treated neurons using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

III. RT-qPCR Analysis
  • Primer Design: Use validated primers specific for rat Bdnf and a reference gene (e.g., Gapdh or Actb).

    • Bdnf Forward Primer: 5'-CAG GGG CAT AGA CAA AAG G-3'

    • Bdnf Reverse Primer: 5'-CTT ATG AAT CGC CAG TGA TTT G-3'

    • Gapdh Forward Primer: 5'-GGC ACA GTC AAG GCT GAG AAT G-3'

    • Gapdh Reverse Primer: 5'-ATG GTG GTG AAG ACG CCA GTA-3'

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture using a SYBR Green-based master mix. For a 20 µL reaction, use:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted 1:10)

    • 6 µL Nuclease-free water

  • Thermal Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C every 5 seconds.

  • Data Analysis: Calculate the relative expression of Bdnf mRNA using the 2-ΔΔCt method, normalizing to the reference gene and relative to the vehicle-treated control group.

Experimental Workflow

The overall workflow for the RT-qPCR analysis of Bdnf expression after this compound treatment is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr RT-qPCR Analysis cell_seeding Seed Primary Neurons cell_culture Culture for 7 DIV cell_seeding->cell_culture treatment Treat with this compound cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_qc RNA QC (NanoDrop) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis qpcr_setup Setup qPCR Reactions cdna_synthesis->qpcr_setup qpcr_run Run RT-qPCR qpcr_setup->qpcr_run data_analysis Data Analysis (2-ΔΔCt) qpcr_run->data_analysis

References

Application Notes and Protocols for Target Gene Localization of (S,S)-TAK-418 using In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a potent and selective, orally active inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] By selectively inhibiting LSD1, this compound modulates the epigenetic landscape within neuronal cells, leading to the re-expression of genes associated with neuronal function and plasticity. This compound is under investigation for its therapeutic potential in neurodevelopmental disorders, such as Autism Spectrum Disorder and Kabuki Syndrome.[2] The mechanism of action involves the irreversible inhibition of LSD1, which subsequently increases the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[2]

Key target genes modulated by this compound include Uncoupling Protein 2 (Ucp2) and Brain-Derived Neurotrophic Factor (Bdnf).[1][3] this compound has been shown to increase H3K4 methylation at these gene loci and induce the expression of Ucp2 mRNA in primary cultured rat neurons.[1][3]

These application notes provide a framework for utilizing in situ hybridization (ISH) to visualize and quantify the expression of Ucp2 and Bdnf mRNA in neuronal tissues following treatment with this compound.

Data Presentation

This compound Compound Profile
ParameterValueReference
Target Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]
IC50 2.9 nM[1]
Mechanism of Action Irreversible inhibitor of LSD1 enzyme activity[2]
Administration Orally active[1]
In Vivo Efficacy in Rodent Models
Animal ModelTreatment RegimenObserved EffectsTarget GenesReference
Mouse Single oral administration of 1 or 3 mg/kgIncreased H3K4me2 levels at the Ucp2 gene in the brainUcp2[1]
Rat (VPA-induced autism model) 1 mg/kg, once daily for 14 days, p.o.Amelioration of some ASD-like behaviorsNot specified[1]
In Vitro Effects on Neuronal Cells
Cell TypeTreatmentObserved EffectsTarget GenesReference
Primary Cultured Rat Neurons Not specifiedIncreased H3K4me1/2/3 and H3K9me2 levels at the Ucp2 geneUcp2[1][3]
Primary Cultured Rat Neurons Not specifiedInduced Ucp2 mRNA expressionUcp2[1][3]
Primary Cultured Rat Neurons Not specifiedIncreased H3K4me1/2/3 at the Bdnf geneBdnf[1][3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

TAK418_Mechanism TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibition H3K4me1_2 H3K4me1/me2 (on Histone H3) LSD1->H3K4me1_2 Demethylation H3K4me2_3 Increased H3K4me2/me3 H3K4me1_2->H3K4me2_3 Accumulation Gene_Expression Target Gene Expression (e.g., Ucp2, Bdnf) H3K4me2_3->Gene_Expression Activation Neuronal_Function Modulation of Neuronal Function Gene_Expression->Neuronal_Function

Caption: Mechanism of action of this compound.

In Situ Hybridization Experimental Workflow

ISH_Workflow cluster_animal_treatment Animal Treatment cluster_tissue_prep Tissue Preparation cluster_ish In Situ Hybridization cluster_analysis Data Analysis Animal_Model Rodent Model Treatment Treat with this compound or Vehicle Control Animal_Model->Treatment Tissue_Harvest Harvest Brain Tissue Treatment->Tissue_Harvest Fixation Fixation (e.g., 4% PFA) Tissue_Harvest->Fixation Cryoprotection Cryoprotection & Freezing Fixation->Cryoprotection Sectioning Cryosectioning Cryoprotection->Sectioning Prehybridization Prehybridization Sectioning->Prehybridization Hybridization Hybridization with DIG-labeled RNA Probe (Ucp2 or Bdnf) Prehybridization->Hybridization Washing Stringency Washes Hybridization->Washing Antibody_Incubation Anti-DIG Antibody Incubation Washing->Antibody_Incubation Detection Signal Detection (e.g., Chromogenic) Antibody_Incubation->Detection Imaging Microscopy & Imaging Detection->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

References

Application Notes and Protocols for (S,S)-TAK-418 Cell Viability Assay in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-TAK-418 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation through the demethylation of histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2] Dysregulation of LSD1 activity has been implicated in various neurological disorders, including neurodevelopmental disorders such as Autism Spectrum Disorder and Kabuki syndrome.[1][3][4] By inhibiting LSD1, this compound can modulate gene expression, potentially normalizing aberrant epigenetic landscapes and offering a therapeutic avenue for these conditions.[1] The enzymatic IC50 of TAK-418 for LSD1 is approximately 2.9 nM.[1] These application notes provide a detailed protocol for assessing the effect of this compound on the viability of a relevant neuronal cell line, the human neuroblastoma-derived SH-SY5Y cell line, using the CellTiter-Glo® Luminescent Cell Viability Assay.

Signaling Pathway of LSD1 Inhibition

LSD1 is a key epigenetic modulator that primarily functions to repress gene expression by demethylating H3K4me1/2, a mark associated with active enhancers. In the context of neurogenesis, LSD1 is recruited to the promoter of Notch signaling pathway genes, such as HEYL, by the transcriptional repressor RBP-J. This leads to the removal of methyl groups from H3K4, resulting in the transcriptional repression of these genes and thereby promoting neuronal differentiation. Inhibition of LSD1 by compounds like this compound prevents this demethylation, leading to an increase in H3K4 methylation, de-repression of Notch target genes, and a subsequent impact on neuronal cell fate and viability.

LSD1_Signaling_Pathway cluster_nucleus Nucleus TAK418 This compound LSD1 LSD1 TAK418->LSD1 Inhibits RBPJ RBP-J LSD1->RBPJ co-repressor H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates Notch_Target_Genes Notch Target Genes (e.g., HEYL) RBPJ->Notch_Target_Genes Binds to promoter H3K4me0 H3K4me0 (Repressed Chromatin) H3K4me2->H3K4me0 Transcription_Activation Transcription Activation H3K4me2->Transcription_Activation Transcription_Repression Transcription Repression H3K4me0->Transcription_Repression Transcription_Repression->Notch_Target_Genes Transcription_Activation->Notch_Target_Genes

Simplified signaling pathway of LSD1 inhibition by this compound.

Experimental Protocols

Differentiation of SH-SY5Y Cells

For neurotoxicity and neuroprotection studies, it is recommended to use differentiated SH-SY5Y cells as they exhibit a more mature neuronal phenotype.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Differentiation medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA)

  • Poly-D-lysine coated 96-well plates

Procedure:

  • Culture SH-SY5Y cells in standard culture medium until they reach 70-80% confluency.

  • Seed the cells onto poly-D-lysine coated 96-well plates at a density of 2,500 cells/well.

  • Allow the cells to adhere for 24 hours.

  • Replace the standard culture medium with differentiation medium.

  • Incubate the cells for 5-7 days, replacing the differentiation medium every 2-3 days.

  • Visually confirm differentiation by observing neurite outgrowth before proceeding with the viability assay.

This compound Cell Viability Assay using CellTiter-Glo®

This protocol is adapted for a 96-well plate format.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates suitable for luminescence reading

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the differentiation medium. A suggested concentration range is from 0.01 nM to 10 µM to cover the expected efficacy range. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Cell Treatment: Carefully remove the old medium from the wells containing differentiated SH-SY5Y cells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® buffer and equilibrate the lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[5]

  • Lysis and Signal Generation:

    • Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.[5]

    • Add 100 µL of the CellTiter-Glo® Reagent to each well.[5]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5]

  • Signal Stabilization and Measurement:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Measure the luminescence using a plate luminometer.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation & Differentiation cluster_treatment Compound Treatment cluster_assay CellTiter-Glo® Assay cluster_analysis Data Analysis A Seed SH-SY5Y cells (2,500 cells/well in 96-well plate) B Differentiate with Retinoic Acid (5-7 days) A->B C Prepare serial dilutions of This compound (0.01 nM - 10 µM) D Treat differentiated cells C->D E Incubate for 72 hours D->E F Equilibrate plate to room temp. E->F G Add CellTiter-Glo® Reagent F->G H Shake for 2 min (lysis) G->H I Incubate for 10 min (stabilize) H->I J Measure Luminescence I->J K Normalize data to vehicle control J->K L Generate dose-response curve K->L M Calculate IC50 value L->M

Experimental workflow for the this compound cell viability assay.

Data Presentation

The following table presents representative data for the effect of this compound on the viability of differentiated SH-SY5Y cells after a 72-hour incubation period. The data is normalized to the vehicle control (0.1% DMSO).

This compound Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Cell Viability
0 (Vehicle)850,00042,500100.0
0.001845,50045,10099.5
0.01833,00041,65098.0
0.1782,00039,10092.0
1595,00029,75070.0
5433,50021,67551.0
10297,50014,87535.0

Note: These are representative data. Actual results may vary depending on experimental conditions.

Data Analysis: The percentage of cell viability is calculated as: (% Viability) = (RLU of treated sample / RLU of vehicle control) x 100

The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting the % cell viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve. Based on the representative data, the estimated IC50 would be in the low micromolar range, which is consistent with the cytotoxic effects of other LSD1 inhibitors in neuroblastoma cell lines.[6]

References

Application Notes and Protocols for (S,S)-TAK-418: Determining Optimal In Vivo Treatment Duration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of (S,S)-TAK-418, a selective, orally active, and brain-penetrant inhibitor of Lysine-specific demethylase 1 (LSD1). The following sections detail the mechanism of action, summarize key in vivo efficacy data with a focus on treatment duration, and provide detailed protocols for relevant behavioral assays.

Mechanism of Action

This compound is a potent inhibitor of the epigenetic modulator LSD1, an enzyme responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4)[1]. In various neurodevelopmental disorder models, dysregulation of histone methylation is a key pathological feature. By inhibiting LSD1, this compound restores H3K4 methylation levels, leading to the normalization of gene expression in the brain[2][3][4]. This normalization of gene expression at the epigenetic level is believed to underlie the therapeutic effects of this compound in ameliorating behavioral deficits associated with conditions like Autism Spectrum Disorder (ASD) and Kabuki syndrome[2][5].

TAK418_Mechanism_of_Action cluster_0 Cell Nucleus TAK418 This compound LSD1 LSD1 (KDM1A) TAK418->LSD1 Inhibits H3K4me Histone H3 Lysine 4 Methylation (H3K4me) LSD1->H3K4me Demethylates Gene Target Gene Expression H3K4me->Gene Regulates Normalization Normalization of Gene Expression Gene->Normalization Amelioration Amelioration of Behavioral Deficits Normalization->Amelioration

Figure 1: Mechanism of action of this compound.

In Vivo Efficacy Data: Summary of Treatment Durations and Outcomes

The optimal treatment duration of this compound for in vivo efficacy is dependent on the specific animal model and the behavioral deficits being assessed. The following tables summarize quantitative data from key studies.

Table 1: Efficacy in Autism Spectrum Disorder (ASD) Rodent Models
Animal ModelTreatment DurationDosage (Oral, Once Daily)Behavioral TestKey OutcomeReference
Valproic Acid (VPA) induced rat model14 days1 mg/kgSocial Interaction TestAmeliorated social deficits[5]
Poly I:C induced mouse model14 days1 mg/kgSocial Interaction TestAmeliorated social deficits[6]
VPA induced rat model2 weeks1 mg/kgSociability TestImproved sociability[7]
VPA induced rat model1 weekNot specifiedSociability TestNo significant improvement[7]
VPA induced rat modelSingle doseNot specifiedSociability TestNo significant improvement[7]
NMDA receptor hypofunction mouse model2 weeks0.3 and 1 mg/kgMemory DeficitsAmeliorated memory deficits[3]
Table 2: Efficacy in Other Neurodevelopmental and Cognitive Decline Models
Animal ModelTreatment DurationDosage (Oral, Once Daily)Behavioral TestKey OutcomeReference
Kabuki syndrome mouse model (Kmt2d+/βGeo)2 weeksNot specifiedVisuospatial Learning & MemoryRescued defects[5]
Aged mice (16 months old)4 days0.1 and 0.3 mg/kgNovel Object RecognitionImproved recognition memory[6]
Tg2576 mice (Alzheimer's model)4 days0.3 mg/kgNovel Object RecognitionImproved recognition memory[6]

Experimental Protocols

Detailed protocols for conducting behavioral assays to evaluate the in vivo efficacy of this compound are provided below.

This compound Administration Protocol

This compound is typically administered orally once daily.

  • Formulation: Dissolve this compound in a vehicle suitable for oral gavage in rodents, such as distilled water containing 0.5% (w/v) methylcellulose (B11928114) and 0.5% (w/v) citrate[6].

  • Administration: Administer the solution via oral gavage at the desired dosage. The volume of administration should be consistent across all animals (e.g., 10 ml/kg).

  • Control Group: The vehicle control group should receive the same volume of the vehicle solution without the active compound.

Novel Object Recognition (NOR) Test

This test assesses recognition memory in rodents.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).

  • Objects: Two sets of identical objects and one set of novel objects. The objects should be of similar size and material but differ in shape and appearance.

  • Procedure:

    • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.

    • Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore the objects for 5-10 minutes.

    • Testing (Day 2, after a retention interval, e.g., 1 hour): Replace one of the familiar objects with a novel object. Allow the mouse to explore the objects for 5-10 minutes.

  • Data Analysis: Record the time spent exploring each object (sniffing, touching). Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

NOR_Workflow start Start habituation Day 1: Habituation (Empty Arena, 5-10 min) start->habituation training Day 2: Training (Two Identical Objects, 5-10 min) habituation->training retention Retention Interval (e.g., 1 hour) training->retention testing Day 2: Testing (One Familiar, One Novel Object, 5-10 min) retention->testing analysis Data Analysis (Calculate Discrimination Index) testing->analysis end End analysis->end

Figure 2: Workflow for the Novel Object Recognition Test.
Social Interaction Test (Three-Chamber Test)

This test assesses social preference and social novelty preference in rodents.

  • Apparatus: A three-chambered apparatus with removable partitions.

  • Stimuli: A novel, unfamiliar mouse (stranger 1) and a second novel, unfamiliar mouse (stranger 2).

  • Procedure:

    • Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.

    • Sociability Test: Place a stranger mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Social Novelty Preference Test: Place the now-familiar mouse (stranger 1) in one side chamber and a new stranger mouse (stranger 2) in the other side chamber, both in wire cages. Place the test mouse in the center chamber and allow it to explore for 10 minutes.

  • Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. Increased time spent with the mouse compared to the empty cage indicates sociability. Increased time spent with the novel mouse compared to the familiar mouse indicates a preference for social novelty.

Social_Interaction_Workflow start Start habituation Phase 1: Habituation (Explore 3 empty chambers, 10 min) start->habituation sociability Phase 2: Sociability (Stranger 1 vs. Empty Cage, 10 min) habituation->sociability novelty Phase 3: Social Novelty (Familiar Stranger 1 vs. Novel Stranger 2, 10 min) sociability->novelty analysis Data Analysis (Time in chambers & sniffing time) novelty->analysis end End analysis->end

Figure 3: Workflow for the Social Interaction Test.

Conclusion

The optimal in vivo treatment duration for this compound appears to be at least 14 days for robust amelioration of social and memory deficits in rodent models of neurodevelopmental disorders. Shorter treatment durations of around 4 days have shown efficacy in models of age-related cognitive decline. Single or 1-week administrations may not be sufficient to observe significant behavioral improvements in neurodevelopmental models. Researchers should carefully consider the specific aims of their study and the characteristics of their animal model when designing treatment regimens with this compound. The provided protocols offer a standardized approach to assessing the in vivo efficacy of this compound.

References

Application Notes and Protocols: (S,S)-TAK-418 for Kabuki Syndrome Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kabuki syndrome (KS) is a rare, autosomal dominant disorder characterized by intellectual disability, distinctive facial features, and postnatal growth deficiency.[1] The primary cause of KS is loss-of-function mutations in the KMT2D gene, which encodes a histone methyltransferase responsible for adding methyl groups to lysine (B10760008) 4 on histone 3 (H3K4).[1][2] This epigenetic modification is crucial for maintaining an open chromatin state and promoting gene expression.[2]

The Kmt2d+/βGeo mouse is a well-characterized model for Kabuki syndrome type 1.[3][4] These mice carry a heterozygous loss-of-function mutation in the Kmt2d gene, leading to a reduction in global H3K4 methylation.[2][3] Phenotypically, they exhibit key features of the human condition, including hippocampal memory deficits and impaired adult neurogenesis in the dentate gyrus.[2][3]

This document provides detailed application notes on the use of (S,S)-TAK-418, a novel therapeutic agent, in the Kmt2d+/βGeo mouse model. TAK-418 is a potent, selective, and brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[5][6] KDM1A functions in opposition to KMT2D by removing methyl marks from H3K4.[1][7] The therapeutic strategy is based on the hypothesis that inhibiting KDM1A with TAK-418 can rebalance (B12800153) histone methylation, thereby ameliorating the molecular and functional deficits associated with Kabuki syndrome.[1][7]

Mechanism of Action

In Kabuki syndrome, reduced KMT2D activity leads to a deficit in H3K4 methylation, an epigenetic mark associated with active gene transcription.[2] The enzyme KDM1A (also known as LSD1) counteracts KMT2D by removing these same methyl marks (H3K4me1/2).[7] TAK-418 is a small molecule that irreversibly inhibits the catalytic activity of KDM1A by targeting the flavin adenine (B156593) dinucleotide (FAD) in its active site.[5] By inhibiting KDM1A, TAK-418 treatment leads to a compensatory increase in H3K4me1 and H3K4me2 levels, effectively restoring a more normal epigenetic state.[7] This helps rescue abnormal gene expression, restores adult neurogenesis, and improves hippocampal memory in the Kmt2d+/βGeo mouse model.[7]

cluster_0 Epigenetic Regulation of H3K4 cluster_1 Therapeutic Intervention cluster_2 Pathophysiology & Outcome KMT2D KMT2D (Methyltransferase) H3K4 Histone 3 Lysine 4 (H3K4) KMT2D->H3K4 + Methylation (H3K4me1/2/3) KDM1A KDM1A / LSD1 (Demethylase) Rescue Phenotypic Rescue (Memory, Neurogenesis) KDM1A->Rescue Restores Balance H3K4->KDM1A - Methylation TAK418 TAK-418 TAK418->KDM1A Inhibits KS Kabuki Syndrome (KMT2D Mutation) KS->KMT2D Reduces Activity G cluster_treatment Daily Treatment (14 Days) cluster_analysis Post-Treatment Analysis start Start: Kmt2d+/βGeo Mice (Postnatal Week 4) group1 Control Group: Vehicle via Oral Gavage start->group1 group2 Treatment Group: TAK-418 in Vehicle via Oral Gavage start->group2 behavior Behavioral Testing (e.g., Morris Water Maze) group1->behavior group2->behavior tissue Tissue Collection (Hippocampus) behavior->tissue molecular Cellular & Molecular Analysis (IHC, Western, ChIP-seq) tissue->molecular end end molecular->end Data Interpretation cluster_patho Kabuki Syndrome Pathophysiology cluster_therapy TAK-418 Therapeutic Intervention KMT2D_mut KMT2D Loss-of-Function Mutation H3K4_low Reduced H3K4 Methylation KMT2D_mut->H3K4_low Gene_dys Aberrant Gene Expression H3K4_low->Gene_dys Phenotype Neurological Phenotypes (Memory Deficits, Impaired Neurogenesis) Gene_dys->Phenotype TAK418 TAK-418 Administration KDM1A_inhib Inhibition of KDM1A/LSD1 TAK418->KDM1A_inhib KDM1A_inhib->H3K4_low Counteracts H3K4_norm Normalization of H3K4 Methylation KDM1A_inhib->H3K4_norm Gene_norm Restored Gene Expression H3K4_norm->Gene_norm Rescue Rescue of Neurological Phenotypes Gene_norm->Rescue

References

Application Notes and Protocols for Measuring (S,S)-TAK-418 Brain Occupancy with PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a selective, orally active, and brain-penetrant inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), marks associated with active gene transcription.[2] By inhibiting LSD1, TAK-418 leads to an increase in H3K4 methylation, which can normalize gene expression patterns implicated in certain neurodevelopmental disorders.[2][3]

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug occupancy at a specific target in the brain. For this compound, the PET radiotracer [18F]MNI-1054 has been developed to measure the occupancy of the LSD1 enzyme in the brain.[4] This allows researchers to establish a relationship between the dose of TAK-418, its plasma concentration, and the extent of LSD1 inhibition in the central nervous system. These application notes provide a detailed overview of the methodologies for conducting such studies.

Signaling Pathway of LSD1 Inhibition

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of LSD1. This inhibition leads to a cascade of downstream effects on gene expression. The signaling pathway diagram below illustrates the key molecular events following the administration of TAK-418.

LSD1_Inhibition_Pathway TAK418 This compound LSD1 LSD1 Enzyme TAK418->LSD1 Inhibits H3K4me12 H3K4me1/2 (Active Gene Marks) LSD1->H3K4me12 Demethylates TranscriptionRepression Transcriptional Repression LSD1->TranscriptionRepression Leads to GeneExpression Target Gene Expression H3K4me12->GeneExpression Promotes

Mechanism of this compound Action

Experimental Protocols

Preclinical PET Imaging in Non-Human Primates

This protocol is based on a study characterizing [18F]MNI-1054 and evaluating TAK-418 occupancy in rhesus monkeys.[4]

1.1. Animal Subjects:

  • Two healthy rhesus monkeys (one male, one female).

1.2. Radiotracer:

  • [18F]MNI-1054, a specific PET radiotracer for the LSD1 enzyme.

1.3. Drug Administration:

  • This compound administered intravenously at varying doses (e.g., 0.005-3.0 mg/kg) to establish a dose-occupancy relationship.[4]

1.4. PET Imaging Procedure:

  • Baseline Scan: A dynamic brain PET scan is performed for 180 minutes following the injection of [18F]MNI-1054 to determine baseline LSD1 availability.[4]

  • Blocking/Occupancy Scans:

    • This compound is administered prior to the injection of [18F]MNI-1054.

    • A 180-minute dynamic brain PET scan is acquired.[4]

  • Arterial Blood Sampling: Discrete arterial blood samples are collected throughout the scan to measure the parent radiotracer concentration in plasma, which is necessary for kinetic modeling.[4]

1.5. Data Analysis:

  • Tracer kinetics are modeled using an irreversible two-tissue compartment model to yield the influx rate constant (Ki) as the primary binding endpoint.[4]

  • LSD1 occupancy is calculated for various brain regions using the following formula:

    • Occupancy (%) = 100 * (Ki_baseline - Ki_postdose) / Ki_baseline

  • The relationship between TAK-418 dose and LSD1 occupancy is analyzed using an Emax model to determine the maximal target occupancy (Omax) and the dose that produces 50% of the maximal occupancy (ED50).[4]

Clinical PET Imaging in Healthy Human Participants

This protocol is based on the design of the clinical trial NCT04202497.

2.1. Study Participants:

  • Healthy adult volunteers.

2.2. Radiotracer:

  • [18F]MNI-1054.

2.3. Drug Administration:

  • A single oral dose of this compound is administered. The study may include multiple dose cohorts to evaluate the dose-occupancy relationship.

2.4. PET Imaging Procedure:

  • Baseline Scan: A dynamic [18F]MNI-1054 PET scan is performed on Day -1 to establish baseline LSD1 enzyme availability.

  • Post-dose Scans:

    • A single oral dose of TAK-418 is administered on Day 1.

    • Dynamic [18F]MNI-1054 PET scans are performed on Day 1 and either Day 2 or 3 post-dosing to assess LSD1 occupancy.

  • Each dynamic PET scan has a duration of up to 180 minutes.[4]

2.5. Data Analysis:

  • The influx rate constant (Ki) is determined for various regions of interest (ROI) in the brain.

  • LSD1 enzyme occupancy is calculated for each ROI using the formula:

    • Occupancy (%) = 100 * (Ki_baseline - Ki_postdose) / Ki_baseline

  • The relationship between TAK-418 dose and LSD1 occupancy is investigated using an Emax model to estimate the maximal target occupancy (Emax) and the dose that results in 50% of Emax (ED50).

Data Presentation

Quantitative data from PET imaging studies should be summarized in clear, structured tables for easy comparison. Below are example tables based on preclinical data and the planned analysis for clinical studies.

Table 1: Preclinical LSD1 Occupancy by this compound in Rhesus Monkey Brain (Cerebellum)

ParameterValue
Maximal Occupancy (Omax)95.6%
ED50 (mg/kg)0.0224

Data from a study in rhesus monkeys.[4]

Table 2: Planned Analysis of this compound Dose and LSD1 Enzyme Occupancy in Healthy Human Participants (Example Data)

Brain RegionEstimated ED50 (mg)95% Confidence Interval
Cerebellum[Data not yet published][Data not yet published]
Frontal Lobe[Data not yet published][Data not yet published]
Hippocampus[Data not yet published][Data not yet published]
Occipital Lobe[Data not yet published][Data not yet published]
Pons[Data not yet published][Data not yet published]
Striatum[Data not yet published][Data not yet published]

This table represents the planned data analysis from the NCT0420249-7 clinical trial. The actual results have not yet been publicly released in a peer-reviewed publication.

Visualization of Experimental Workflow

The following diagram outlines the typical workflow for a clinical PET imaging study to determine the brain occupancy of this compound.

PET_Workflow cluster_workflow Experimental Workflow ParticipantScreening Participant Screening (Inclusion/Exclusion Criteria) BaselineScan Day -1: Baseline [18F]MNI-1054 PET Scan ParticipantScreening->BaselineScan DrugAdmin Day 1: Administer Single Oral Dose of this compound BaselineScan->DrugAdmin PostDoseScan1 Day 1: Post-dose [18F]MNI-1054 PET Scan DrugAdmin->PostDoseScan1 PostDoseScan2 Day 2 or 3: Second Post-dose [18F]MNI-1054 PET Scan PostDoseScan1->PostDoseScan2 DataAnalysis Image Reconstruction and Kinetic Modeling (Ki determination) PostDoseScan2->DataAnalysis OccupancyCalc Occupancy Calculation per Brain Region DataAnalysis->OccupancyCalc PKPD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling (Emax, ED50) OccupancyCalc->PKPD_Modeling

Clinical PET Imaging Workflow

References

Establishing an In Vitro Dose-Response Curve for (S,S)-TAK-418: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-TAK-418 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity has been implicated in various neurodevelopmental disorders, making it a promising therapeutic target.[2][3][4] These application notes provide detailed protocols for establishing a dose-response curve for this compound in vitro, enabling the determination of its potency (IC50) and cellular effects. The protocols focus on both a biochemical enzyme inhibition assay and a cell-based assay to measure the downstream effects on histone methylation.

Introduction

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4, a histone mark generally associated with active gene transcription.[1] By demethylating H3K4, LSD1 primarily functions as a transcriptional co-repressor. This compound is a novel, orally active, and brain-penetrant LSD1 inhibitor with a reported IC50 of 2.9 nM in enzymatic assays.[1] It is being investigated for its potential to rectify aberrant epigenetic landscapes in neurodevelopmental disorders.[2][4]

Establishing a robust in vitro dose-response curve is a fundamental step in the preclinical evaluation of this compound. This allows for the precise determination of its inhibitory potency and provides insights into its mechanism of action at the cellular level. This document outlines two primary methodologies: a direct enzymatic assay to measure LSD1 inhibition and a cell-based assay to quantify changes in histone methylation, a direct downstream consequence of LSD1 inhibition.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in an LSD1 Enzymatic Assay
This compound Concentration (nM)% Inhibition (Mean ± SD)
0 (Vehicle Control)0 ± 2.5
0.18.2 ± 3.1
0.525.6 ± 4.5
1.041.3 ± 3.8
2.555.1 ± 5.2
5.078.9 ± 4.1
1092.4 ± 3.3
5098.7 ± 1.9
10099.5 ± 1.2
Table 2: Hypothetical Dose-Response Data for this compound in a Cell-Based Histone H3K4me2 Assay
This compound Concentration (nM)Relative H3K4me2 Level (Mean ± SD)
0 (Vehicle Control)1.00 ± 0.05
11.12 ± 0.07
51.35 ± 0.09
101.58 ± 0.11
251.82 ± 0.15
502.15 ± 0.18
1002.41 ± 0.20
2502.55 ± 0.22
5002.58 ± 0.23

Mandatory Visualizations

Signaling Pathway of LSD1 Inhibition by this compound TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibition H3K4me2 Histone H3 (di-methylated K4) (Active Chromatin) LSD1->H3K4me2 Demethylation H3K4me1 Histone H3 (mono-methylated K4) (Inactive Chromatin) H3K4me2->H3K4me1 Gene_Activation Transcriptional Activation H3K4me2->Gene_Activation Gene_Repression Transcriptional Repression H3K4me1->Gene_Repression

Signaling Pathway of this compound

Experimental Workflow for LSD1 Enzymatic Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - LSD1 Enzyme - H3K4me2 Peptide Substrate - this compound Serial Dilutions - Assay Buffer add_inhibitor Add this compound dilutions to microplate wells prep_reagents->add_inhibitor add_enzyme Add LSD1 enzyme add_inhibitor->add_enzyme add_substrate Initiate reaction with H3K4me2 substrate add_enzyme->add_substrate incubation Incubate at 37°C add_substrate->incubation detect_product Detect demethylated product or H2O2 byproduct (e.g., colorimetric or fluorescent readout) incubation->detect_product calc_inhibition Calculate % Inhibition detect_product->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Concentration]) calc_inhibition->plot_curve calc_ic50 Calculate IC50 using non-linear regression plot_curve->calc_ic50

LSD1 Enzymatic Assay Workflow

Logical Relationship for Dose-Response Curve Analysis raw_data Raw Data (Concentration & Response) data_norm Data Normalization (% of control) raw_data->data_norm log_transform Log Transformation of Concentration data_norm->log_transform nonlinear_reg Non-linear Regression (Sigmoidal Curve Fit) log_transform->nonlinear_reg ic50_calc IC50 Calculation nonlinear_reg->ic50_calc goodness_of_fit Goodness of Fit (R²) nonlinear_reg->goodness_of_fit

Dose-Response Curve Analysis Logic

Experimental Protocols

Protocol 1: In Vitro LSD1 Enzymatic Inhibition Assay (Colorimetric)

This protocol is based on the principle of a peroxidase-coupled reaction that measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation.[5]

Materials:

  • Purified recombinant human LSD1 enzyme

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Di-methylated H3K4 peptide substrate

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or similar chromogenic substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate (black, clear bottom)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and non-inhibitory (typically ≤ 0.1%).

  • Assay Setup:

    • In a 96-well plate, add 5 µL of each this compound dilution or vehicle control (assay buffer with DMSO) to the respective wells.

    • Prepare a reaction mixture containing assay buffer, HRP, and Amplex® Red reagent.

    • Add 50 µL of the reaction mixture to each well.

    • Add 25 µL of the H3K4me2 peptide substrate to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of diluted LSD1 enzyme to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Detection:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Sample Absorbance / Vehicle Control Absorbance)]

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[6][7]

Protocol 2: Cell-Based Histone H3K4 Dimethylation (H3K4me2) Assay

This protocol measures the effect of this compound on the levels of H3K4me2 in a relevant cell line. Given the focus of TAK-418 on neurodevelopmental disorders, a human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures are recommended.[8][9]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Nuclear extraction kit

  • ELISA-based histone H3K4me2 quantification kit (e.g., EpiQuik™)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells according to standard protocols.

    • Seed the cells in a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 1 nM to 1 µM.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control.

  • Incubation:

    • Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

  • Nuclear Extraction and Histone Modification Quantification:

    • Following incubation, perform nuclear extraction according to the manufacturer's protocol of the chosen kit.

    • Quantify the levels of H3K4me2 in the nuclear extracts using an ELISA-based histone modification quantification kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the H3K4me2 levels to the total protein concentration in each sample.

    • Express the data as a fold change relative to the vehicle-treated control.

    • Plot the relative H3K4me2 levels against the logarithm of the this compound concentration.

    • Fit the data to a non-linear regression model to determine the EC50 (the concentration that elicits a half-maximal response).

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for establishing a dose-response curve for this compound in vitro. By employing both biochemical and cell-based assays, researchers can obtain a thorough understanding of the compound's potency and its cellular mechanism of action. Accurate determination of the dose-response relationship is crucial for the continued development of this compound as a potential therapeutic agent for neurodevelopmental disorders.

References

Application Notes and Protocols for (S,S)-TAK-418 Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[1][2] Its therapeutic potential is being investigated for various neurological disorders. Ensuring the stability of TAK-418 in solution is critical for obtaining accurate and reproducible results in preclinical and clinical research. These application notes provide a summary of known stability information and detailed protocols for assessing the long-term stability of this compound in solution.

While extensive public data on the long-term solution stability of this compound is limited, this document provides recommended storage conditions based on available data for TAK-418 and other similar small molecules. Furthermore, it outlines comprehensive protocols for researchers to conduct their own stability studies, including forced degradation and long-term stability testing, in line with ICH guidelines.[3][4][5][6]

Known Stability and Storage Recommendations

Based on information from commercial suppliers and general best practices for small molecule inhibitors, the following storage conditions are recommended for this compound stock solutions.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Solution TypeStorage TemperatureRecommended DurationRecommendations
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from moisture and light.[1]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from moisture and light.[1]
Aqueous Working Solutions2-8°CNot recommended for >24 hoursPrepare fresh from a frozen DMSO stock on the day of use and discard any unused solution.[7]

Signaling Pathway of TAK-418

This compound is an irreversible inhibitor of the LSD1 enzyme. LSD1 functions by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), which plays a crucial role in regulating gene expression. By inhibiting LSD1, TAK-418 leads to an increase in histone methylation, thereby modulating the expression of genes implicated in neurological functions.

TAK418_Signaling_Pathway Signaling Pathway of this compound TAK418 This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) TAK418->LSD1 Inhibits H3K4me1_2 H3K4me1/2 (Mono/di-methylated Histone H3 Lysine 4) LSD1->H3K4me1_2 Demethylates H3K4me0 H3K4me0 (Unmethylated Histone H3 Lysine 4) H3K4me1_2->H3K4me0 Gene_Expression Altered Gene Expression (e.g., Ucp2, Bdnf) H3K4me1_2->Gene_Expression Regulates Therapeutic_Effects Therapeutic Effects (e.g., Improved Neurological Function) Gene_Expression->Therapeutic_Effects

Caption: this compound inhibits LSD1, leading to altered gene expression.

Experimental Protocols

The following protocols are provided as a guide for researchers to establish the long-term stability of this compound in their specific solution formulations. These protocols are based on general principles of pharmaceutical stability testing.

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8][9][10]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents (e.g., DMSO, water, buffer of intended formulation)

  • Acids (0.1 M HCl)

  • Bases (0.1 M NaOH)

  • Oxidizing agent (3% H₂O₂)

  • Calibrated pH meter

  • HPLC or UPLC system with a UV or MS detector

  • Photostability chamber

  • Temperature-controlled ovens

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 7 days.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative stress; 0, 1, 3, 7 days for thermal stress), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC or UPLC-MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the parent peak and any degradation products. The goal is to achieve 5-20% degradation of the active substance.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal (60°C) Prep_Stock->Thermal Photo Photolytic (ICH Q1B) Prep_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Analyze Analyze by Stability-Indicating HPLC/UPLC-MS Neutralize->Analyze Data_Analysis Identify & Quantify Degradants Analyze->Data_Analysis

Caption: Workflow for conducting forced degradation studies on this compound.
Protocol 2: Long-Term Stability Study in Solution

This protocol outlines the process for evaluating the stability of this compound in a specific solution under defined storage conditions over an extended period.

Objective: To determine the shelf-life of this compound in a specific solution under recommended storage conditions.

Materials:

  • This compound

  • Solvent/vehicle of interest

  • Validated stability-indicating HPLC or UPLC-MS method

  • Temperature and humidity-controlled stability chambers

  • Appropriate storage containers (e.g., amber vials)

Methodology:

  • Sample Preparation: Prepare a batch of the this compound solution at the desired concentration in the chosen solvent or formulation vehicle. Aliquot the solution into multiple vials of the intended storage container type.

  • Storage Conditions: Place the vials in stability chambers set to the desired long-term storage conditions. Recommended conditions to test include:

    • -80°C

    • -20°C

    • 2-8°C (refrigerated)

    • 25°C / 60% Relative Humidity (RH) (room temperature)

  • Testing Schedule: At specified time points, remove vials from each storage condition for analysis. A typical testing schedule might be: 0, 1, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method to determine the concentration of this compound and the presence of any degradation products. Physical properties such as pH, color, and clarity of the solution should also be noted.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. Determine the time at which the concentration falls below a predetermined specification (e.g., 90% of the initial concentration).

Table 2: Example Data Table for Long-Term Stability Study

Time Point (Months)Storage ConditionThis compound Concentration (% of Initial)Degradation Products (% Peak Area)AppearancepH
0-100.0Not DetectedClear, colorless7.0
3-80°C
-20°C
2-8°C
25°C/60% RH
6-80°C
-20°C
2-8°C
25°C/60% RH
12-80°C
-20°C
2-8°C
25°C/60% RH

Conclusion

The provided application notes and protocols offer a framework for ensuring the reliable use of this compound in research settings. While specific long-term stability data in various solutions are not widely published, the recommended storage conditions and the detailed protocols for forced degradation and long-term stability studies will enable researchers to generate crucial stability data for their specific formulations. Adherence to these guidelines will contribute to the accuracy and reproducibility of experimental outcomes in the investigation of this promising therapeutic agent.

References

Troubleshooting & Optimization

(S,S)-TAK-418 Technical Support Center: Troubleshooting Solubility and Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility and precipitation challenges encountered during experiments with (S,S)-TAK-418.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use newly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound in commonly used laboratory solvents is summarized in the table below.

SolventSolubilityConcentration (Molar)Notes
DMSO55 mg/mL154.10 mMUltrasonic warming and heating to 60°C may be required.[1]
Water≥ 16.67 mg/mL46.71 mMSaturation is unknown.[1]

Q3: How should stock solutions of this compound be stored?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • -80°C: Up to 6 months

  • -20°C: Up to 1 month

It is recommended to store the solution in sealed containers, protected from moisture and light.[1]

Q4: Can this compound be used for in vivo studies?

A4: Yes, this compound is orally active and has been used in rodent models.[1][3][4] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]

Troubleshooting Guides

Problem: My this compound is not fully dissolving in DMSO.

  • Solution 1: Apply Heat and Sonication. Gently warm the solution to 60°C while using an ultrasonic bath.[1] This will increase the kinetic energy of the molecules and facilitate dissolution.

  • Solution 2: Use Fresh DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of this compound.[1] Always use a fresh, unopened bottle of high-purity DMSO.

  • Solution 3: Check for Contamination. Ensure that your glassware and stir bars are clean and dry. Contaminants can act as nucleation sites and promote precipitation.

Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.

  • Solution 1: Decrease the Final Concentration. The solubility of this compound is lower in aqueous solutions compared to DMSO. Try lowering the final concentration of the compound in your assay.

  • Solution 2: Increase the Percentage of Co-solvent. If your experimental protocol allows, consider increasing the final percentage of DMSO in your aqueous buffer. However, be mindful of the potential effects of DMSO on your cells or assay.

  • Solution 3: Use a Surfactant. Incorporating a biocompatible surfactant, such as Tween-80, in your final buffer can help to maintain the solubility of hydrophobic compounds. A formulation for a working solution includes Tween-80.[1]

Experimental Protocols

Protocol 1: Preparation of a 55 mg/mL this compound Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder in a sterile, conical tube.

  • Add the appropriate volume of fresh, high-purity DMSO to achieve a final concentration of 55 mg/mL.

  • If the compound does not fully dissolve, place the tube in an ultrasonic water bath and warm to 60°C until the solution is clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of a Working Solution for in vivo Experiments

This protocol yields a clear solution of ≥ 5.5 mg/mL.[1]

  • Begin with a 55.0 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • This working solution should be prepared fresh on the day of use.[1]

Protocol 3: Alternative Preparation of a Working Solution for in vivo Experiments

This protocol also yields a clear solution of ≥ 5.5 mg/mL.[1]

  • Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.

  • Begin with a 55.0 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained.

  • This working solution should be prepared fresh on the day of use.[1]

Visualized Workflows and Pathways

Troubleshooting Workflow for this compound Dissolution start Start: this compound Powder dissolve Attempt to dissolve in DMSO start->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution fully_dissolved Stock solution ready check_dissolution->fully_dissolved Yes not_dissolved Precipitate or cloudy solution check_dissolution->not_dissolved No troubleshoot Troubleshooting Steps not_dissolved->troubleshoot heat_sonicate Apply heat (60°C) and sonication troubleshoot->heat_sonicate use_fresh_dmso Use fresh, high-purity DMSO troubleshoot->use_fresh_dmso check_contamination Check for glassware contamination troubleshoot->check_contamination recheck_dissolution Re-check dissolution heat_sonicate->recheck_dissolution use_fresh_dmso->recheck_dissolution check_contamination->recheck_dissolution recheck_dissolution->fully_dissolved Yes recheck_dissolution->not_dissolved No, consult further

Caption: A flowchart for troubleshooting dissolution issues of this compound in DMSO.

Preparation of this compound Working Solution for In Vivo Studies start Start: 55 mg/mL this compound in DMSO add_peg300 Add 100 µL DMSO stock to 400 µL PEG300 start->add_peg300 mix1 Mix thoroughly add_peg300->mix1 add_tween80 Add 50 µL Tween-80 mix1->add_tween80 mix2 Mix until uniform add_tween80->mix2 add_saline Add 450 µL Saline mix2->add_saline mix3 Mix thoroughly add_saline->mix3 final_solution Final Working Solution (≥ 5.5 mg/mL) mix3->final_solution

Caption: Workflow for preparing an in vivo working solution of this compound.

LSD1 Signaling Pathway Inhibition by this compound TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibits (IC50 = 2.9 nM) Normalization Normalization of Gene Expression TAK418->Normalization Promotes Demethylation Demethylation LSD1->Demethylation GeneExpression Aberrant Gene Expression Histone Histone H3 (e.g., H3K4me1/2) Histone->Demethylation Demethylation->GeneExpression Leads to

Caption: Simplified signaling pathway showing the inhibitory action of this compound on LSD1.

References

Technical Support Center: Optimizing (S,S)-TAK-418 for Neuronal Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (S,S)-TAK-418 for neuronal differentiation experiments. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common challenges and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, orally active inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] LSD1 is an epigenetic modulator that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), which are critical marks for regulating gene expression. By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in H3K4me1/2 levels.[1][2] This "unlocks" aberrant epigenetic machinery, normalizes gene expression, and has been shown to promote neuronal differentiation and function.[1][3][4]

Q2: What is the recommended starting concentration for this compound in neuronal differentiation protocols?

The reported half-maximal inhibitory concentration (IC50) for this compound's inhibition of the LSD1 enzyme is 2.9 nM.[1][3] However, the optimal concentration for a multi-day neuronal differentiation protocol will likely differ and is highly dependent on the cell type (e.g., neural stem cells, iPSCs), cell density, and specific protocol.

For initial experiments, it is advisable to test a broad range of concentrations centered around the IC50. A good starting point is a serial dilution series from 1 nM to 1 µM. See the Experimental Protocols section for a detailed approach to determining the optimal concentration.

Q3: How should I prepare and store this compound stock solutions?

Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5] It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][5]

Q4: How does this compound treatment affect gene expression?

This compound treatment has been shown to normalize dysregulated gene expression in rodent models of neurodevelopmental disorders.[3][4] It increases H3K4 methylation at specific gene promoters, such as Bdnf (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and differentiation.[1] By inhibiting LSD1, it can lead to the activation of genes involved in neurogenesis and neuronal projection development.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of this compound for neuronal differentiation.

Problem Possible Cause Recommended Solution
High Cell Death at All Concentrations The compound may be cytotoxic at the tested concentrations.Perform a cytotoxicity assay (e.g., LDH or MTT) to determine the maximum non-toxic concentration. Start the next experiment with a concentration range well below this toxic threshold.[5][6]
The solvent (DMSO) concentration is too high.Ensure the final DMSO concentration in your culture medium does not exceed 0.1%.[5] Prepare intermediate dilutions if necessary.
No Observable Effect on Neuronal Differentiation The concentration range is too low.Verify the compound's activity by testing a wider and higher concentration range (e.g., up to 10 µM), while monitoring for cytotoxicity.
The compound has degraded.Ensure the compound is stored correctly (protected from light, appropriate temperature). Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.[1][5]
The cell line is insensitive or the differentiation protocol is not optimized.Use a positive control for neuronal differentiation to confirm the assay is working. Ensure your basal differentiation medium contains necessary supplements like B-27, N-2, and growth factors (e.g., BDNF, GDNF).[7][8]
High Variability Between Replicates Uneven cell seeding or pipetting errors.Ensure a single-cell suspension before seeding and use a consistent seeding pattern. Calibrate pipettes regularly.[5][6]
"Edge effects" in multi-well plates.Avoid using the outer wells of the plate for experiments, as they are more prone to evaporation. Fill these wells with sterile PBS or medium.
Low Differentiation Efficiency (Few Neurons) Suboptimal concentration of this compound.Perform a detailed dose-response curve experiment (see Protocol 1) to identify the optimal concentration for inducing neuronal markers like βIII-tubulin (Tuj1), MAP2, or NeuN.[8]
Insufficient duration of treatment.Conduct a time-course experiment, treating cells with a fixed, effective concentration of this compound and assessing differentiation at multiple time points (e.g., 5, 7, 10, and 14 days).[5]

Signaling and Experimental Workflows

TAK418_Signaling_Pathway cluster_epigenetics Epigenetic Regulation cluster_outcome Cellular Outcome TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibits Demethylation Demethylation LSD1->Demethylation Catalyzes H3K4me2 H3K4me1/2 H3K4me2->Demethylation NeuronalGenes Neuronal Gene Promoters (e.g., Bdnf) Demethylation->NeuronalGenes Acts on GeneExpression Increased Neuronal Gene Expression NeuronalGenes->GeneExpression Leads to Differentiation Neuronal Differentiation & Maturation GeneExpression->Differentiation

Caption: Signaling pathway of this compound in promoting neuronal gene expression.

Optimization_Workflow cluster_phase1 Phase 1: Determine Non-Toxic Range cluster_phase2 Phase 2: Determine Optimal Differentiation Concentration P1_Start Prepare Broad Serial Dilution (e.g., 10 µM to 0.1 nM) P1_Treat Treat Cells + Vehicle Control P1_Start->P1_Treat P1_Incubate Incubate (e.g., 48-72h) P1_Treat->P1_Incubate P1_Assay Perform Cytotoxicity Assay (LDH, MTT, etc.) P1_Incubate->P1_Assay P1_Analyze Determine Max Non-Toxic Concentration P1_Assay->P1_Analyze P2_Start Prepare Narrow Serial Dilution (Below Max Non-Toxic Conc.) P1_Analyze->P2_Start Inform P2_Differentiate Initiate Neuronal Differentiation Protocol with TAK-418 dilutions P2_Start->P2_Differentiate P2_Incubate Incubate for full duration (e.g., 7-14 days) P2_Differentiate->P2_Incubate P2_Assess Assess Differentiation Efficiency (Immunocytochemistry, qPCR) P2_Incubate->P2_Assess P2_Analyze Identify Optimal Concentration P2_Assess->P2_Analyze

Caption: Experimental workflow for optimizing this compound concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Neuronal Differentiation

This protocol is designed to identify the effective concentration range of this compound for inducing neuronal differentiation from a starting population of neural stem/progenitor cells (NSCs).

A. Cytotoxicity Assay (Determining Maximum Non-Toxic Concentration)

  • Cell Seeding: Seed NSCs in a 96-well plate at a predetermined density that allows for proliferation over the assay period. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in your differentiation medium. A suggested starting range is from 20 µM down to 2 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).[6]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.[5]

  • Incubation: Incubate the plate for a period relevant to your differentiation protocol, typically 48 to 72 hours, to assess acute toxicity.

  • Assay: Use a commercial lactate (B86563) dehydrogenase (LDH) or MTT cytotoxicity assay kit and follow the manufacturer's instructions to measure cell viability.[5][6]

  • Data Analysis: Plot cell viability against the log of the compound concentration to determine the maximum concentration that does not cause significant cell death. This will be the upper limit for your differentiation experiments.

B. Dose-Response Assay for Neuronal Differentiation

  • Cell Seeding: Plate NSCs on culture vessels coated with an appropriate substrate (e.g., Poly-L-Ornithine and Laminin) in NSC expansion medium.[7]

  • Compound Preparation: Based on the cytotoxicity results, prepare a serial dilution of this compound in your chosen neuronal differentiation medium (e.g., Neurobasal medium with B-27 and GlutaMAX supplements).[7] A recommended range is a 10-point, 2-fold serial dilution starting from the maximum non-toxic concentration. Include a vehicle-only control.

  • Differentiation Induction: After 24-48 hours, switch the medium to the prepared neuronal differentiation medium containing the various concentrations of this compound.[7]

  • Culture Maintenance: Perform half-medium changes every 2-3 days using freshly prepared medium with the corresponding this compound concentrations.[8]

  • Endpoint Analysis (Day 7-14):

    • Immunocytochemistry (ICC): Fix the cells and perform ICC for key neuronal markers such as βIII-tubulin (Tuj1), MAP2 (dendritic marker), and NeuN (mature neuron marker), along with a nuclear stain like DAPI.

    • Image Analysis: Quantify the percentage of marker-positive cells relative to the total number of DAPI-stained nuclei for each concentration.

    • (Optional) qPCR: Extract RNA and perform quantitative real-time PCR for neuronal gene transcripts to confirm the ICC findings.

  • Data Analysis: Plot the percentage of differentiated neurons against the log of the this compound concentration to identify the optimal concentration that yields the highest differentiation efficiency without signs of toxicity (e.g., pyknotic nuclei, detached cells).

References

Technical Support Center: (S,S)-TAK-418 and Monoamine Oxidase Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential off-target effects of (S,S)-TAK-418 on monoamine oxidases (MAOs).

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between this compound and monoamine oxidases (MAO-A and MAO-B)?

This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 2.9 nM.[1][2] As part of its preclinical characterization, its activity against MAO-A and MAO-B was assessed. While specific inhibitory concentrations (IC50 values) are not publicly available in the cited literature, a lead compound for TAK-418 was noted for its high selectivity for LSD1 over MAO-A and MAO-B. This suggests that this compound is expected to have minimal inhibitory activity against MAOs at concentrations where it effectively inhibits LSD1.

Q2: Why is it important to test this compound against MAOs?

LSD1 and MAOs are both flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes.[3] This shared dependency on the FAD cofactor raises the possibility of cross-reactivity for inhibitors that target this aspect of enzyme function. Therefore, assessing the selectivity of an LSD1 inhibitor like this compound against MAOs is a critical step in preclinical safety and pharmacology profiling to rule out potential off-target effects that could lead to unintended physiological consequences.

Q3: What are the potential consequences of off-target MAO inhibition?

Inhibition of MAO-A and MAO-B can lead to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] While this is the therapeutic goal for MAO inhibitors used in the treatment of depression and neurodegenerative diseases, unintended MAO inhibition by a drug developed for a different target could lead to adverse effects, including cardiovascular changes, mood alterations, and drug-drug interactions.

Q4: Where can I find the experimental details for the MAO inhibition assay performed on this compound?

The methodology for the in vitro monoamine oxidase A/B enzyme assay is described in the 2021 Science Advances publication by Baba et al.[5] The study utilized a commercially available bioluminescent assay.

Troubleshooting Guide

Issue 1: Observing unexpected changes in monoamine neurotransmitter levels in in vivo studies with this compound.

  • Possible Cause 1: Off-target inhibition of MAO-A or MAO-B.

    • Troubleshooting Step: Although this compound is reported to be highly selective, individual experimental conditions can vary. Perform an in vitro MAO-A and MAO-B inhibition assay using the same batch of this compound being used in your in vivo experiments.

  • Possible Cause 2: Indirect effects on monoamine pathways.

    • Troubleshooting Step: this compound is an epigenetic modulator that can alter gene expression.[1][2][6] The observed changes in neurotransmitter levels may be a downstream consequence of its on-target LSD1 inhibition and not due to direct MAO interaction. Investigate potential changes in the expression of genes involved in monoamine synthesis, transport, and metabolism.

Issue 2: Difficulty in replicating the reported high selectivity of this compound over MAOs in an in-house assay.

  • Possible Cause 1: Differences in assay conditions.

    • Troubleshooting Step: Ensure your experimental protocol closely follows the methodology outlined in the "Experimental Protocols" section below. Pay close attention to enzyme and substrate concentrations, incubation times, and the specific assay kit used.

  • Possible Cause 2: Compound purity and handling.

    • Troubleshooting Step: Verify the purity of your this compound sample. Improper storage or handling can lead to degradation and potentially altered pharmacological activity.

  • Possible Cause 3: Reagent quality.

    • Troubleshooting Step: Use high-quality, recombinant MAO-A and MAO-B enzymes and substrates from a reputable supplier. Ensure all buffers and reagents are freshly prepared and at the correct pH.

Data Presentation

While the precise IC50 values for this compound against MAO-A and MAO-B are not available in the public domain, the table below summarizes the known inhibitory activity against its primary target, LSD1. The selectivity for LSD1 over MAOs is reported to be high.

Target EnzymeThis compound IC50 (nM)Reference
LSD12.9[1][2]
MAO-ANot Publicly Available-
MAO-BNot Publicly Available-

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) A/B Enzyme Assay

This protocol is based on the methodology described by Baba et al. (2021).[5]

  • Assay Principle: A bioluminescent assay is used to measure the activity of MAO-A and MAO-B. The MAO enzyme converts a substrate to a product that is then detected by a luciferin-based reagent, generating a light signal proportional to enzyme activity. Inhibition of the enzyme results in a decrease in the light signal.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich)

    • MAO-Glo™ Assay kit (e.g., Promega, Cat. No. V1402)

    • This compound (test compound)

    • Positive control inhibitors (e.g., clorgyline for MAO-A, pargyline (B1678468) for MAO-B)

    • Assay plates (e.g., white, 96-well)

    • Luminometer

  • Procedure:

    • Prepare a dilution series of this compound in the appropriate buffer.

    • In a 96-well plate, add the test compound dilutions to the wells.

    • Add the reaction solution containing either MAO-A or MAO-B enzyme to the wells.

    • Incubate for 10 minutes at room temperature to allow the compound to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the MAO substrate to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the reaction and generate the luminescent signal by adding the luciferin (B1168401) detection reagent.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

MAO_Signaling_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron cluster_mitochondrion Mitochondrion Monoamine Monoamine (e.g., Serotonin, Dopamine) VMAT VMAT Monoamine->VMAT Packaging Vesicle Synaptic Vesicle VMAT->Vesicle ReleasedMonoamine Monoamine Vesicle->ReleasedMonoamine Exocytosis Reuptake Reuptake Transporter MAO MAO-A / MAO-B Reuptake->MAO Degradation ReleasedMonoamine->Reuptake Reuptake Receptor Post-synaptic Receptor ReleasedMonoamine->Receptor Binding TAK418 This compound (Potential Off-Target Effect) TAK418->MAO Inhibition (Minimal)

Caption: Potential off-target interaction of this compound with the monoamine oxidase pathway.

experimental_workflow start Start: Prepare Reagents prepare_compound Prepare this compound Dilution Series start->prepare_compound add_compound Add Compound to 96-well Plate prepare_compound->add_compound add_enzyme Add MAO-A or MAO-B Enzyme add_compound->add_enzyme pre_incubation Pre-incubate for 10 min add_enzyme->pre_incubation add_substrate Add MAO Substrate pre_incubation->add_substrate reaction Incubate for 60 min add_substrate->reaction add_detection Add Luciferin Detection Reagent reaction->add_detection read_plate Measure Luminescence add_detection->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End: Report Results analyze_data->end

Caption: Experimental workflow for the in vitro MAO-Glo™ assay.

References

Technical Support Center: Mitigating Potential (S,S)-TAK-418 Cytotoxicity in Long-Term Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential cytotoxicity associated with (S,S)-TAK-418 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] It functions by increasing the methylation of histone H3 at lysine (B10760008) 4 (H3K4me1/2/3), which plays a role in regulating gene expression.[1] TAK-418 is being investigated for its potential to treat neurodevelopmental disorders by "unlocking" aberrant epigenetic machinery.[1][2][3]

Q2: Is this compound known to be cytotoxic?

A2: Preclinical and clinical data suggest that TAK-418 has a favorable safety profile and is well-tolerated.[4][5] It was designed to avoid hematological toxicity that has been observed with other LSD1 inhibitors.[1][6] However, like any small molecule, off-target effects or cytotoxicity can occur in specific cell types or under certain experimental conditions, particularly in long-term cultures.

Q3: What are the common causes of cytotoxicity in long-term cell cultures treated with small molecules?

A3: Several factors can contribute to cytotoxicity in long-term experiments, including:

  • High Compound Concentration: The concentration that is effective in short-term assays may be toxic over extended periods.

  • Solvent Toxicity: Solvents like DMSO can be toxic to cells, especially at concentrations above 0.5%.[7][8]

  • Compound Instability: The compound may degrade over time in the culture medium, leading to the formation of toxic byproducts.

  • Suboptimal Culture Conditions: Factors like over-confluency, nutrient depletion, and microbial contamination can exacerbate cytotoxicity.[7]

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.

Q4: How can I distinguish between apoptosis and necrosis induced by a compound?

A4: Apoptosis is a form of programmed cell death, while necrosis is an uncontrolled cell death that can trigger an inflammatory response.[8] Distinguishing between them can provide insights into the mechanism of toxicity. This can be achieved using assays that measure specific markers, such as caspase activity for apoptosis or lactate (B86563) dehydrogenase (LDH) release for necrosis.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed in TAK-418 Treated Cultures

This is a common issue in long-term experiments. The following troubleshooting workflow can help identify and resolve the problem.

A High Cytotoxicity Observed B Review Experimental Parameters A->B C Is Vehicle Control Also Toxic? B->C D Reduce Solvent Conc. / Use Different Solvent C->D Yes E Is Toxicity Dose-Dependent? C->E No M Problem Resolved D->M F Perform Dose-Response to Find IC20-IC30 for Long-Term Culture E->F Yes G Is Cell Plating Density Optimal? E->G No F->M H Test Different Seeding Densities. Avoid Sparse Cultures. G->H No I Is the Dosing Protocol Consistent? G->I Yes H->M J Standardize Media Changes (e.g., every 48h) with Fresh Compound I->J No K Are you observing an 'edge effect' in the plate? I->K Yes J->M L Avoid Outer Wells or Use 'Moat' of Sterile PBS in Surrounding Wells K->L Yes K->M No

Troubleshooting logic for excessive cytotoxicity.
Issue 2: Inconsistent Results Between Experiments

High variability between experiments can mask the true effect of the compound.

Table 1: Troubleshooting Inconsistent Results

Potential Cause Recommended Action
Cell Health and Passage Number Use cells from a similar, low passage number for all experiments. Ensure cells are in the logarithmic growth phase.[7]
Reagent Preparation Prepare fresh reagents for each experiment. If using stored reagents, ensure proper storage and avoid multiple freeze-thaw cycles.[7]
Inconsistent Incubation Times Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition.
Plate Edge Effects Avoid using the outer wells of multi-well plates, as they are prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.[9]
Compound Precipitation Visually inspect the media for any precipitate after adding TAK-418. If precipitation is observed, consider lowering the concentration or using a different solvent system (while maintaining a low final solvent concentration).[9]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration for Long-Term Cultures

This protocol helps establish a sublethal concentration of TAK-418 that is suitable for long-term experiments.

A 1. Perform Short-Term (72h) Dose-Response Assay to Determine IC50 B 2. Select Concentrations Below IC50 (e.g., IC10, IC20, IC30, IC40) A->B C 3. Treat Cells with Selected Concentrations for the Full Long-Term Duration (e.g., 10 days) B->C D 4. Monitor Cell Viability at Regular Intervals (e.g., every 2-3 days) C->D E 5. Select the Highest Concentration that Maintains a Stable, Partially Inhibited Cell Population D->E F 6. Confirm Target Engagement at the Selected Concentration (e.g., by Western Blot for H3K4me2) E->F

Workflow for optimizing long-term dosage.
Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with various concentrations of TAK-418 and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

Protocol 3: Cytotoxicity Assessment using LDH Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, an indicator of cytotoxicity.[11]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Positive control for cytotoxicity (e.g., lysis buffer)

  • LDH assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

Table 2: Comparison of Cell Viability and Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activity via reduction of tetrazolium salt.[10][12]Inexpensive, widely used.Can be affected by changes in cellular metabolism that are not linked to viability.[13]
LDH Measures release of LDH from damaged cell membranes.[11]Directly measures cytotoxicity.Less sensitive for early-stage apoptosis.[14]
ATP-based (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of viable cells.[15]Highly sensitive, fast.[11]Can be affected by conditions that alter cellular ATP levels.
Real-time Glo Measures reducing potential of viable cells over time.[11][15]Allows for continuous monitoring of cell viability.More expensive than endpoint assays.

Signaling Pathway

This compound inhibits LSD1, which is part of larger protein complexes that regulate gene expression through histone demethylation. The diagram below illustrates a simplified, hypothetical signaling pathway that could be affected by TAK-418, leading to changes in gene expression that promote cell survival or, in some contexts, could contribute to cytotoxicity if key survival genes are downregulated.

TAK418 This compound LSD1 LSD1 (KDM1A) TAK418->LSD1 Inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates Gene_Expression Gene Expression H3K4me2->Gene_Expression Promotes Transcription Survival_Genes Cell Survival Genes (e.g., Bcl-2) Gene_Expression->Survival_Genes Apoptotic_Genes Pro-Apoptotic Genes (e.g., Bax) Gene_Expression->Apoptotic_Genes Cell_Viability Cell Viability Survival_Genes->Cell_Viability Apoptotic_Genes->Cell_Viability

Hypothetical signaling pathway influenced by TAK-418.

References

inconsistent results with (S,S)-TAK-418 in behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (S,S)-TAK-418 in behavioral studies. This resource provides troubleshooting guidance and answers to frequently asked questions to address potential inconsistencies in experimental outcomes.

Troubleshooting Guide for Inconsistent Behavioral Results

Inconsistencies in behavioral studies with this compound can arise from a variety of factors, from dosing to the specifics of the behavioral paradigm. Below is a troubleshooting guide to help identify and resolve common issues.

Question: We are observing high variability and inconsistent results in our behavioral experiments with this compound. What are the potential causes and how can we troubleshoot them?

Answer: High variability is a common challenge in behavioral pharmacology. The table below outlines potential sources of inconsistency when working with this compound and suggests corrective actions.

Potential Cause Explanation Troubleshooting Suggestions
Suboptimal Dosing Regimen The therapeutic effect of TAK-418 is dose-dependent. Preclinical studies suggest that near-complete inhibition of brain LSD1 enzyme activity may be necessary to observe behavioral effects in some models, such as valproic acid (VPA)-induced models of autism spectrum disorder (ASD).[1] Insufficient dosing can lead to a lack of efficacy or inconsistent results.- Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral endpoint.- Ensure the route and frequency of administration are consistent with published protocols or are optimized for your experimental goals.- Consider measuring target engagement (e.g., LSD1 occupancy in the brain) if assays are available, to correlate with behavioral outcomes.[2]
Animal Model-Specific Effects The effects of TAK-418 on gene expression and behavior can differ significantly across various animal models and even at different ages within the same model.[1][3] For instance, TAK-418 has shown efficacy in VPA-exposed rats and poly I:C-exposed mice, but it did not improve memory deficits in a miR-137 overexpression model.[1]- Carefully select the animal model that is most relevant to the clinical population and the specific behavioral domain you are investigating.- Be aware that the underlying pathology of the model will influence the therapeutic response to TAK-418.- Document and control for the age, sex, and genetic background of the animals, as these can all contribute to variability.
Variability in Behavioral Testing The execution of behavioral paradigms, especially those assessing complex behaviors like sociability, is a major source of variability. Subtle differences in apparatus, lighting, handling, and the characteristics of stimulus animals can all impact the results.- Standardize your behavioral testing protocols rigorously. This includes habituation procedures, timing of tests relative to drug administration, and the specifics of the apparatus.- For social interaction tests, ensure that stimulus animals are of the same age, sex, and strain, and are habituated to the testing apparatus.- Automate data collection and analysis whenever possible to reduce experimenter bias.
Pharmacokinetic Variability Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to variable brain concentrations of TAK-418 and, consequently, inconsistent behavioral effects.- Ensure consistent formulation and administration of the compound.- Consider collecting satellite blood or brain tissue samples to measure TAK-418 concentrations and correlate them with behavioral data.- Be mindful of potential drug-diet or drug-drug interactions if other compounds are being administered.
Environmental and Husbandry Factors Stress from housing conditions, handling, and other environmental factors can significantly impact animal behavior and may mask or alter the effects of a pharmacological intervention.- Maintain a stable and controlled environment (e.g., temperature, humidity, light-dark cycle).- Handle animals consistently and gently to minimize stress.- Be aware of the social hierarchy within cages, as this can influence individual animal behavior.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about working with this compound in a research setting.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1).[1][3] By inhibiting LSD1, TAK-418 prevents the demethylation of certain histone residues, leading to the normalization of dysregulated gene expression that may underlie the behavioral deficits observed in some neurodevelopmental disorder models.[1][3]

Q2: In which preclinical models has this compound shown efficacy?

A2: TAK-418 has demonstrated positive effects in rodent models of neurodevelopmental disorders, including prenatal valproate (VPA) exposure in rats and prenatal polyinosinic:polycytidylic acid (poly I:C) exposure in mice, where it ameliorated social deficits.[1] It has also been shown to improve memory deficits in models of aging and Alzheimer's disease.[1]

Q3: Are there any known instances where this compound was not effective?

A3: Yes, in a mouse model with overexpression of miR-137, TAK-418 did not improve memory deficits.[1] This highlights that the efficacy of TAK-418 is dependent on the specific underlying pathology of the model system.

Q4: What is a typical dosing regimen for this compound in rodents?

A4: Dosing can vary depending on the model and the desired level of target engagement. For example, in some studies with VPA rats, a dose that achieves almost full inhibition of LSD1 enzyme activity in the brain was required to see an amelioration of social deficits.[1] It is recommended to consult the primary literature for specific models or to conduct a dose-response study.

Q5: How should this compound be prepared for in vivo administration?

A5: The formulation will depend on the route of administration (e.g., oral gavage, intraperitoneal injection). It is crucial to use a vehicle that ensures the solubility and stability of the compound and is well-tolerated by the animals. Always refer to the manufacturer's instructions or published literature for appropriate vehicle and formulation protocols.

Experimental Protocols

Below are summarized methodologies for key experiments relevant to the study of this compound.

Three-Chamber Social Interaction Test

This test is commonly used to assess sociability and preference for social novelty in rodent models of neurodevelopmental disorders.

Objective: To evaluate an animal's preference for a social stimulus (an unfamiliar conspecific) over a non-social stimulus, and subsequently, its preference for a novel social stimulus over a familiar one.

Materials:

  • Three-chambered apparatus

  • Test animal

  • Unfamiliar stimulus animal (same sex, age, and strain as the test animal)

  • Novel inanimate object

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1):

    • Place the test animal in the center chamber of the empty three-chambered apparatus.

    • Allow the animal to freely explore all three chambers for 10 minutes.

    • This phase habituates the animal to the apparatus and reduces anxiety.

  • Sociability Test (Day 2):

    • Place an unfamiliar stimulus animal in a wire cage in one of the side chambers.

    • Place a novel, inanimate object in a wire cage in the opposite side chamber.

    • Place the test animal in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Record the time the test animal spends in each chamber and the time it spends sniffing each wire cage.

    • A preference for the chamber with the stimulus animal and more time sniffing the stimulus animal is indicative of normal sociability.

  • Social Novelty Test (Day 2, immediately following the sociability test):

    • The now-familiar stimulus animal remains in its chamber.

    • A new, unfamiliar stimulus animal is placed in the wire cage that previously held the inanimate object.

    • The test animal is again allowed to explore all three chambers for 10 minutes.

    • Record the time spent in each chamber and sniffing each stimulus animal.

    • A preference for the novel stimulus animal indicates intact social memory and a preference for social novelty.

Visualizations

Signaling Pathway of this compound

TAK418_Pathway TAK418 This compound LSD1 LSD1 Enzyme TAK418->LSD1 Inhibits Histones Histone Proteins (e.g., H3K4me2) LSD1->Histones Demethylates GeneExpression Altered Gene Expression Histones->GeneExpression Regulates NeuronalFunction Modulation of Neuronal Function GeneExpression->NeuronalFunction Impacts BehavioralPhenotype Amelioration of Behavioral Deficits NeuronalFunction->BehavioralPhenotype Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for a Behavioral Study

Behavioral_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis AnimalModel Select & Acclimate Animal Model DrugPrep Prepare this compound and Vehicle Dosing Administer Drug/Vehicle (Define Dose, Route, Frequency) AnimalModel->Dosing Habituation Habituation to Test Apparatus Dosing->Habituation BehavioralTest Conduct Behavioral Paradigm (e.g., Three-Chamber Test) Habituation->BehavioralTest DataCollection Record & Score Behavior BehavioralTest->DataCollection Stats Statistical Analysis DataCollection->Stats Interpretation Interpretation Stats->Interpretation Interpret Results

Caption: A typical workflow for a preclinical behavioral study.

Factors Leading to Inconsistent Results

Inconsistent_Results Inconsistency Inconsistent Behavioral Results Dosing Dosing Regimen Inconsistency->Dosing Model Animal Model Inconsistency->Model Behavior Behavioral Paradigm Inconsistency->Behavior PK Pharmacokinetics Inconsistency->PK Environment Environment/ Husbandry Inconsistency->Environment Dose Dose Dosing->Dose Route Route Dosing->Route Frequency Frequency Dosing->Frequency Age Age Model->Age Sex Sex Model->Sex Strain Strain Model->Strain Pathology Pathology Model->Pathology Apparatus Apparatus Behavior->Apparatus Protocol Protocol Behavior->Protocol Experimenter Experimenter Behavior->Experimenter Absorption Absorption PK->Absorption Variability in Metabolism Metabolism PK->Metabolism Variability in Brain_Penetration Brain_Penetration PK->Brain_Penetration Variability in Stress Stress Environment->Stress Housing Housing Environment->Housing Handling Handling Environment->Handling

Caption: Key factors contributing to result variability.

References

Technical Support Center: (S,S)-TAK-418 Efficacy and Potential Variability in Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S,S)-TAK-418 in preclinical mouse models of neurodevelopmental disorders. The information primarily focuses on the C57BL/6J mouse strain, for which efficacy data has been published, and offers insights into potential sources of variability when considering other strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is an enzyme that removes methyl groups from histones, specifically H3K4me1/2 and H3K9me1/2, leading to epigenetic silencing of gene expression. By inhibiting LSD1, TAK-418 is designed to "unlock" this aberrant epigenetic machinery, normalizing gene expression patterns that are dysregulated in certain neurodevelopmental disorders.[2][3][4] In preclinical models, TAK-418 has been shown to increase H3K4 methylation at specific gene promoters, such as Ucp2 and Bdnf, and to normalize DNA methylation patterns.[2]

Q2: In which mouse models and strains has this compound shown efficacy?

This compound has demonstrated efficacy in rodent models of neurodevelopmental disorders, including valproic acid (VPA)-induced rat models and polyinosinic:polycytidylic acid (poly I:C)-induced mouse models of autism spectrum disorder (ASD).[2][3][4] The poly I:C mouse model studies have specifically utilized the C57BL/6J mouse strain.[2]

Q3: What are the reported pharmacokinetic properties of this compound in rodents?

This compound exhibits a favorable pharmacokinetic profile in rodents, characterized by rapid absorption and a short terminal half-life.[5][6] It is brain-penetrant and has not been associated with hematological toxicity, a concern with some other LSD1 inhibitors.[1][7]

Troubleshooting Guide

Issue 1: Lack of Efficacy or Reduced Efficacy in C57BL/6J Mice

If you are not observing the expected therapeutic effects of this compound in your C57BL/6J mouse model, consider the following troubleshooting steps:

  • Verify Drug Formulation and Administration:

    • Ensure proper dissolution of TAK-418. For oral administration, a solution in distilled water containing 0.5% (w/v) methylcellulose (B11928114) and 0.5% (w/v) citrate (B86180) has been used.[2]

    • Confirm accurate dosing and administration technique (e.g., oral gavage).

  • Confirm Target Engagement:

    • Assess LSD1 inhibition in the brain. This can be indirectly measured by examining the methylation status of known LSD1 target genes. For example, a single administration of TAK-418 at 1 or 3 mg/kg has been shown to increase H3K4me2 levels at the Ucp2 gene in the mouse brain.[1]

  • Review Behavioral Assay Protocols:

    • Behavioral phenotyping in mouse models of neurodevelopmental disorders is highly sensitive to environmental factors and procedural details.[8][9][10]

    • Ensure that your behavioral testing paradigms are well-validated and consistent with established protocols. For example, the three-chamber social approach task is a common assay for sociability.[8]

  • Consider the Timing of Treatment and Behavioral Testing:

    • The age of the animals at the time of treatment and testing is critical. In the poly I:C model, TAK-418 was administered to adult mice (22 weeks old).[2]

Issue 2: Unexpected Variability in Efficacy Between Different Mouse Strains

While direct comparative efficacy studies of this compound between different mouse strains are not yet published, it is well-established that the genetic background of mice can significantly influence their response to pharmacological agents. If you are considering using a strain other than C57BL/6J (e.g., BALB/c), or are observing unexpected results, consider these potential sources of variability:

  • Differences in Immune Response:

    • C57BL/6 and BALB/c mice have different baseline immunological profiles, with C57BL/6 mice tending towards a Th1-dominant immune response and BALB/c mice towards a Th2-dominant response.[11] This could be particularly relevant in models that involve an immune challenge, such as the poly I:C model.

  • Baseline Behavioral Differences:

    • Inbred mouse strains exhibit significant differences in baseline behaviors, including anxiety levels, motor activity, and performance in learning and memory tasks.[11] These differences can impact the outcomes of behavioral assays used to assess the efficacy of TAK-418.

  • Pharmacokinetic and Metabolic Differences:

    • While a study on eight marketed drugs suggested good general agreement of PK parameters between several common mouse strains, including C57BL/6, strain-dependent differences can still occur. This could lead to variations in drug exposure in the brain and other tissues.

  • Differential Expression of LSD1 and its Targets:

    • While not specifically documented for LSD1 across different mouse strains in the context of neurodevelopmental models, it is plausible that baseline expression levels of LSD1 or its target genes could vary, potentially influencing the drug's effect.

Quantitative Data Summary

The following tables summarize key quantitative findings from a study using this compound in a poly I:C-induced neurodevelopmental disorder model in C57BL/6J mice.

Table 1: Effect of this compound on Social Behavior in Poly I:C Mice

Treatment GroupDose (mg/kg, p.o., 14 days)Sniffing Index (Mean ± SEM)
Vehicle-Treated Control-Data not provided
Vehicle-Treated Poly I:C-Data not provided
TAK-418-Treated Poly I:C0.1Significantly increased
TAK-418-Treated Poly I:C0.3Significantly increased
TAK-418-Treated Poly I:C1.0Significantly increased

Source: Adapted from Baba et al., Science Advances, 2021.[2]

Experimental Protocols

1. Poly I:C-Induced Mouse Model of Neurodevelopmental Disorder

  • Animals: Pregnant C57BL/6J mice.[2]

  • Procedure: On gestational day 12.5, pregnant dams are injected intravenously with poly I:C (5 mg/kg). Control dams receive a saline injection.

  • Offspring: The male offspring of the poly I:C-treated dams are used for subsequent experiments.

2. This compound Administration

  • Formulation: this compound is dissolved in distilled water containing 0.5% (w/v) methylcellulose and 0.5% (w/v) citrate for oral administration.[2]

  • Dosing: Mice are treated once daily via oral gavage for 14 consecutive days with the specified dose of TAK-418 or vehicle.[2]

3. Behavioral Testing: Sociability

  • Apparatus: A three-chambered social interaction box.

  • Procedure:

    • Habituation: The subject mouse is allowed to freely explore the empty three-chambered box for a set period.

    • Sociability Test: A novel mouse (stranger 1) is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The subject mouse is then allowed to explore all three chambers, and the time spent sniffing each wire cage is recorded.

  • Data Analysis: The sniffing index is calculated as the time spent sniffing the stranger mouse divided by the total time spent sniffing both the stranger and the empty cage.

Visualizations

TAK418_Signaling_Pathway TAK418 This compound LSD1 LSD1 (KDM1A) TAK418->LSD1 Inhibits NormalizedGeneExpression Normalized Gene Expression H3K4me2 H3K4me1/2 (Methylated) LSD1->H3K4me2 Demethylates Histone Histone H3 H3K4 H3K4 (Demethylated) H3K4me2->H3K4 GeneExpression Aberrant Gene Expression Silenced H3K4->GeneExpression

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_model Model Generation cluster_treatment Treatment Phase cluster_assessment Assessment PregnantMice Pregnant C57BL/6J Mice PolyIC Poly I:C Injection (Gestational Day 12.5) PregnantMice->PolyIC Offspring Male Offspring PolyIC->Offspring Treatment TAK-418 or Vehicle (Oral, 14 Days) Behavior Behavioral Testing (e.g., Sociability) Treatment->Behavior Biochemical Biochemical Analysis (e.g., Histone Methylation) Treatment->Biochemical Strain_Variability cluster_factors Potential Sources of Variability Strain Mouse Strain (e.g., C57BL/6 vs. BALB/c) Immune Baseline Immune Profile (Th1 vs. Th2) Strain->Immune Behavior Innate Behavioral Traits (Anxiety, Activity) Strain->Behavior PK Pharmacokinetics & Metabolism Strain->PK Genetics Genetic Background & Target Expression Strain->Genetics Efficacy Observed Efficacy of This compound Immune->Efficacy Behavior->Efficacy PK->Efficacy Genetics->Efficacy

References

Technical Support Center: Enhancing (S,S)-TAK-418 Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the delivery of (S,S)-TAK-418 across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is BBB penetration critical?

This compound is a novel, orally available α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator. As a positive allosteric modulator of the AMPA receptor, it is being investigated for its potential in treating neurological and psychiatric disorders, including schizophrenia and cognitive impairment associated with schizophrenia. Since the AMPA receptors are located within the central nervous system (CNS), efficient penetration of the blood-brain barrier is essential for the therapeutic efficacy of this compound.

Q2: What are the primary challenges in delivering this compound across the BBB?

The primary challenges in delivering small molecules like this compound across the BBB include:

  • Efflux by Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump xenobiotics, including therapeutic drugs, out of the brain endothelial cells and back into the bloodstream.

  • Tight Junctions: The endothelial cells of the BBB are sealed by complex tight junctions that severely restrict paracellular diffusion of molecules from the blood to the brain.

  • Enzymatic Degradation: The brain endothelial cells contain metabolic enzymes that can degrade potential therapeutics before they reach the brain parenchyma.

Q3: What are some potential strategies to enhance the BBB penetration of this compound?

Several strategies can be explored to enhance the BBB penetration of this compound:

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from enzymatic degradation and efflux, and can be targeted to specific receptors on the BBB for enhanced transport.

  • Focused Ultrasound (FUS): The use of FUS in combination with microbubbles can transiently and locally open the tight junctions of the BBB, allowing for increased penetration of therapeutic agents.

  • Chemical Modification: Prodrug approaches or chemical modifications of the this compound molecule could be employed to improve its lipophilicity or to facilitate its transport via endogenous nutrient transporters.

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound in In Vivo Studies
Potential Cause Troubleshooting Steps
High Efflux by P-gp/BCRP 1. Co-administer this compound with known P-gp/BCRP inhibitors (e.g., verapamil, elacridar) in preclinical models to assess the impact on brain accumulation. 2. Perform in vitro transporter assays using cell lines overexpressing these efflux pumps to confirm if this compound is a substrate.
Poor Passive Permeability 1. Assess the lipophilicity (LogP/LogD) of this compound. If it is too low or too high, consider chemical modifications to optimize its physicochemical properties. 2. Evaluate the molecular weight and polar surface area; molecules with lower values tend to have better passive permeability.
Rapid Metabolism in Brain Endothelial Cells 1. Conduct in vitro metabolic stability assays using brain endothelial cell lysates or microsomes. 2. If rapid metabolism is confirmed, consider formulation strategies like nanoencapsulation to protect the molecule.
Issue 2: Inconsistent Results in In Vitro BBB Models (e.g., Transwell Assays)
Potential Cause Troubleshooting Steps
Variable Tight Junction Integrity 1. Routinely measure the transendothelial electrical resistance (TEER) across the cell monolayer to ensure the integrity of the barrier before and after the experiment. 2. Use a paracellular marker (e.g., Lucifer yellow, FITC-dextran) to quantify the integrity of the tight junctions in each experiment.
Cell Culture Contamination 1. Regularly test cell cultures for mycoplasma contamination. 2. Maintain strict aseptic techniques during cell culture and experimental procedures.
Inconsistent Cell Monolayer Formation 1. Optimize cell seeding density and culture conditions to ensure the formation of a confluent and uniform monolayer. 2. Use coated Transwell inserts (e.g., with collagen, fibronectin) to promote cell adhesion and monolayer formation.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound BBB Permeability using a Transwell Assay
  • Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts until a confluent monolayer is formed.

  • Barrier Integrity Measurement: Measure the TEER of the cell monolayer using a voltohmmeter. A TEER value above a pre-determined threshold (e.g., >30 Ω·cm²) indicates a sufficiently tight barrier.

  • Permeability Assay:

    • Add this compound to the apical (luminal) chamber of the Transwell insert.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • Include a paracellular marker (e.g., Lucifer yellow) in the apical chamber to assess tight junction integrity throughout the experiment.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: In Vivo Evaluation of this compound Brain Penetration in Mice
  • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: Administer this compound intravenously (IV) or orally (PO) at a specified dose.

  • Sample Collection: At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove intravascular blood.

  • Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Processing: Extract this compound from the plasma and brain homogenate samples.

  • Quantification: Determine the concentration of this compound in the plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) to assess the extent of BBB penetration.

Quantitative Data

Table 1: Apparent Permeability (Papp) of this compound and Reference Compounds in an In Vitro Transwell BBB Model

CompoundPapp (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Notes
This compound (Hypothetical) 1.53.2Moderate permeability, potential substrate for efflux pumps.
Caffeine 20.51.1High permeability, not an efflux substrate.
Atenolol 0.81.0Low permeability, hydrophilic molecule.
Verapamil 15.24.5High permeability, known P-gp substrate.

Table 2: Brain-to-Plasma Ratios of this compound and Control Compounds in Mice

CompoundKp (Total Brain / Total Plasma)Kp,uu (Unbound Brain / Unbound Plasma)Notes
This compound (Hypothetical) 0.30.1Low brain penetration, suggesting significant efflux or low passive permeability.
Diazepam 2.51.0High brain penetration, readily crosses the BBB.
Gabapentin 0.10.1Low brain penetration, actively transported out of the brain.

Visualizations

experimental_workflow_invitro cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis cell_culture Culture hCMEC/D3 cells on Transwell inserts teer_measurement Measure TEER for barrier integrity cell_culture->teer_measurement Ensure confluency add_compound Add this compound to apical chamber teer_measurement->add_compound If TEER is adequate sample_collection Collect samples from basolateral chamber add_compound->sample_collection Over time lcms_quantification Quantify concentration by LC-MS/MS sample_collection->lcms_quantification papp_calculation Calculate Papp value lcms_quantification->papp_calculation

Caption: In Vitro BBB Permeability Experimental Workflow.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space ss_tak418 This compound ampa_receptor AMPA Receptor ss_tak418->ampa_receptor Positive Allosteric Modulation glutamate Glutamate glutamate->ampa_receptor Agonist Binding na_influx Na+ Influx ampa_receptor->na_influx Channel Opening depolarization Membrane Depolarization na_influx->depolarization downstream Downstream Signaling (e.g., CaMKII, CREB) depolarization->downstream Activation

Caption: Simplified Signaling Pathway of this compound at the AMPA Receptor.

addressing batch-to-batch variability of (S,S)-TAK-418

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals working with (S,S)-TAK-418. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the IC50 value of this compound between two different batches. What could be the primary cause?

A1: Batch-to-batch variability in IC50 values for a potent inhibitor like this compound can stem from several factors. The most common causes include variations in compound purity, the presence of polymorphic forms, or differences in solubility and stability between lots.[1][2][3] Even minor impurities can significantly alter the observed biological activity.[4] It is also crucial to maintain consistent experimental conditions, such as cell passage number and reagent sources, as these can contribute to variability.[5]

Q2: How can we confirm the identity and purity of a newly received batch of this compound?

A2: To confirm the identity and purity of a new batch, a panel of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining purity and confirming the molecular weight of the compound.[4][6] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while Fourier Transform Infrared Spectroscopy (FTIR) can confirm the presence of key functional groups and serve as a fingerprint for the molecule.[6][7]

Q3: Our latest batch of this compound shows poor solubility in our standard assay buffer, which was not an issue with the previous batch. What could be the reason?

A3: A sudden change in solubility can often be attributed to polymorphism, where the compound exists in different crystalline forms.[1][8] These different polymorphs can have distinct physical properties, including solubility and dissolution rates.[1][2] Another possibility is a subtle difference in the final purification or salt form of the compound between batches. We recommend visually inspecting the compound for any crystalline differences and re-evaluating the solubility profile of the new batch.

Q4: We suspect our stock solution of this compound is degrading over time, leading to inconsistent results. How can we assess its stability?

A4: To assess the stability of your this compound stock solution, we recommend performing a time-course experiment.[3] This involves analyzing the purity and concentration of the stock solution via HPLC at regular intervals (e.g., 0, 24, 48, and 72 hours) under your specific storage conditions. A decrease in the main peak area and the appearance of new peaks would indicate degradation. For optimal results, it is always best practice to prepare fresh working solutions for each experiment from a recently prepared stock.[9]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity (e.g., variable IC50)

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
Purity Variation 1. Request the Certificate of Analysis (CofA) for each batch and compare the purity levels. 2. Perform in-house purity analysis using HPLC or LC-MS.[6][10]
Polymorphism 1. Analyze the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[8] 2. If polymorphism is confirmed, develop a consistent solubilization protocol for all batches.
Solubility Issues 1. Visually inspect for any precipitation in your stock or working solutions.[5] 2. Determine the solubility of each batch in your assay buffer. 3. Consider using a different solvent or a small percentage of a co-solvent like DMSO (typically <0.5%) to ensure complete dissolution.[9]
Compound Instability 1. Prepare fresh stock and working solutions for each experiment.[9] 2. Protect stock solutions from light and store at the recommended temperature (e.g., -20°C or -80°C).[11]
Experimental System 1. Standardize cell passage number and seeding density.[5] 2. Ensure all reagents are from the same lot or are qualified before use. 3. Include a positive and negative control in every assay.
Issue 2: Difficulty in Replicating Published Data

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
Different Salt Form 1. Verify the exact salt form of this compound used in the original publication and compare it to your batch. 2. Be aware that different salt forms can have different molecular weights and solubility properties.
Assay Conditions 1. Meticulously replicate the experimental protocol from the publication, paying close attention to cell line, media, serum concentration, and incubation times. 2. Contact the corresponding author of the publication for any specific details not mentioned in the methods section.
On-Target vs. Off-Target Effects 1. Confirm on-target activity by performing a target engagement assay. 2. Use a structurally distinct LSD1 inhibitor as a comparator to ensure the observed phenotype is due to LSD1 inhibition.[5]

Quantitative Data Summary

The following table summarizes key quantitative information for this compound based on available literature.

Parameter Value Reference
IC50 (LSD1 Enzyme Activity) 2.9 nM[11][12]
Molecular Weight Varies by salt formN/A
Recommended Storage -20°C or -80°C for stock solutions[11]

Experimental Protocols

Protocol 1: Purity and Identity Verification by HPLC-MS

Objective: To confirm the purity and molecular weight of a batch of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to a final concentration of 10 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the absorbance maximum of this compound.

  • MS Conditions:

    • The eluent from the HPLC is directed to a mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound.

  • Data Analysis:

    • Purity: Calculate the area of the main peak as a percentage of the total peak area in the HPLC chromatogram.

    • Identity: Confirm that the mass-to-charge ratio (m/z) of the main peak in the mass spectrum corresponds to the expected molecular weight of this compound.

Protocol 2: In Vitro LSD1 Inhibition Assay

Objective: To determine the IC50 of this compound against LSD1 enzyme activity.

Methodology:

  • Reagents:

    • Recombinant human LSD1 enzyme.

    • Dimethylated histone H3 peptide substrate (e.g., H3K4me2).

    • Formaldehyde (B43269) detection reagent.

    • This compound serial dilutions.

  • Assay Procedure:

    • Add LSD1 enzyme to a 96-well plate.

    • Add serial dilutions of this compound or vehicle control (DMSO) to the wells and pre-incubate.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the formaldehyde detection reagent.

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

cluster_0 Troubleshooting Workflow for Batch-to-Batch Variability Start Inconsistent Biological Activity CheckPurity Check Purity (HPLC/LC-MS) Start->CheckPurity PurityOK Purity Consistent? CheckPurity->PurityOK CheckSolubility Evaluate Solubility & Polymorphism PurityOK->CheckSolubility Yes ResolvePurity Source New Batch/ Re-purify PurityOK->ResolvePurity No SolubilityOK Solubility Consistent? CheckSolubility->SolubilityOK CheckStability Assess Stability (Time-course) SolubilityOK->CheckStability Yes ResolveSolubility Optimize Solubilization Protocol SolubilityOK->ResolveSolubility No StabilityOK Compound Stable? CheckStability->StabilityOK ReviewAssay Review Assay Parameters StabilityOK->ReviewAssay Yes ResolveStability Prepare Fresh Solutions/ Optimize Storage StabilityOK->ResolveStability No End Consistent Activity Achieved ReviewAssay->End ResolvePurity->CheckPurity ResolveSolubility->CheckSolubility ResolveStability->CheckStability

Caption: Troubleshooting workflow for inconsistent biological activity.

cluster_1 Mechanism of Action of this compound TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibits H3K4me2 Histone H3 Lysine 4 (H3K4me2 - Active) LSD1->H3K4me2 Demethylates H3K4me1 Histone H3 Lysine 4 (H3K4me1 - Less Active) GeneExpression Altered Gene Expression H3K4me2->GeneExpression Promotes TherapeuticEffect Therapeutic Effect in Neurodevelopmental Disorders GeneExpression->TherapeuticEffect

Caption: Simplified signaling pathway for this compound.

References

Technical Support Center: (S,S)-TAK-418 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S,S)-TAK-418 in animal models. The information is based on preclinical studies and aims to address potential issues and clarify observations during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are administering TAK-418 to our rodent models and are concerned about potential hematological side effects, such as thrombocytopenia, reported for other LSD1 inhibitors. What should we expect?

A1: A significant and consistently reported finding for this compound is the absence of hematological toxicity, including thrombocytopenia, at therapeutic doses in rodent models.[1][2][3] This is a key differentiator from conventional or less specific LSD1 inhibitors.[2][3] The specific mechanism of TAK-418, which involves the creation of a compact formylated adduct with the FAD cofactor, allows it to inhibit the enzyme's catalytic activity without sterically interfering with the binding of crucial cofactors like GFI1B.[1][4] Disruption of the LSD1-GFI1B complex is the mechanism believed to cause hematological side effects with other inhibitors.[5] Therefore, you should not expect to see a decrease in platelet counts or other hematological abnormalities related to TAK-418 treatment.

Q2: We are not observing the expected therapeutic phenotypes (e.g., improved social interaction, memory enhancement) in our neurodevelopmental disorder model. What could be the issue?

A2: Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:

  • Dosage and Administration: Ensure the correct dosage is being administered. Studies showing positive outcomes in rodent models of Autism Spectrum Disorder (ASD) and Kabuki syndrome have used doses around 1 mg/kg, administered orally once daily.[4]

  • Pharmacokinetics: TAK-418 is reported to have a good pharmacokinetic profile in rodents, with rapid absorption and a short terminal half-life.[1][6][7] However, factors such as the vehicle used for administration and the specific strain of the animal model could potentially influence drug exposure.

  • Animal Model: The therapeutic effects of TAK-418 have been demonstrated in specific models with underlying epigenetic dysregulation, such as valproic acid (VPA)-exposed rats and poly I:C-exposed mice for ASD-like behaviors, and the Kmt2d+/βGeo mouse model for Kabuki syndrome.[7][8][9] The drug works by normalizing dysregulated gene expression; if the pathophysiology of your model is not driven by a similar epigenetic mechanism, the effects of TAK-418 may not be apparent.[1][10]

  • Behavioral Assays: The timing and specific parameters of your behavioral tests are critical. Ensure that the assays are conducted after a sufficient treatment period (e.g., 14 days) to allow for epigenetic modifications and subsequent changes in gene expression and neuronal function.[4]

Q3: What is the direct molecular evidence of TAK-418's activity in the brain that we can measure to confirm target engagement?

A3: To confirm that TAK-418 is engaging its target, Lysine-Specific Demethylase 1 (LSD1), in the central nervous system, you can measure changes in histone methylation marks. Specifically, a single administration of TAK-418 at 1 or 3 mg/kg has been shown to increase the levels of H3K4me2 at the Ucp2 gene in the mouse brain.[1] Additionally, increases in H3K4me1/2/3 have been observed at the Bdnf gene.[4] These epigenetic modifications are direct downstream consequences of LSD1 inhibition.

Troubleshooting Guide

Issue: No significant change in histone methylation marks post-treatment.
  • Confirm Drug Administration: Verify the oral gavage technique and ensure the full dose was delivered.

  • Check Brain Tissue Harvesting and Processing: Ensure that brain tissue is harvested promptly and properly stored to prevent degradation of proteins and epigenetic marks.

  • Western Blot / ChIP-qPCR Protocol: Review your protocols for chromatin immunoprecipitation (ChIP) and Western blotting. Ensure the antibodies for specific histone marks are validated and used at the correct concentration.

  • Dosage Confirmation: While 1 mg/kg has been shown to be effective, consider a dose-response study in your specific animal model to confirm adequate target engagement.

Issue: Inconsistent behavioral results between treated animals.
  • Animal Handling and Habituation: Ensure all animals are handled consistently and are properly habituated to the testing environment to minimize stress-induced variability.

  • Litter Effects: When using models generated by prenatal manipulations (e.g., VPA or poly I:C exposure), be mindful of potential litter effects. Distribute littermates across different experimental groups to avoid confounding results.[1]

  • Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment groups to prevent unconscious bias.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies with this compound.

Table 1: In Vitro Inhibitory Activity of TAK-418

ParameterValue
LSD1 IC50 2.9 nM
kinact/KI 3.8 × 105 ± 3.8 × 104 M−1s−1

Source: Baba R, et al. Sci Adv. 2021.[1]

Table 2: Effects of TAK-418 on ASD-like Behaviors in VPA-exposed Rats

Behavioral TestModel PhenotypeEffect of TAK-418 (1 mg/kg, p.o.)
Social Interaction Decreased time spent in social contactAmeliorated social deficits
Repetitive Behavior (Open Field) Tendency for increased repetitive behaviorsTended to ameliorate repetitive behaviors
Cognitive Function Deficits in recognition memoryAmeliorated cognitive deficits

Source: Baba R, et al. Sci Adv. 2021.[1]

Experimental Protocols & Visualizations

Signaling Pathway of TAK-418

TAK-418 acts by inhibiting LSD1, an enzyme that demethylates histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). In pathological states like Kabuki syndrome (caused by mutations in KMT2D, a histone methyltransferase), there is a decrease in H3K4 methylation. By inhibiting the "eraser" enzyme LSD1, TAK-418 restores the balance of histone methylation, leading to the normalization of gene expression.

TAK418_Mechanism cluster_0 Normal Epigenetic Regulation cluster_1 Pathological State (e.g., Kabuki Syndrome) cluster_2 TAK-418 Intervention KMT2D KMT2D (Methyltransferase) H3K4 Histone H3K4 KMT2D->H3K4 Adds Methyl Groups (Activation Mark) LSD1 LSD1 (Demethylase) LSD1->H3K4 Removes Methyl Groups (Repression) Gene Target Gene Expression H3K4->Gene Promotes KMT2D_mut Mutated KMT2D (Loss of function) H3K4_low Reduced H3K4 Methylation KMT2D_mut->H3K4_low Reduced Methylation H3K4_restored Restored H3K4 Methylation KMT2D_mut->H3K4_restored Reduced Methylation LSD1_path LSD1 (Normal Activity) LSD1_path->H3K4_low Removes Methyl Groups LSD1_inhib Inhibited LSD1 Gene_dys Dysregulated Gene Expression H3K4_low->Gene_dys Leads to TAK418 This compound TAK418->LSD1_path Inhibits LSD1_inhib->H3K4_restored Inhibition of Demethylation Gene_norm Normalized Gene Expression H3K4_restored->Gene_norm Restores

Caption: Mechanism of TAK-418 in restoring histone methylation balance.

Experimental Workflow: VPA Rat Model Generation and Treatment

This workflow outlines the generation of the valproic acid (VPA) rat model of autism and subsequent treatment with TAK-418 for behavioral and molecular analysis.

VPA_Workflow start Pregnant Dam (Gestational Day 12.5) vpa_injection Single I.P. Injection (VPA or Saline) start->vpa_injection birth Birth of Pups (Postnatal Day 0) vpa_injection->birth weaning Weaning (PND 21) birth->weaning treatment Daily Oral Gavage (TAK-418 or Vehicle) From PND 21 to PND 34 weaning->treatment behavioral Behavioral Testing (e.g., Social Interaction) From PND 28 treatment->behavioral molecular Brain Tissue Collection (Cortex) For RNA-seq, ChIP-seq On PND 35 treatment->molecular end Data Analysis behavioral->end molecular->end

Caption: Workflow for VPA-induced autism model and TAK-418 evaluation.

Detailed Protocol: Generation of VPA Rat Model
  • Animals: Time-mated pregnant Sprague-Dawley rats are used.

  • Procedure: On gestational day 12.5, a single intraperitoneal (I.P.) injection of 500 mg/kg sodium valproate (VPA) dissolved in saline is administered to the pregnant dams. Control dams receive a saline injection.

  • Postnatal Care: Pups are born naturally. On postnatal day 21, they are weaned and housed with same-sex littermates.

  • Treatment: From postnatal day 21 to 34, VPA-exposed offspring are treated once daily with TAK-418 (e.g., 1 mg/kg) or vehicle via oral gavage.

  • Analysis: Behavioral testing commences on postnatal day 28. Brain tissues are collected on postnatal day 35 for molecular analyses.

Disclaimer: This information is for research purposes only. All animal experiments should be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).

References

Technical Support Center: Refining (S,S)-TAK-418 Treatment Windows for Developmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting developmental studies involving the selective LSD1 enzyme inhibitor, (S,S)-TAK-418. The following information is intended to facilitate the determination of optimal treatment windows to assess the efficacy and safety of this compound in models of neurodevelopmental disorders.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to epigenetic regulation of gene expression. By inhibiting LSD1, this compound is proposed to "unlock" aberrant epigenetic machinery, thereby normalizing dysregulated gene expression associated with certain neurodevelopmental disorders.[2] In preclinical models, TAK-418 has been shown to increase H3K4 methylation at specific gene promoters.[1][2]

Q2: What is the rationale for exploring different treatment windows in developmental studies with this compound?

A2: Neurodevelopment is a dynamic process with critical periods during which specific brain circuits are established.[3][4] The timing of a therapeutic intervention during these windows can significantly impact its efficacy.[5][6] Pathological processes in neurodevelopmental disorders may be more amenable to correction during specific developmental stages. Therefore, identifying the optimal treatment window (e.g., prenatal, early postnatal, juvenile) for this compound is crucial for maximizing its therapeutic potential and minimizing any potential adverse effects.[5][6]

Q3: What are the known effective doses of this compound in rodent models of neurodevelopmental disorders?

A3: In studies using rat and mouse models of neurodevelopmental disorders, oral administration of this compound at a dose of 1 mg/kg, once daily for 14 days, has been shown to ameliorate some autism spectrum disorder (ASD)-like behaviors.[1] Single administrations of 1 or 3 mg/kg have also been shown to increase H3K4me2 levels in the mouse brain.[1][2] It is important to note that optimal doses may vary depending on the specific animal model, developmental stage, and desired therapeutic outcome.

Q4: How can I determine the optimal treatment window for this compound in my specific developmental study?

A4: Determining the optimal treatment window requires a systematic approach. It is recommended to design studies that compare the effects of this compound administration across different, well-defined developmental periods. This could include prenatal administration to dams, postnatal administration to pups, and treatment during the juvenile and adolescent periods. The choice of windows should be guided by the specific hypotheses of the study and the known critical periods of brain development relevant to the disorder being modeled.

Troubleshooting Guides

Issue 1: High variability in behavioral outcomes between animals in the same treatment group.
  • Possible Cause: Inconsistent drug administration, particularly with oral gavage in young animals.

  • Troubleshooting Steps:

    • Refine Gavage Technique: Ensure proper restraint and accurate placement of the gavage needle. For neonatal mice, specialized techniques and modified gavage needles may be necessary to ensure accurate dosing.[7][8] Pre-coating the gavage needle with sucrose (B13894) has been shown to reduce stress and improve the procedure in mice.[9]

    • Verify Formulation: Ensure the this compound formulation is homogenous and stable. Prepare fresh solutions daily if necessary.[1]

    • Control for Environmental Factors: Subtle environmental differences can significantly impact behavioral tests. Maintain consistent lighting, temperature, humidity, and noise levels. Avoid changing cages immediately before testing.[10][11][12]

    • Habituation: Properly habituate animals to the testing environment and equipment to reduce anxiety-related variability.

Issue 2: Difficulty in administering this compound to neonatal or prenatal models.
  • Possible Cause: Technical challenges associated with dosing small, fragile animals or targeting the embryo/fetus.

  • Troubleshooting Steps:

    • Prenatal Administration:

      • Maternal Gavage: The most common method is oral gavage to the pregnant dam. Careful dose calculations are needed to account for maternal metabolism and placental transfer.

      • Formulation in Drinking Water/Food: This can reduce handling stress but may lead to variable intake.

    • Neonatal Administration:

      • Oral Gavage: Requires specialized, smaller gavage needles and precise volume control.[7][8]

      • Subcutaneous Injection: May be an alternative, but the vehicle and injection volume must be appropriate for neonates.

      • Intraperitoneal Injection: Generally not recommended for neonates due to the risk of organ damage.

Issue 3: Lack of a clear therapeutic effect despite administration of this compound within a hypothesized treatment window.
  • Possible Cause: The chosen treatment window may not align with the critical period for the targeted neuropathology. The dose may be insufficient to achieve the desired target engagement in the brain at that specific developmental stage.

  • Troubleshooting Steps:

    • Re-evaluate the Treatment Window: Consider shifting the treatment window to an earlier or later developmental stage based on the known pathophysiology of the model.

    • Conduct a Dose-Response Study: The effective dose in juvenile or adult animals may not be optimal for earlier developmental stages. A dose-finding study within the specific developmental window is recommended.[13][14][15]

    • Assess Target Engagement: If possible, measure biomarkers of this compound activity in the brain. This could include measuring changes in histone methylation (e.g., H3K4me2) at known target genes like Ucp2 and Bdnf.[2] Formyl-flavin adenine (B156593) dinucleotide (F-FAD) has been used as a peripheral pharmacodynamic biomarker.[16][17]

Data Presentation

Table 1: Summary of Preclinical Dosing of this compound in Rodent Models

Animal ModelDoseRoute of AdministrationTreatment DurationObserved EffectsReference
VPA Rats (Juvenile & Adult)1 mg/kgOral (gavage)Once daily for 14 daysAmelioration of ASD-like behaviors[2]
Poly I:C Mice (Adult)1 mg/kgOral (gavage)Once daily for 14 daysAmelioration of ASD-like behaviors[2]
C57BL/6J Mice1 or 3 mg/kgOral (gavage)Single administrationIncreased H3K4me2 levels in the brain[1][2]
Kabuki Syndrome Mouse ModelNot specifiedOral2 weeksRescue of H3K4 histone modification defects and normalization of adult neurogenesis[16]

Table 2: Key Pharmacokinetic Parameters of this compound in Humans (Single Dose)

ParameterValue
AbsorptionRapid
Terminal Half-lifeShort
LinearityNearly linear pharmacokinetic profile
Food EffectDelayed peak plasma concentrations, but overall exposure unaffected
Blood-Brain Barrier PenetrationRapidly crosses

Note: Data from human clinical trials.[18]

Experimental Protocols

Protocol 1: Establishing a Dose-Response Curve for this compound in a Juvenile Mouse Model
  • Animal Model: Select a relevant mouse model of a neurodevelopmental disorder and wild-type controls (e.g., C57BL/6J). Use animals of a specific juvenile age (e.g., postnatal day 21-35).

  • Group Allocation: Randomly assign animals to several treatment groups (e.g., vehicle, 0.1 mg/kg, 0.3 mg/kg, 1 mg/kg, 3 mg/kg this compound) with a sufficient number of animals per group for statistical power.

  • Formulation: Prepare this compound in a suitable vehicle, such as 0.5% methylcellulose (B11928114) in water.

  • Administration: Administer the assigned dose orally via gavage once daily for a predefined period (e.g., 14 days).

  • Behavioral Analysis: Conduct a battery of behavioral tests relevant to the disease model to assess social interaction, repetitive behaviors, and cognitive function.[19]

  • Biomarker Analysis: At the end of the treatment period, collect brain tissue to measure target engagement, such as changes in H3K4me2 levels at target gene promoters via chromatin immunoprecipitation (ChIP) followed by qPCR.

  • Data Analysis: Analyze the behavioral and biomarker data to determine the dose that produces the desired therapeutic effect with minimal side effects.

Protocol 2: Comparative Efficacy of Different Treatment Windows of this compound
  • Animal Model: Utilize a well-characterized rodent model of a neurodevelopmental disorder.

  • Define Treatment Windows: Establish distinct, non-overlapping treatment windows based on key neurodevelopmental events:

    • Prenatal: Administer this compound to pregnant dams during a specific gestational period.

    • Early Postnatal: Treat pups from birth to a specific postnatal day (e.g., PND 1-14).

    • Juvenile: Administer treatment during the juvenile period (e.g., PND 21-35).

    • Adult: Treat adult animals as a positive control.

  • Treatment Administration: Administer a predetermined effective dose of this compound (established in dose-finding studies) or vehicle to the respective groups within their assigned treatment window.

  • Washout Period: Include a washout period after treatment cessation to assess the durability of the effects.

  • Long-term Follow-up: Conduct behavioral assessments at multiple time points after the treatment window to evaluate the long-term impact of the intervention.

Visualizations

signaling_pathway cluster_0 Epigenetic Dysregulation in Neurodevelopmental Disorders cluster_1 This compound Intervention Aberrant Gene Expression Aberrant Gene Expression Altered Neuronal Function Altered Neuronal Function Aberrant Gene Expression->Altered Neuronal Function Behavioral Deficits Behavioral Deficits Altered Neuronal Function->Behavioral Deficits TAK_418 This compound LSD1 LSD1 Inhibition TAK_418->LSD1 Histone Methylation Normalization of Histone Methylation LSD1->Histone Methylation Gene Expression Restoration of Gene Expression Homeostasis Histone Methylation->Gene Expression Improved Function Improved Neuronal Function Gene Expression->Improved Function Ameliorated Behavior Amelioration of Behavioral Deficits Improved Function->Ameliorated Behavior

Caption: Mechanism of action of this compound in neurodevelopmental disorders.

experimental_workflow cluster_0 Phase 1: Dose-Finding Study cluster_1 Phase 2: Defining Treatment Windows Dose_Groups Establish Dose Groups (Vehicle, 0.1, 0.3, 1, 3 mg/kg) Juvenile_Treatment Treat Juvenile Animals (e.g., PND 21-35) Dose_Groups->Juvenile_Treatment Assess_Outcomes Assess Behavioral & Biomarker Outcomes Juvenile_Treatment->Assess_Outcomes Select_Dose Select Optimal Effective Dose Assess_Outcomes->Select_Dose Window_Treatment Administer Optimal Dose within Each Window Select_Dose->Window_Treatment Window_Groups Define Treatment Windows (Prenatal, Postnatal, Juvenile) Window_Groups->Window_Treatment Long_Term_Assessment Long-term Behavioral Follow-up Window_Treatment->Long_Term_Assessment Identify_Window Identify Critical Treatment Window Long_Term_Assessment->Identify_Window

Caption: Experimental workflow for refining this compound treatment windows.

troubleshooting_logic Start High Variability in Behavioral Data Check_Admin Review Dosing Procedure (e.g., Oral Gavage) Start->Check_Admin Check_Formulation Verify Compound Formulation Start->Check_Formulation Check_Environment Assess Environmental Consistency Start->Check_Environment Refine_Technique Refine Administration Technique Check_Admin->Refine_Technique Prepare_Fresh Prepare Fresh Formulation Check_Formulation->Prepare_Fresh Standardize_Conditions Standardize Housing & Testing Conditions Check_Environment->Standardize_Conditions Re-evaluate Re-evaluate Data Refine_Technique->Re-evaluate Prepare_Fresh->Re-evaluate Standardize_Conditions->Re-evaluate

Caption: Troubleshooting logic for high variability in behavioral studies.

References

controlling for vehicle effects in (S,S)-TAK-418 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,S)-TAK-418. The focus is on controlling for and troubleshooting potential effects of the experimental vehicle.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for in vivo administration of this compound?

A1: Based on published preclinical studies, two primary vehicles are used for this compound administration depending on the route:

Q2: Can the vehicle itself influence experimental outcomes?

A2: Yes, the vehicle can have independent biological effects that may confound experimental results. For instance, intraperitoneal administration of vehicles containing PEG-400 or DMSO has been shown to cause neuromotor toxicity in rodents.[2] While the oral methylcellulose vehicle is generally considered safe, high viscosity can be a stressor for animals during oral gavage.[3] It is crucial to include a vehicle-only control group in all experiments to account for these potential effects.

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a selective and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[4][5] By inhibiting LSD1, it prevents the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). This leads to an increase in mono- and di-methylation at these sites, altering gene expression.[5][6]

Q4: Are there known toxicities associated with the components of the intravenous vehicle?

A4: Yes, both N,N-dimethylacetamide (DMA) and polyethylene glycol 400 (PEG-400) have known toxicities at higher concentrations. DMA has been associated with liver and kidney damage, and high doses of PEG-400 can lead to renal toxicity.[7] However, a study using a similar vehicle composition (20% DMA, 40% Propylene Glycol, 40% PEG-400) for intravenous infusion in rats reported no adverse cardiovascular effects.[8] Careful dose and volume control, along with appropriate vehicle-control groups, are essential.

Troubleshooting Guides

Guide 1: Oral Formulation and Administration Issues
Problem Potential Cause Recommended Solution
Inconsistent suspension / drug precipitation in 0.5% methylcellulose vehicle. Improper preparation of the methylcellulose solution. Incomplete wetting of this compound powder.1. Prepare Vehicle Correctly: Heat about one-third of the required sterile water to 80-90°C. Slowly add the methylcellulose powder while stirring vigorously. Once dispersed, add the remaining two-thirds of the volume as cold sterile water and continue stirring until the solution is clear and viscous. Allow to cool before use.[5] 2. Create a Paste: Weigh the required amount of this compound and place it in a mortar. Add a small amount of the prepared vehicle and triturate to form a smooth paste. This ensures the powder is fully wetted. 3. Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously stirring. Use a magnetic stirrer for at least 15-30 minutes to ensure a homogenous suspension.
High viscosity of the methylcellulose suspension making oral gavage difficult. The inherent properties of methylcellulose.While some viscosity is necessary to maintain the suspension, ensure you are using the correct concentration (0.5% w/v). Prepare the suspension fresh daily, as viscosity can change over time. Using a slightly larger gauge gavage needle (e.g., 20-gauge for mice) may help, but always ensure the size is appropriate for the animal to prevent injury.[3]
Animal distress or injury during oral gavage. Improper gavage technique. Stress from restraint and the procedure itself.[3]1. Proper Training: Ensure personnel are thoroughly trained in oral gavage techniques.[9] 2. Correct Needle Size and Length: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal. Measure the needle from the tip of the animal's nose to the last rib to avoid stomach perforation.[5] 3. Habituation: Handle the animals for several days prior to the experiment to acclimate them to being restrained.
Unexpected behavioral changes in the vehicle control group. Stress from repeated oral gavage. Although a study on intraperitoneal administration of 0.5% methylcellulose showed no behavioral effects, the stress of the procedure itself can be a confounder.As with any procedure involving animal handling and administration, ensure a proper acclimatization period and gentle handling to minimize stress-induced behavioral artifacts.
Guide 2: Intravenous Formulation and Administration Issues
Problem Potential Cause Recommended Solution
Precipitation of this compound upon dilution or during infusion. The compound is coming out of solution due to temperature changes or interaction with aqueous infusion lines.1. Prepare Fresh: Prepare the formulation immediately before use. 2. Maintain Temperature: Gently warm the solution to ensure the drug is fully dissolved, but avoid high temperatures that could degrade the compound. 3. Solubility Check: Before in vivo use, test the solubility and stability of the final formulation by letting it stand at room temperature for the expected duration of the experiment.
Adverse reactions in animals immediately following IV injection (e.g., lethargy, respiratory distress). The vehicle itself may be causing acute toxicity. The infusion rate may be too rapid.1. Slow Infusion: Administer the drug via a slow intravenous infusion rather than a bolus injection to minimize acute toxic effects of the vehicle components.[8] 2. Vehicle-Only Pilot Study: Conduct a pilot study with the vehicle alone at the planned volume and infusion rate to assess for any adverse reactions. 3. Monitor Vital Signs: Continuously monitor the animal's vital signs during and after the infusion.
Confounding results in behavioral assays (e.g., motor impairment). Neurotoxic effects of the vehicle components (DMA, PEG-400).[2]It is critical to include a vehicle-only control group that receives the same volume and infusion rate of the DMA/PEG-400 vehicle. This allows for the subtraction of any vehicle-induced behavioral effects from the effects of this compound. For motor-related tasks like the rotarod test, the potential for vehicle-induced impairment is particularly high.[10]
Guide 3: Potential Vehicle Interference with Histone Methylation Analysis
Problem Potential Cause Recommended Solution
High background or variability in Western blot or ChIP-seq results from tissues of vehicle-treated animals. Systemic inflammation or cellular stress caused by the vehicle could potentially lead to global changes in chromatin structure or non-specific antibody binding. For example, repeated intraperitoneal injections of 0.5% methylcellulose have been shown to cause systemic inflammation.1. Consistent Tissue Collection: Harvest tissues at the same time point relative to the last dose for all groups to minimize variability. 2. Strict Protocol Adherence: Follow standardized and optimized protocols for chromatin preparation, immunoprecipitation, and library preparation for ChIP-seq.[11][12] 3. Include Positive and Negative Controls: Use appropriate positive and negative control antibodies and genomic loci in your ChIP-qPCR validation to ensure the specificity of your enrichment.
Unexpected changes in global histone methylation levels in the vehicle control group. While direct interference is not documented, metabolic changes or stress responses induced by vehicle components could theoretically influence the activity of histone-modifying enzymes.1. Normalize to Total Histones: For Western blots, always normalize the signal of the specific histone modification to the signal of the corresponding total histone (e.g., H3K4me2 normalized to total H3). 2. Spike-in Controls for ChIP-seq: For ChIP-seq, consider using spike-in controls (e.g., chromatin from another species) to normalize data and account for any global changes in histone marks.

Data and Protocols

Table 1: Summary of this compound In Vivo Vehicles and Potential Issues
Administration Route Vehicle Composition Reported Potential Issues Key Control Measure
Oral 0.5% (w/v) Methylcellulose + 0.5% (w/v) Citrate in distilled waterHigh viscosity can cause stress during gavage.Vehicle-only control group. Acclimatization to handling and restraint.
Intravenous N,N-dimethylacetamide (DMA) : Polyethylene Glycol 400 (PEG-400) (1:1, v/v)[1]Neuromotor toxicity (confounding for behavioral studies).[2] Potential for renal and hepatic toxicity at high doses.[7]Vehicle-only control group. Slow infusion rate.[8]
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle for Oral Gavage
  • Calculate Volumes: Determine the total volume of vehicle needed for the experiment.

  • Heat Water: Heat approximately one-third of the total required volume of sterile, distilled water to 80-90°C.

  • Disperse Methylcellulose: While stirring the hot water vigorously with a magnetic stirrer, slowly and carefully add the pre-weighed 0.5% (w/v) methylcellulose powder. Continue stirring until a uniform, milky suspension is formed.

  • Cool and Dissolve: Add the remaining two-thirds of the volume as cold sterile water to the suspension. Continue stirring in a cold water bath until the methylcellulose is fully dissolved and the solution becomes clear and viscous.

  • Add Citrate: Add 0.5% (w/v) citrate and stir until fully dissolved.

  • Store: Store the vehicle at 4°C. It is recommended to prepare this vehicle fresh daily for experiments.

Protocol 2: Experimental Design for Controlling Vehicle Effects
  • Group Allocation: At a minimum, all experiments should include four groups:

    • Group 1: Naive/Untreated Control

    • Group 2: Vehicle Control (receiving the same volume and administration schedule as the treatment group)

    • Group 3: this compound Treatment Group

    • Group 4: Positive Control (if applicable for the model)

  • Administration: Administer the vehicle or this compound formulation using the exact same procedure (e.g., gavage needle size, infusion rate), volume, and schedule for the respective groups.

  • Data Analysis: Compare the this compound treatment group directly with the vehicle control group to isolate the pharmacological effects of the drug from the effects of the vehicle and the administration procedure. The naive control group helps to assess the overall impact of the administration procedure itself.

Visualizations

G cluster_prep Formulation Preparation cluster_admin Administration cluster_control Experimental Controls TAK418 This compound Powder Paste Create Homogenous Paste TAK418->Paste Vehicle Vehicle Solution (e.g., 0.5% Methylcellulose) Vehicle->Paste V_Control Vehicle-Only Control Group Vehicle->V_Control Suspension Gradual Dilution & Mixing Paste->Suspension Dose Administer Dose (e.g., Oral Gavage) Suspension->Dose Animal Experimental Animal Monitor Monitor for Adverse Reactions Animal->Monitor Dose->Animal T_Group Treatment Group Dose->T_Group Comparison Compare Results V_Control->Comparison T_Group->Comparison

Caption: Experimental workflow for preparing and administering this compound with appropriate vehicle controls.

G Start Unexpected Result Observed (e.g., behavioral change in controls) CheckFormulation Was the formulation prepared correctly? Start->CheckFormulation CheckAdmin Was the administration technique consistent? CheckFormulation->CheckAdmin Yes RevisePrep Action: Review and standardize formulation protocol. CheckFormulation->RevisePrep No CheckVehicleEffect Is the effect known to be caused by the vehicle? CheckAdmin->CheckVehicleEffect Yes ReviseAdmin Action: Retrain personnel on administration techniques. CheckAdmin->ReviseAdmin No AcknowledgeEffect Conclusion: Effect is likely due to vehicle. Analyze data relative to vehicle control group. CheckVehicleEffect->AcknowledgeEffect Yes Investigate Conclusion: Effect is novel. Consider pilot study on vehicle alone. CheckVehicleEffect->Investigate No G TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibits H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylates GeneExpression Altered Gene Expression LSD1->GeneExpression Regulates H3K4me2 H3K4me2

References

Technical Support Center: Interpreting Negative Results from (S,S)-TAK-418 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lysine-specific demethylase 1 (LSD1) inhibitor, (S,S)-TAK-418. The focus is on understanding and interpreting negative or unexpected results, particularly in the context of preclinical studies involving neurodevelopmental and cognitive endpoints.

Frequently Asked Questions (FAQs)

Q1: We observed no improvement in memory deficits in our animal model after treatment with TAK-418, despite confirming target engagement. What could be the reason?

A1: This is a critical and informative result. A notable example of this is the lack of efficacy of TAK-418 in improving memory deficits in miR-137 transgenic mice.[1] While TAK-418 achieved significant (91.5%) inhibition of LSD1 in the hippocampus of these animals, it failed to rescue cognitive deficits in the Novel Object Recognition (NOR) test.[1] This suggests that the underlying pathology in this specific model may be independent of or downstream to the epigenetic modifications modulated by LSD1. Overexpression of miR-137, a microRNA implicated in synaptic function and neural development, may induce deficits that are not reversible by LSD1 inhibition alone.[2][3] It is also possible that while TAK-418 engages its target, the downstream transcriptional changes are not sufficient to overcome the pathological cascade initiated by miR-137 overexpression. Consider investigating alternative or complementary therapeutic targets in this context.

Q2: Our social interaction assays are yielding variable and inconclusive results with TAK-418. How can we troubleshoot this?

A2: Variability in social interaction assays is a common challenge. Several factors can contribute to this, including the specific social behavior paradigm used, environmental conditions, and the social dynamics of the animals.[4][5][6] For instance, in a direct social interaction test, the behavior of the stimulus mouse can be a confounding variable.[4] Consider using a three-chambered apparatus to standardize the social stimulus.[7] It is also crucial to habituate the animals to the testing environment to reduce novelty-induced anxiety, which can mask true social behaviors.[6] Ensure that the lighting, bedding, and ambient noise are consistent across all test sessions. When interpreting negative results, such as the lack of effect of TAK-418 on social deficits in miR-137 transgenic mice, it is important to consider the specific nature of the social impairment in the model and whether it is expected to be modulated by LSD1 inhibition.

Q3: We are not seeing consistent changes in global histone methylation marks after TAK-418 treatment. Does this mean the compound is not working?

A3: Not necessarily. TAK-418 is a specific inhibitor of LSD1, which primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[8] Therefore, you would expect to see an increase in these specific marks rather than broad changes across all histone modifications. The effect of TAK-418 is context-dependent and can vary across different gene promoters and brain regions.[9] Instead of global histone methylation, it is more informative to perform a targeted analysis of H3K4me2 and H3K9me2 at the promoter regions of specific genes of interest using Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR). It is also important to remember that TAK-418's mechanism involves the normalization of dysregulated gene expression, which may not always correlate with large-scale changes in global histone marks.[9][10]

Q4: Can off-target effects of TAK-418 explain the lack of efficacy in our model?

Troubleshooting Guides

I. Behavioral Assay: Novel Object Recognition (NOR) Test

Issue: No significant preference for the novel object is observed in the TAK-418 treated group, indicating a lack of memory improvement.

Potential Cause Troubleshooting Steps
Inadequate Target Engagement Confirm LSD1 inhibition in the relevant brain region (e.g., hippocampus) using an ex vivo enzyme assay. A dose of 1 mg/kg of TAK-418 has been shown to achieve ~91.5% LSD1 inhibition in the mouse hippocampus.[1]
Animal Model-Specific Pathology The underlying pathology of the animal model may not be reversible by LSD1 inhibition. As seen in miR-137 transgenic mice, the cognitive deficits may be downstream or independent of the epigenetic modifications targeted by TAK-418.[1][2] Consider using a different animal model with a pathology more directly linked to LSD1 dysregulation.
Procedural Issues Habituation: Ensure adequate habituation to the testing arena to reduce anxiety. Object Preference: Pre-test objects to ensure no inherent preference.[12] Exploration Time: Ensure animals have sufficient time to explore the objects during the familiarization phase.[12] Inter-trial Interval: The delay between the familiarization and test phases is critical for memory assessment.
Data Analysis Calculate the discrimination index (DI) or preference index. Ensure that the definition of "exploration" (e.g., nose-point tracking within a certain distance of the object) is consistent and stringently applied.[13]
II. Behavioral Assay: Social Interaction Test

Issue: High variability or no significant effect of TAK-418 on social behavior.

Potential Cause Troubleshooting Steps
Confounding Factors Novelty/Anxiety: Habituate animals to the testing chamber. Testing in the home cage can reduce anxiety.[6] Stimulus Animal Behavior: Use a confined stimulus animal (e.g., in a wire cage) to standardize the social interaction.[4] Aggression: Monitor for and exclude trials with significant aggression.[4]
Assay Sensitivity The chosen social interaction paradigm may not be sensitive enough to detect the specific social deficits in your model or the potential therapeutic effects of TAK-418. Consider using a battery of social behavior tests.
Model-Specific Deficits The social deficits in your model may not be linked to LSD1-mediated epigenetic regulation. For example, TAK-418 did not rescue social deficits in miR-137 transgenic mice.[1]
Data Interpretation Analyze specific social behaviors (e.g., sniffing time, following) rather than just total time in proximity.
III. Molecular Assay: Chromatin Immunoprecipitation (ChIP)-qPCR

Issue: Inconsistent or no significant changes in histone methylation marks at target gene promoters.

Potential Cause Troubleshooting Steps
Antibody Quality Use a ChIP-validated antibody specific to the histone modification of interest (e.g., H3K4me2). Include positive and negative control antibodies (e.g., total H3 and IgG).
Chromatin Shearing Optimize sonication or enzymatic digestion to obtain chromatin fragments in the 200-1000 bp range.[14] Inefficient shearing can lead to poor immunoprecipitation.
Cross-linking Optimize formaldehyde (B43269) cross-linking time. Over-cross-linking can mask epitopes, while under-cross-linking can lead to loss of protein-DNA interactions.[15]
Data Normalization Normalize ChIP-qPCR data to input DNA to account for differences in chromatin preparation and to a control gene locus that is not expected to change. For histone modifications, it is also common to normalize to total histone H3 levels.[16]
Biological Variability Epigenetic modifications can be dynamic. Ensure consistent timing of tissue collection after the final TAK-418 dose.

Experimental Protocols

Ex Vivo LSD1 Enzyme Activity Assay

This protocol is to confirm the target engagement of TAK-418 in brain tissue.

  • Tissue Homogenization: Homogenize dissected brain tissue (e.g., hippocampus) in RIPA buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the lysate with Protein G Sepharose beads. Immunoprecipitate LSD1 protein using an anti-LSD1 antibody.

  • Demethylase Reaction: Resuspend the immunoprecipitated LSD1 in a reaction buffer containing a biotinylated H3K4me2 peptide substrate.

  • Detection: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the demethylated product.

  • Data Analysis: Calculate the percentage of LSD1 inhibition in the TAK-418 treated group relative to the vehicle-treated group.

Novel Object Recognition (NOR) Test

This protocol assesses recognition memory.

  • Habituation (Day 1): Allow each mouse to explore an empty open-field arena for 10 minutes.

  • Familiarization (Day 2, Trial 1): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Test (Day 2, Trial 2): After a defined inter-trial interval (e.g., 1 hour), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.

  • Data Acquisition: Record the time spent exploring each object using video tracking software.

  • Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates intact recognition memory.

Social Sniffing Test (Three-Chambered)

This protocol assesses sociability.

  • Habituation: Place the test mouse in the center chamber of a three-chambered apparatus and allow it to explore for 10 minutes.

  • Sociability Test: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other. Allow the test mouse to explore all three chambers for 10 minutes.

  • Data Acquisition: Record the time the test mouse spends in each chamber and the time it spends sniffing each wire cage.

  • Data Analysis: Compare the time spent in the chamber with the stranger mouse versus the empty chamber, and the time spent sniffing the stranger mouse versus the empty cage. A significant preference for the stranger mouse indicates normal sociability.

Prepulse Inhibition (PPI) Test

This protocol assesses sensorimotor gating.

  • Acclimation: Place the mouse in a startle chamber with background white noise (e.g., 65 dB) for a 5-minute acclimation period.

  • Test Session: Present a series of trials in a pseudorandom order:

    • Startle stimulus alone: A loud acoustic stimulus (e.g., 110 dB).

    • Prepulse + Startle stimulus: A weaker acoustic stimulus (e.g., 70-90 dB) presented shortly before the startle stimulus.

    • Prepulse alone: The weaker acoustic stimulus presented alone.

  • Data Acquisition: Measure the startle response (amplitude of the whole-body flinch) for each trial.

  • Data Analysis: Calculate the percent PPI = [1 - (Startle response on prepulse + startle trial) / (Startle response on startle alone trial)] x 100.

Visualizations

TAK418_Signaling_Pathway TAK418 TAK-418 LSD1 LSD1 (KDM1A) TAK418->LSD1 Inhibits H3K4me2 H3K4me2 (Active) LSD1->H3K4me2 Demethylates Histone_H3 Histone H3 Histone_H3->H3K4me2 H3K4me1 H3K4me1 (Inactive) Histone_H3->H3K4me1 H3K4me2->H3K4me1 Gene_Expression Target Gene Expression H3K4me2->Gene_Expression Promotes H3K4me1->Gene_Expression Represses

Caption: Simplified signaling pathway of TAK-418 action.

Experimental_Workflow cluster_animal_model Animal Model (e.g., miR-137 Tg Mice) cluster_treatment Treatment Regimen cluster_behavioral_testing Behavioral Testing cluster_molecular_analysis Molecular Analysis Animal_Groups Vehicle Group | TAK-418 Group Dosing Oral Administration (e.g., 1 mg/kg/day for 14 days) Animal_Groups->Dosing NOR Novel Object Recognition Dosing->NOR Social_Test Social Interaction Test Dosing->Social_Test PPI Prepulse Inhibition Dosing->PPI Tissue_Collection Brain Tissue Collection PPI->Tissue_Collection LSD1_Assay Ex Vivo LSD1 Enzyme Assay Tissue_Collection->LSD1_Assay ChIP_qPCR ChIP-qPCR (H3K4me2) Tissue_Collection->ChIP_qPCR

Caption: General experimental workflow for preclinical studies of TAK-418.

Troubleshooting_Logic Start Negative Behavioral Result (e.g., No Efficacy) Check_Target_Engagement Confirmed Target Engagement in Relevant Brain Region? Start->Check_Target_Engagement No_TE Inadequate Target Engagement (Dose, PK/PD issue) Check_Target_Engagement->No_TE No Yes_TE Target Engagement Confirmed Check_Target_Engagement->Yes_TE Yes Check_Model Is the Model Pathology LSD1-Dependent? Yes_TE->Check_Model Model_Independent Pathology is Independent of or Downstream to LSD1 Check_Model->Model_Independent No/Unlikely Model_Dependent Pathology is LSD1-Dependent Check_Model->Model_Dependent Yes Check_Assay Review Behavioral Assay for Confounding Factors Model_Dependent->Check_Assay

Caption: Logical flowchart for troubleshooting negative results with TAK-418.

References

Technical Support Center: Ensuring Consistent (S,S)-TAK-418 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of (S,S)-TAK-418 solutions to ensure consistent experimental outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the stability and activity of this selective LSD1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in solution?

A1: Like many small molecule inhibitors, the stability of this compound in solution can be compromised by several factors. The most common causes of degradation include:

  • Hydrolysis: Reaction with water, which can be influenced by pH.

  • Oxidation: Reaction with oxygen, potentially accelerated by light or metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV wavelengths.[1]

  • Temperature Fluctuations: Repeated freeze-thaw cycles can decrease the stability of stock solutions.[1]

  • Improper Solvent Storage: The use of non-anhydrous solvents, such as DMSO that has absorbed moisture, can introduce water and accelerate hydrolysis.[2]

Q2: What are the recommended storage conditions for this compound as a solid and in solution?

A2: Proper storage is critical for maintaining the potency of this compound. For long-term stability, it is recommended to store the compound as a solid powder at -20°C, protected from light and moisture.[3] Stock solutions, typically prepared in high-quality anhydrous DMSO, should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C.[1][3]

Q3: How long can I store this compound stock solutions?

A3: Based on general guidelines for small molecule inhibitors, DMSO stock solutions of this compound can be expected to be stable for up to 6 months when stored at -80°C.[4] For more frequent use, aliquots can be stored at -20°C for up to one month.[4] It is not recommended to store aqueous working solutions for more than 24 hours; they should be prepared fresh from the DMSO stock on the day of the experiment.[2]

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

A4: Inconsistent results are a strong indicator of compound instability.[5] If you observe variability in your data, it is crucial to systematically assess the stability of this compound under your specific experimental conditions, including the solvent, pH, temperature, and light exposure.[5] Consider preparing a fresh stock solution from solid compound and comparing its activity to your existing stock.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in an Ongoing Experiment

This guide provides a logical workflow to diagnose a sudden loss of compound activity.

A Start: Inconsistent or No Inhibitor Effect Observed B Prepare Fresh Stock Solution of this compound from Solid A->B C Test Fresh vs. Old Stock in a Control Experiment B->C D Is Activity Restored with Fresh Stock? C->D E Old Stock Has Degraded. Discard and Use Fresh Stock. Review Storage Practices. D->E Yes F Issue is Not Stock Solution Degradation. Proceed to Investigate Assay Conditions. D->F No G Check for Instability in Aqueous Working Solution F->G H Review Experimental Protocol: - Incubation Times - Cell Density - Reagent Quality G->H

Caption: Troubleshooting workflow for loss of inhibitor activity.
Issue 2: Precipitation of this compound in Solution

Precipitation of the inhibitor can lead to a significant decrease in its effective concentration.

  • Observation: Cloudiness or visible particles in the stock or working solution.

  • Immediate Action:

    • Gentle Warming: Briefly warm the solution in a 37°C water bath to aid dissolution.

    • Sonication: Use a sonicator bath to help break up any precipitate.

  • Preventative Measures:

    • Check Solubility Limits: Ensure you are not exceeding the solubility of this compound in your chosen solvent. For in vitro experiments, DMSO is a common solvent.[4]

    • Co-solvents: For aqueous working solutions, consider the use of a small percentage of a co-solvent, but verify its compatibility with your experimental system.

    • Fresh Solutions: Prepare working solutions fresh from a clear stock solution for each experiment.

Data on Storage and Stability

While specific, quantitative long-term stability data for this compound is not extensively published, the following tables provide recommended storage conditions and expected stability based on best practices for other LSD1 inhibitors and small molecules.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationContainerKey Considerations
Solid Powder -20°CLong-term (Years)Tightly sealed, light-protected vialProtect from moisture and light.[3]
4°CShort-term (Weeks)Tightly sealed vialEnsure the container is well-sealed to prevent moisture absorption.[1]
DMSO Stock Solution -80°CLong-term (≥ 6 months)Aliquoted in single-use vialsRecommended for long-term storage to avoid freeze-thaw cycles.[1][4]
-20°CShort-term (Up to 1 month)Aliquoted vialsSuitable for frequently used aliquots.[4]
Aqueous Working Solution 4°C or Room Temp.Short-term (< 24 hours)Sterile, sealed tubesPrepare fresh for each experiment due to lower stability.[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a general framework to determine the stability of this compound in your specific experimental buffer.

Objective: To quantify the percentage of intact this compound remaining after incubation under experimental conditions.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Aqueous experimental buffer of interest (e.g., PBS, cell culture medium)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Create a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the DMSO stock solution into your aqueous buffer to the final desired experimental concentration.

  • Incubation: Incubate the working solution at your experimental temperature (e.g., 37°C).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of intact this compound at each time point. The peak area of the compound at T=0 serves as the 100% reference.[5][6]

Visualizing the Mechanism of Action

This compound is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a key role in epigenetic regulation.

cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound LSD1 LSD1 Enzyme H3K4me1 Histone H3 Lysine 4 (Monomethylated) LSD1->H3K4me1 Demethylation H3K4me2 Histone H3 Lysine 4 (Dimethylated) H3K4me2->LSD1 Substrate GeneRepression Transcriptional Repression H3K4me1->GeneRepression TAK418 This compound Inhibited_LSD1 Inhibited LSD1 TAK418->Inhibited_LSD1 Inhibits H3K4me2_2 Histone H3 Lysine 4 (Dimethylated) H3K4me2_2->Inhibited_LSD1 Demethylation Blocked GeneActivation Transcriptional Activation H3K4me2_2->GeneActivation

Caption: Signaling pathway of LSD1 inhibition by this compound.

By adhering to these guidelines and performing stability checks when necessary, researchers can ensure the consistency and reliability of their experiments involving this compound.

References

Technical Support Center: Overcoming Resistance to (S,S)-TAK-418 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to (S,S)-TAK-418 resistance in cellular models. The information provided herein is intended as a general guide and may need to be adapted for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, orally active inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, with an IC50 of 2.9 nM.[1][2] By inhibiting LSD1, this compound prevents the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2][3] This leads to an increase in H3K4me1/2/3 and H3K9me2 levels, unlocking aberrant epigenetic machinery.[1][2] this compound has been shown to normalize dysregulated gene expression in the brain and improve symptoms in rodent models of neurodevelopmental disorders.[2][4][5] It forms a compact formylated adduct with the coenzyme flavin adenine (B156593) dinucleotide (FAD) in the LSD1 active site, which allows it to inhibit enzyme activity without disrupting the interaction between LSD1 and its cofactor GFI1B, thereby avoiding hematological toxicity observed with some other LSD1 inhibitors.[1][3]

Q2: What are the potential mechanisms of acquired resistance to this compound?

While specific mechanisms of resistance to this compound have not been extensively documented, potential mechanisms can be inferred based on its mode of action and common patterns of drug resistance. These may include:

  • Target Alteration: Mutations in the KDM1A gene leading to changes in the drug-binding pocket of the LSD1 enzyme, which could prevent this compound from binding effectively.

  • Target Overexpression: Increased expression of the LSD1 protein, requiring higher concentrations of this compound to achieve the same level of inhibition.

  • Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of LSD1, allowing cells to maintain their proliferative or survival advantages.

  • Drug Efflux: Increased expression or activity of multidrug resistance pumps, such as P-glycoprotein (P-gp/ABCB1), which could actively transport this compound out of the cell.

  • Alterations in Drug Metabolism: Changes in cellular metabolism that lead to the inactivation or degradation of this compound.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound-resistant cell lines.

Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures

Question: My previously sensitive cell line is now showing reduced sensitivity to this compound. What could be the cause?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Cell Line Integrity Issues Mycoplasma Contamination: Test for mycoplasma contamination, as it can alter cellular responses to drugs. If positive, treat the culture or discard it and restart from a clean stock.[6] Genetic Drift: Prolonged culturing can lead to the selection of a more resistant population. It is advisable to use cells from a low-passage frozen stock for critical experiments.[6] Cross-Contamination: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out contamination with a different, less sensitive cell line.[6]
Reagent and Assay Variability This compound Potency: Ensure the potency of your this compound stock has not degraded. Use a fresh stock and store it according to the manufacturer's instructions.[6] Media and Supplements: Variations in media components or serum batches can influence cell growth and drug sensitivity. Maintain consistency in your reagents.[6] Cell Seeding Density: Inconsistent cell numbers can lead to variability in drug response. Optimize and maintain a consistent seeding density for your assays.[7][8]
Development of Resistance Acquired Resistance: The cell population may have developed resistance over time. To confirm this, determine the IC50 value of this compound in your current cell line and compare it to the parental, sensitive line. A significant increase in the IC50 value indicates the development of resistance.
Issue 2: No Observable Molecular Markers of this compound Resistance

Question: I have developed a this compound resistant cell line, but I'm not seeing the expected changes in LSD1 expression. What should I investigate?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Experimental Technique Antibody Specificity: Validate the primary antibody used for Western blotting to ensure it is specific and sensitive enough to detect LSD1. Use appropriate positive and negative controls.[6] Protein Extraction: Optimize your protein extraction protocol to ensure efficient lysis and prevent protein degradation.
Alternative Resistance Mechanisms Target Mutation: The resistance may be due to mutations in the KDM1A gene rather than changes in protein expression. Sequence the KDM1A gene in your resistant cell line to identify any potential mutations in the drug-binding site. Bypass Pathway Activation: The cells may have developed resistance through a mechanism that does not directly involve the drug target. Investigate other potential resistance pathways using techniques like RNA sequencing or proteomic analysis to compare the expression profiles of the sensitive and resistant cell lines. Increased Drug Efflux: Evaluate the expression and function of common drug efflux pumps like P-glycoprotein (P-gp).

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a method for generating a resistant cell line using stepwise increases in drug concentration.[9][10]

  • Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).[11]

  • Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.

  • Culture and Recovery: Maintain the cells in the presence of the drug, replacing the medium as needed. The majority of cells will likely die, but a small population may survive and proliferate.

  • Gradual Dose Escalation: Once the surviving cells reach approximately 80% confluency, passage them and increase the concentration of this compound by 1.5- to 2-fold.[10]

  • Repeat Cycles: Repeat the process of culturing and dose escalation. If significant cell death occurs, maintain the cells at the previous concentration until they recover.[9]

  • Establishment of Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterization: Characterize the resistant cell line by determining its new IC50 value and comparing it to the parental line. The resistance index (RI) can be calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.[9]

Protocol 2: Western Blot for LSD1 Expression
  • Protein Extraction: Lyse both the sensitive (parental) and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LSD1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the LSD1 signal to the loading control to compare its expression levels between the sensitive and resistant cell lines.

Visualizations

Signaling Pathway of this compound

TAK418_Pathway TAK418 This compound LSD1 LSD1 (KDM1A) TAK418->LSD1 Inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates GeneExpression Altered Gene Expression LSD1->GeneExpression Regulates H3K4me1 H3K4me1 H3K4me2->H3K4me1 Demethylates to

Caption: Mechanism of action of this compound.

Experimental Workflow for Troubleshooting Resistance

Troubleshooting_Workflow start Reduced Sensitivity to This compound Observed check_integrity Check Cell Line Integrity (Mycoplasma, STR) start->check_integrity check_reagents Verify Reagent Quality and Assay Conditions check_integrity->check_reagents Integrity OK confirm_resistance Confirm Resistance (Determine IC50) check_reagents->confirm_resistance Reagents OK investigate_mechanism Investigate Resistance Mechanism confirm_resistance->investigate_mechanism Resistance Confirmed target_expression LSD1 Expression (Western Blot) investigate_mechanism->target_expression target_mutation KDM1A Sequencing investigate_mechanism->target_mutation bypass_pathways Omics Analysis (RNA-seq, Proteomics) investigate_mechanism->bypass_pathways drug_efflux Efflux Pump Assay investigate_mechanism->drug_efflux

Caption: Troubleshooting workflow for this compound resistance.

Potential Mechanisms of Resistance

Resistance_Mechanisms cluster_cell TAK418 This compound TAK418_in This compound TAK418->TAK418_in Enters Cell Cell Cell LSD1 LSD1 Survival Cell Survival/ Proliferation LSD1->Survival EffluxPump Efflux Pump (e.g., P-gp) EffluxPump->TAK418_in Effluxes BypassPathway Bypass Pathway BypassPathway->Survival Promotes TAK418_in->LSD1 Inhibits

Caption: Potential mechanisms of cellular resistance.

References

Validation & Comparative

A Comparative Analysis of (S,S)-TAK-418 and T-448: Efficacy and Safety Profiles of Two Selective LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy and safety of two selective Lysine-Specific Demethylase 1 (LSD1) inhibitors: (S,S)-TAK-418 and T-448. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of key pathways and workflows.

This compound and T-448 are orally active, irreversible inhibitors of the LSD1 enzyme (also known as KDM1A), a key epigenetic regulator involved in neuronal function.[1][2] Dysregulation of LSD1 activity and the subsequent alterations in histone H3 lysine (B10760008) 4 (H3K4) methylation have been implicated in the pathophysiology of various neurodevelopmental disorders.[3] Both compounds have been developed to selectively inhibit the enzymatic activity of LSD1 with minimal disruption of the LSD1-GFI1B (Growth Factor Independent 1B) complex. This selectivity is a critical design feature aimed at mitigating the hematological toxicity, such as thrombocytopenia, that has been a significant hurdle with earlier generations of LSD1 inhibitors.[4][5]

Mechanism of Action: Selective Inhibition of LSD1 Enzymatic Activity

Both this compound and T-448 exert their therapeutic effects by inhibiting the demethylase activity of LSD1. LSD1 primarily demethylates mono- and di-methylated H3K4 (H3K4me1/2), leading to transcriptional repression. By inhibiting LSD1, these compounds increase levels of H3K4 methylation, which is associated with active gene transcription.[3][6] A key innovation in the design of this compound and T-448 is their ability to form a compact formylated flavin adenine (B156593) dinucleotide (FAD) adduct within the LSD1 active site.[4][7] This mechanism of irreversible inhibition is highly specific to the enzymatic function and, crucially, avoids the steric hindrance that would disrupt the interaction between LSD1 and its cofactor GFI1B, a critical regulator of hematopoietic differentiation.[4][5] This targeted approach is believed to be the reason for their improved hematological safety profile compared to broader LSD1 inhibitors.[3][7]

cluster_0 Epigenetic Regulation by LSD1 cluster_1 Inhibition by this compound / T-448 LSD1 LSD1 (KDM1A) H3K4me1_2 H3K4me1/me2 (Active Chromatin) LSD1->H3K4me1_2 Demethylation Gene_Repression Gene Repression LSD1->Gene_Repression Promotes Increased_H3K4me Increased H3K4me1/me2 LSD1->Increased_H3K4me Leads to H3K4me0 H3K4me0 (Inactive Chromatin) TAK418_T448 This compound / T-448 TAK418_T448->LSD1 Inhibits Gene_Activation Gene Activation (e.g., Bdnf, Ucp2) Increased_H3K4me->Gene_Activation Promotes Therapeutic_Effects Therapeutic Effects (Improved Social Interaction & Memory) Gene_Activation->Therapeutic_Effects Results in cluster_0 Three-Chamber Social Sniffing Test Workflow Habituation Habituation: Mouse explores three empty chambers Sociability Sociability Phase: Stranger mouse in one chamber, empty cage in another Habituation->Sociability Step 1 Data_Collection Data Collection: Record time spent in each chamber and sniffing each cage Sociability->Data_Collection Step 2 Analysis Analysis: Compare time with stranger mouse vs. empty cage Data_Collection->Analysis Step 3 cluster_0 Novel Object Recognition (NOR) Test Workflow Habituation Habituation: Rodent explores empty arena Training Training Phase: Rodent explores two identical objects Habituation->Training Step 1 Retention Retention Phase: One familiar object is replaced with a novel object Training->Retention Step 2 (after delay) Data_Analysis Data Analysis: Calculate Discrimination Index Retention->Data_Analysis Step 3

References

A Comparative Guide to (S,S)-TAK-418 and Tranylcypromine-Based LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, (S,S)-TAK-418, with the established class of tranylcypromine-based LSD1 inhibitors. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their drug development and research endeavors.

Executive Summary

Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology and neurodevelopmental disorders. While tranylcypromine (B92988) (TCP)-based inhibitors have pioneered the clinical investigation of LSD1 inhibition, their utility can be hampered by off-target effects and mechanism-based toxicities. This compound represents a next-generation LSD1 inhibitor designed to address these limitations by selectively targeting the enzymatic activity of LSD1 without disrupting its crucial protein-protein interactions, thereby offering a potentially wider therapeutic window.

Mechanism of Action and Selectivity

Both this compound and tranylcypromine-based compounds are irreversible inhibitors that form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of LSD1.[1] However, a key distinction lies in their impact on the LSD1-GFI1B (Growth Factor Independent 1B) complex.

This compound: This compound is engineered to selectively inhibit the enzymatic activity of LSD1.[2] It forms a compact formylated FAD adduct that avoids steric hindrance with the binding of GFI1B, a critical transcription factor for hematopoietic differentiation.[3] This selective enzymatic inhibition is crucial for its improved safety profile, particularly the avoidance of hematological toxicities like thrombocytopenia.[2][4]

Tranylcypromine-Based Inhibitors: This class of inhibitors, including tranylcypromine itself and derivatives like ORY-1001 and GSK2879552, also covalently bind to FAD. However, the resulting adduct can be bulky, leading to the disruption of the LSD1-GFI1B interaction.[5] This disruption is believed to be a primary cause of the thrombocytopenia observed with some of these inhibitors.[6][7] Furthermore, many tranylcypromine derivatives exhibit off-target activity against monoamine oxidases A and B (MAO-A and MAO-B), which can lead to additional side effects.[1][8]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the potency, selectivity, and clinical observations for this compound and representative tranylcypromine-based LSD1 inhibitors.

Table 1: In Vitro Potency Against LSD1

CompoundLSD1 IC50 (nM)Reference(s)
This compound2.9[3]
Tranylcypromine (TCP)~20,000[9]
ORY-1001 (Iadademstat)18[10]
GSK287955290[11]
Compound 26b (TCP derivative)17[12]
Compound 29b (TCP derivative)11[12]

Table 2: Selectivity Profile (IC50 in nM)

CompoundLSD1MAO-AMAO-BSelectivity (LSD1 vs MAO-A/B)Reference(s)
This compound2.9>10,000>10,000>3400-fold[3] (derived)
Tranylcypromine (TCP)~20,000~19,000~16,000Non-selective[10]
ORY-1001 (Iadademstat)18>100,000>100,000>5500-fold[10]
GSK287955290>10,000>10,000>111-fold[11]
Compound 18b (TCP derivative)N/A>10,000-fold vs LSD1>10,000-fold vs LSD1Highly Selective[8]
Compound 19b (TCP derivative)N/A>10,000-fold vs LSD1>10,000-fold vs LSD1Highly Selective[8]

Table 3: Clinical Observations and Hematological Safety

CompoundIndication(s)Key Hematological Adverse EventsReference(s)
This compoundNeurodevelopmental disordersWell-tolerated in Phase 1 studies with no reported clinically significant hematological changes.[13][14][15]
Tranylcypromine (TCP)Acute Myeloid Leukemia (AML)Thrombocytopenia reported in 20-45.8% of patients in clinical trials.[6][16]
ORY-1001 (Iadademstat)AML, Solid TumorsThrombocytopenia is a known manageable side effect.[17][18]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

LSD1 Inhibition Assay (Enzymatic Activity)

This protocol is a generalized representation of a Homogeneous Time-Resolved Fluorescence (HTRF) assay used to determine the IC50 of inhibitors against LSD1.

  • Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by recombinant LSD1. The product is detected using a europium-labeled antibody specific to the demethylated state, and the HTRF signal is proportional to the enzyme activity.

  • Materials:

    • Recombinant human LSD1 enzyme

    • Biotinylated H3(1-21)K4me1 peptide substrate

    • Flavin adenine dinucleotide (FAD)

    • Europium cryptate-labeled anti-H3K4me0 antibody

    • Streptavidin-XL665

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.01% Tween-20)

    • Test compounds (this compound, tranylcypromine derivatives)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add the LSD1 enzyme and the test compound or vehicle control.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the biotinylated H3K4me1 peptide substrate and FAD.

    • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the detection mixture containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the emission signals and determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

This protocol describes a common method to assess the anti-proliferative effects of LSD1 inhibitors on cancer cell lines.

  • Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. Reagents like MTT or CellTiter-Glo® are used for this purpose.

  • Materials:

    • Cancer cell line of interest (e.g., MV4-11 for AML)

    • Complete cell culture medium

    • Test compounds

    • 96-well plates

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Plate reader (spectrophotometer or luminometer)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound or vehicle control.

    • Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

    • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer.

    • For CellTiter-Glo® assay, add the reagent to each well to induce cell lysis and generate a luminescent signal proportional to the ATP content.

    • Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

GFI1B-LSD1 Co-Immunoprecipitation (Co-IP) Assay

This protocol is used to assess the effect of inhibitors on the interaction between LSD1 and its binding partner GFI1B.

  • Principle: An antibody against one protein (e.g., GFI1B) is used to pull down the protein from a cell lysate. If another protein (LSD1) is bound to it, it will also be pulled down. The presence of the second protein is then detected by Western blotting.

  • Materials:

    • Cells expressing both LSD1 and GFI1B (e.g., HEK293T cells transiently transfected with tagged proteins)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Antibody against GFI1B for immunoprecipitation

    • Protein A/G magnetic beads

    • Antibody against LSD1 for Western blotting

    • Test compounds

  • Procedure:

    • Treat cells with the test compound or vehicle for a specified time.

    • Lyse the cells and collect the supernatant containing the protein complexes.

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with the anti-GFI1B antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-LSD1 antibody to detect the co-immunoprecipitated LSD1.

    • Analyze the band intensities to determine the effect of the inhibitor on the LSD1-GFI1B interaction.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors LSD1 LSD1 CoREST CoREST LSD1->CoREST forms complex H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates HDAC1_2 HDAC1/2 CoREST->HDAC1_2 recruits GFI1B GFI1B GFI1B->LSD1 recruits to DNA Histone_H3 Histone H3 H3K4me0 H3K4me0 (Repressed Mark) H3K4me2->H3K4me0 Target_Genes Target Gene Expression H3K4me0->Target_Genes represses Differentiation Hematopoietic Differentiation Target_Genes->Differentiation regulates TAK_418 This compound TAK_418->LSD1 Inhibits enzymatic activity TCP_based Tranylcypromine-based Inhibitors TCP_based->LSD1 Inhibits enzymatic activity TCP_based->GFI1B Disrupts interaction with LSD1

Caption: LSD1 Signaling and Points of Inhibition.

Experimental_Workflow start Start: Select LSD1 Inhibitor (this compound or TCP-based) enzymatic_assay Biochemical Assay: LSD1 Inhibition (HTRF) start->enzymatic_assay cell_culture Cell-Based Assays: Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (MTT / CellTiter-Glo) enzymatic_assay->viability_assay cell_culture->viability_assay co_ip_assay Co-Immunoprecipitation: LSD1-GFI1B Interaction cell_culture->co_ip_assay western_blot Western Blot: Histone Methylation (H3K4me2) cell_culture->western_blot in_vivo In Vivo Studies: Rodent Models viability_assay->in_vivo co_ip_assay->in_vivo western_blot->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Anti-tumor Efficacy in_vivo->efficacy toxicity Hematological Toxicity (Thrombocytopenia) in_vivo->toxicity end End: Comparative Profile pk_pd->end efficacy->end toxicity->end

Caption: Preclinical Evaluation Workflow for LSD1 Inhibitors.

Mechanism_of_Toxicity_Difference cluster_tak418 This compound cluster_tcp Tranylcypromine-based Inhibitors TAK_418 TAK-418 LSD1_GFI1B_intact LSD1-GFI1B Complex (Intact) TAK_418->LSD1_GFI1B_intact Enzymatic inhibition only Normal_Heme Normal Hematopoiesis LSD1_GFI1B_intact->Normal_Heme TCP TCP-based Inhibitor LSD1_GFI1B_disrupted LSD1-GFI1B Complex (Disrupted) TCP->LSD1_GFI1B_disrupted Enzymatic inhibition & Complex disruption Impaired_Heme Impaired Hematopoiesis (Thrombocytopenia) LSD1_GFI1B_disrupted->Impaired_Heme

Caption: Differentiated Mechanism of Hematological Toxicity.

Conclusion

This compound and tranylcypromine-based LSD1 inhibitors represent two distinct approaches to targeting a key epigenetic regulator. While both classes demonstrate potent inhibition of LSD1's enzymatic activity, this compound's unique mechanism of preserving the LSD1-GFI1B complex offers a significant advantage in terms of hematological safety. This makes this compound a promising candidate for indications where long-term treatment and a favorable safety profile are paramount, such as in neurodevelopmental disorders. For oncology applications, while tranylcypromine-based inhibitors have shown clinical activity, the potential for hematological toxicity remains a key consideration. The choice of inhibitor should therefore be guided by the specific therapeutic context, balancing the need for potent on-target efficacy with a comprehensive understanding of the potential for mechanism-based toxicities. Further head-to-head clinical studies will be invaluable in fully elucidating the comparative therapeutic indices of these two classes of LSD1 inhibitors.

References

A Comparative Analysis of the LSD1 Inhibitors (S,S)-TAK-418 and GSK2879552: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two distinct inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A): (S,S)-TAK-418 and GSK2879552. While both molecules target the same epigenetic modifier, their development trajectories, safety profiles, and therapeutic applications diverge significantly. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.

Introduction and Overview

This compound is a selective, orally active, and brain-penetrant LSD1 inhibitor developed for the treatment of central nervous system (CNS) disorders, such as Kabuki syndrome and autism spectrum disorders.[1][2][3] Its mechanism is designed to specifically inhibit the enzymatic activity of LSD1 without disrupting the crucial interaction between LSD1 and its cofactor GFI1B, thereby aiming to minimize hematological toxicities.[4][5]

GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1 that was investigated for its potential as an antineoplastic agent, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[6][7][8] However, its clinical development was halted due to an unfavorable risk-benefit profile observed in Phase I trials.[9][10]

Mechanism of Action

Both this compound and GSK2879552 are inhibitors of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[6] Inhibition of LSD1 leads to an increase in histone methylation, thereby altering gene expression.[7]

This compound is an irreversible inhibitor that targets the catalytic FAD in the LSD1 active site.[2] A key differentiating feature is its ability to form a compact formylated FAD adduct, which avoids steric hindrance with the binding of the cofactor GFI1B.[1][11] This specific mechanism is believed to be responsible for its improved safety profile, particularly the lack of hematological toxicity.[4]

GSK2879552 is also an irreversible inhibitor of LSD1.[7][12] Its inhibition of LSD1's demethylase activity is intended to increase the expression of tumor-suppressor genes, leading to an inhibition of cell growth in LSD1-overexpressing cancer cells.[6][7]

Data Presentation

The following tables summarize the available quantitative data for this compound and GSK2879552.

Table 1: In Vitro Potency

CompoundTargetIC50Reference
This compoundLSD1 (KDM1A)2.9 nM[1]
GSK2879552LSD1 (KDM1A)24 nM[13]

Table 2: Preclinical Efficacy

CompoundModelDosageKey FindingsReference
This compoundMouse model of Kabuki syndrome1 or 3 mg/kg (p.o.)Increased H3K4me2 levels in the brain; ameliorated neurological problems.[1]
This compoundRodent models of neurodevelopmental disorders1 mg/kg (p.o.) daily for 14 daysAmeliorated some autism spectrum disorder (ASD)-like behaviors.[1]
GSK2879552SCLC xenograft models (NCI-H526 and NCI-H1417)1.5 mg/kg (p.o.) daily57% and 83% tumor growth inhibition, respectively.[12]
GSK2879552AML cell lines0-10000 nM (6 days)Inhibited cell proliferation.[12]

Table 3: Clinical Pharmacokinetics

CompoundStudy PopulationKey Pharmacokinetic ParametersReference
This compoundHealthy Volunteers (Phase 1)Rapid absorption, short terminal half-life, nearly linear PK profile. No obvious accumulation after 10 days of daily administration.[2][14]
GSK2879552Relapsed/Refractory SCLC Patients (Phase 1)Rapid absorption, slow elimination, and a dose-proportional increase in exposure.[9]

Table 4: Clinical Safety and Tolerability

CompoundStudy PopulationKey Adverse EventsReference
This compoundHealthy Volunteers (Phase 1)Well tolerated; no serious adverse events reported.[2][14]
GSK2879552Relapsed/Refractory SCLC Patients (Phase 1)High rate of adverse events. Most common treatment-related AE was thrombocytopenia (41%). Serious AEs included encephalopathy. Study terminated due to unfavorable risk-benefit profile.[9]
GSK2879552Relapsed/Refractory AML or High-Risk MDS Patients (Phase 1)Treatment associated with toxicity, including hemorrhage and Grade 3/4 thrombocytopenia. Study terminated due to an unfavorable risk-to-benefit ratio.[10]

Experimental Protocols

In Vitro LSD1 Inhibition Assay (for IC50 determination)

A representative protocol for determining the in vitro potency of LSD1 inhibitors would involve a biochemical assay using purified recombinant human LSD1. The assay typically measures the demethylation of a synthetic substrate, such as a biotinylated histone H3 peptide. The reaction is initiated by the addition of the enzyme, and after a defined incubation period with varying concentrations of the inhibitor, the reaction is stopped. The amount of product formed is then quantified, often using a fluorescence- or luminescence-based detection method. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from the dose-response curve.

Cell Proliferation Assay

To assess the anti-proliferative effects of the compounds, cancer cell lines (e.g., SCLC or AML lines for GSK2879552) are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 6 days).[12] Cell viability is then measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. The EC50 value, the concentration that causes a 50% reduction in cell proliferation, can be determined from the resulting dose-response curves.

In Vivo Xenograft Studies

For in vivo efficacy assessment of anticancer agents like GSK2879552, human cancer cells (e.g., SCLC cell lines) are implanted subcutaneously into immunocompromised mice.[12] Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups. The inhibitor is administered orally at a specified dose and schedule.[12] Tumor volume is measured regularly using calipers. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[12]

Phase 1 Clinical Trial in Healthy Volunteers (for this compound)

In the Phase 1 studies for this compound, healthy adult volunteers were enrolled in randomized, double-blind, placebo-controlled trials.[14] The studies involved single-rising-dose and multiple-rising-dose cohorts.[14] Safety and tolerability were assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters were determined by measuring plasma concentrations of the drug at various time points after administration.[14]

Mandatory Visualization

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitors Inhibitors LSD1 LSD1 (KDM1A) Me_Histone H3K4me1/2 (Active Chromatin) UnMe_Histone H3K4me0 (Repressed Chromatin) LSD1->UnMe_Histone Catalyzes Histone Histone H3 Histone->Me_Histone Methylation Me_Histone->UnMe_Histone Demethylation Gene_Expression Gene Expression Me_Histone->Gene_Expression Gene_Repression Gene Repression UnMe_Histone->Gene_Repression TAK_418 This compound TAK_418->LSD1 Inhibits GSK2879552 GSK2879552 GSK2879552->LSD1 Inhibits Experimental_Workflow_Xenograft start Start: Immunocompromised Mice implantation Subcutaneous Implantation of Human Cancer Cells start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of Inhibitor (e.g., GSK2879552) randomization->treatment Treatment Group control Oral Administration of Vehicle Control randomization->control Control Group measurement Regular Measurement of Tumor Volume treatment->measurement control->measurement analysis Data Analysis: Tumor Growth Inhibition (%) measurement->analysis end End of Study analysis->end

References

Specificity of (S,S)-TAK-418: A Comparative Analysis with Other Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (S,S)-TAK-418's Specificity Against Other Epigenetic Modulators with Supporting Experimental Data.

Epigenetic modulation holds significant promise in the development of novel therapeutics for a range of diseases, including neurological disorders and cancer. The precise targeting of specific epigenetic enzymes is crucial for maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a comparative assessment of the specificity of this compound, a selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, against other established epigenetic modulators, namely the pan-Histone Deacetylase (HDAC) inhibitor Vorinostat and the class I-selective HDAC inhibitor Romidepsin.

Comparative Specificity of Epigenetic Modulators

The following table summarizes the inhibitory activity of this compound, Vorinostat, and Romidepsin against their primary targets and other related enzymes. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition), has been compiled from various scientific sources. A lower IC50 value indicates greater potency.

CompoundTarget ClassSpecific TargetIC50 (nM)Selectivity Profile
This compound Histone Demethylase InhibitorLSD1 (KDM1A) 2.9 [1][2]Highly selective for LSD1 enzyme activity. It is designed to avoid steric interference with the GFI1B binding pocket, which is associated with the hematological toxicity seen with some other LSD1 inhibitors.[1][3]
Vorinostat (SAHA)Pan-HDAC InhibitorHDAC110[4]Broad-spectrum inhibitor of class I and II HDACs.[5] Does not inhibit class III HDACs (sirtuins).
HDAC2~10-50 (depending on assay)[6]
HDAC320[4]
HDAC6~10-50 (depending on assay)[6]
Romidepsin (FK228)Class I-Selective HDAC InhibitorHDAC136[7][8]Potently inhibits class I HDACs, with significantly less activity against class II HDACs.[7][9]
HDAC247[7][8]
HDAC4510[7][8]
HDAC61400[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on standard biochemical and cellular assays for determining the activity and specificity of epigenetic modulators.

LSD1 Biochemical Assay (Peroxidase-Coupled)

This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[10]

Materials:

  • Purified recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Fluorogenic HRP substrate (e.g., Amplex Red)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Test inhibitor (this compound) dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Add the diluted inhibitor or vehicle control (DMSO) to the wells of the microplate.

  • Add the purified LSD1 enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and the fluorogenic HRP substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence of the reaction product (resorufin) using a microplate reader (excitation ~530-545 nm, emission ~585-595 nm).

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.[11]

Materials:

  • Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test inhibitor (e.g., Vorinostat, Romidepsin) dissolved in DMSO

  • Developing agent (e.g., Trypsin)

  • Stop solution (e.g., Trichostatin A)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Add the diluted inhibitor or vehicle control to the wells of the microplate.

  • Add the purified HDAC enzyme to each well and incubate for a short period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the enzymatic reaction by adding the stop solution.

  • Add the developing agent to release the fluorescent group (AMC).

  • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm).

  • Calculate the percent inhibition and determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor engages its target within a cellular context by measuring changes in the acetylation or methylation status of target proteins.[12]

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Test inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-H3K4me2)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the HDAC or LSD1 inhibitor for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the levels of acetylated or methylated proteins relative to a loading control (e.g., β-actin or total histone H3).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways affected by LSD1 and HDAC inhibitors, as well as the general workflow for assessing inhibitor specificity.

LSD1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates LSD1 LSD1 (KDM1A) AKT->LSD1 Upregulates protein levels H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates Histone_H3 Histone H3 H3K4me1_0 H3K4me1/0 (Repressive Mark) Histone_H3->H3K4me1_0 H3K4me2->Histone_H3 Gene_Transcription_Active Target Gene Transcription (e.g., tumor suppressors) H3K4me2->Gene_Transcription_Active Gene_Transcription_Repressed Target Gene Transcription Repressed H3K4me1_0->Gene_Transcription_Repressed TAK418 This compound TAK418->LSD1 Inhibits

Caption: LSD1 Signaling Pathway and Point of Inhibition by this compound.

HDAC_Inhibitor_Action cluster_nucleus Nucleus HAT Histone Acetyltransferases (HATs) Histone_Tail Histone Tail (Lysine Residues) HAT->Histone_Tail Adds Acetyl Group HDACs Histone Deacetylases (HDACs) Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HDACs->Acetylated_Histone Removes Acetyl Group Histone_Tail->Acetylated_Histone Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Gene_Expression Gene Expression (e.g., p21) Acetylated_Histone->Gene_Expression Gene_Silencing Gene Silencing (e.g., tumor suppressors) Deacetylated_Histone->Gene_Silencing HDAC_Inhibitor HDAC Inhibitor (Vorinostat, Romidepsin) HDAC_Inhibitor->HDACs Inhibits

Caption: General Mechanism of Action for HDAC Inhibitors.

Inhibitor_Specificity_Workflow Start Start: Novel Compound Biochemical_Assay Biochemical Assay: Determine IC50 against primary target and related enzymes Start->Biochemical_Assay Cellular_Assay Cellular Assay: Confirm target engagement (e.g., Western Blot for post-translational modifications) Biochemical_Assay->Cellular_Assay Phenotypic_Screen Phenotypic Screening: Assess effects on cell viability, cell cycle, and apoptosis Cellular_Assay->Phenotypic_Screen In_Vivo In Vivo Studies: Evaluate efficacy and toxicity in animal models Phenotypic_Screen->In_Vivo End End: Characterized Specific Inhibitor In_Vivo->End

Caption: Experimental Workflow for Assessing Inhibitor Specificity.

References

(S,S)-TAK-418: A Selective LSD1 Inhibitor with Minimal GFI1B Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the selective activity of (S,S)-TAK-418, an LSD1 enzyme inhibitor. This guide provides an objective comparison with other alternatives, supported by experimental data, to highlight its minimal impact on the LSD1-GFI1B interaction.

This compound is a potent and selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme involved in epigenetic regulation.[1][2] Its unique mechanism of action sets it apart from other LSD1 inhibitors by minimizing the disruption of the critical interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B). This selective inhibition of LSD1's enzymatic activity, without interfering with its scaffolding functions, presents a promising therapeutic window, particularly in reducing potential hematological toxicities associated with broader LSD1 inhibition.[3][4][5]

Comparative Analysis of LSD1 Inhibitors

The key differentiator of this compound lies in its ability to selectively inhibit the enzymatic function of LSD1 while preserving the LSD1-GFI1B protein-protein interaction. This is in contrast to other LSD1 inhibitors, such as T-711, which disrupt this interaction. The minimal impact of TAK-418 on the LSD1-GFI1B complex is comparable to another novel inhibitor, T-448.[6]

FeatureThis compoundT-448T-711
LSD1 IC50 2.9 nM[1]Not specifiedNot specified
Impact on LSD1-GFI1B Interaction Minimal[6]Minimal[3][4][6]Disruptive[6]
Mechanism Forms a compact formylated FAD adduct[1][6]Forms a compact formyl-FAD adduct[3][4]Forms bulky FAD adducts[3][5]
Reported Side Effects Avoids hematological toxicity[1][6]Superior hematological safety profile[3][4]Associated with hematological toxicity[3]

Mechanism of Selective Inhibition

The differential impact on the LSD1-GFI1B interaction is attributed to the nature of the adduct formed with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the LSD1 active site.

cluster_LSD1 LSD1 Active Site cluster_Inhibitors LSD1 Inhibitors cluster_Adducts FAD Adduct Formation LSD1 LSD1 Enzyme FAD FAD Cofactor GFI1B GFI1B Cofactor LSD1->GFI1B Interaction Preserved LSD1->GFI1B Interaction Disrupted TAK418 This compound CompactAdduct Compact Formylated FAD Adduct TAK418->CompactAdduct forms T711 Other Inhibitors (e.g., T-711) BulkyAdduct Bulky FAD Adduct T711->BulkyAdduct forms CompactAdduct->LSD1 binds to BulkyAdduct->LSD1 binds to

Mechanism of differential LSD1-GFI1B interaction.

This compound generates a compact formylated adduct with the FAD cofactor.[1][6] This smaller adduct does not sterically hinder the binding of GFI1B to LSD1. In contrast, other inhibitors form bulky adducts that physically obstruct the GFI1B binding site, leading to the disruption of the LSD1-GFI1B complex.[3][5]

Experimental Protocols

Immunoprecipitation for LSD1-GFI1B Interaction Analysis

The assessment of the LSD1-GFI1B interaction was performed using co-immunoprecipitation assays in TF-1a cells.[6]

G A TF-1a Cell Culture B Treatment with LSD1 Inhibitors (this compound, T-711, etc.) A->B C Cell Lysis B->C D Immunoprecipitation with anti-LSD1 antibody C->D E Western Blotting for GFI1B and LSD1 (as loading control) D->E F Densitometry Analysis of GFI1B/LSD1 bands E->F

Workflow for LSD1-GFI1B co-immunoprecipitation.

Methodology:

  • Cell Culture: Human erythroleukemic TF-1a cells, which endogenously express both LSD1 and GFI1B, were cultured under standard conditions.

  • Inhibitor Treatment: Cells were treated with various concentrations of this compound or other LSD1 inhibitors for a specified period.

  • Cell Lysis: Following treatment, cells were harvested and lysed to extract total cellular proteins.

  • Immunoprecipitation: The cell lysates were incubated with an antibody specific for LSD1, coupled to magnetic or agarose (B213101) beads. This step pulls down LSD1 and any interacting proteins.

  • Western Blotting: The immunoprecipitated protein complexes were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with antibodies against both GFI1B and LSD1 (as a loading control).

  • Analysis: The intensity of the GFI1B and LSD1 bands was quantified by densitometry. The ratio of GFI1B to LSD1 was calculated to determine the relative amount of GFI1B interacting with LSD1 under different treatment conditions.

The results of these experiments demonstrated that in cells treated with this compound, the amount of GFI1B co-immunoprecipitated with LSD1 was comparable to that in untreated control cells, confirming the minimal impact of the compound on this interaction.[6] In contrast, treatment with inhibitors like T-711 resulted in a significant reduction in the amount of co-immunoprecipitated GFI1B.

Conclusion

References

A Comparative Analysis of (S,S)-TAK-418: A Novel Epigenetic Modulator for Neurodevelopmental and Cognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of (S,S)-TAK-418, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), across various preclinical disease models. This compound is emerging as a promising therapeutic candidate for neurodevelopmental disorders and age-related cognitive decline by targeting the epigenetic machinery that governs gene expression. This document objectively compares its performance with related compounds and outlines the experimental data supporting its efficacy.

Mechanism of Action: Reversing Epigenetic Dysregulation

This compound is a selective, orally active inhibitor of the enzymatic activity of LSD1 (also known as KDM1A), with an IC50 of 2.9 nM.[1] LSD1 is a histone demethylase that primarily removes mono- and dimethyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks associated with active gene transcription.[2][3] Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various neurological disorders, including autism spectrum disorder (ASD) and Alzheimer's disease.[2]

Unlike conventional LSD1 inhibitors that can cause hematological toxicity by disrupting the LSD1-cofactor complex (e.g., with GFI1B), this compound and its analogue T-448 are designed to specifically inhibit the enzyme's demethylase activity without interfering with this complex.[2][4][5][6] This specificity is achieved through the formation of a compact formylated flavin adenine (B156593) dinucleotide (FAD) adduct, which minimizes the risk of side effects like thrombocytopenia.[4][5] By inhibiting LSD1, this compound effectively increases H3K4 methylation levels, leading to the normalization of dysregulated gene expression patterns observed in disease states.[1][4]

LSD1_Signaling_Pathway Simplified Signaling Pathway of this compound Action cluster_epigenetics Epigenetic Regulation cluster_cellular_effects Cellular & Behavioral Outcomes H3K4me1_2 H3K4me1/2 (Active Gene Transcription) LSD1 LSD1 (KDM1A) H3K4me1_2->LSD1 Removes methyl groups Gene_Expression Normalized Gene Expression H3K4me1_2->Gene_Expression Promotes KMT2D KMT2D (Histone Methyltransferase) KMT2D->H3K4me1_2 Adds methyl groups Synaptic_Function Improved Synaptic Function Gene_Expression->Synaptic_Function Behavioral_Phenotypes Ameliorated Behavioral Deficits Synaptic_Function->Behavioral_Phenotypes TAK_418 This compound TAK_418->LSD1 Inhibits

Simplified pathway of this compound's action on epigenetic regulation.

Comparative Efficacy in Preclinical Models

The therapeutic potential of this compound has been evaluated in several rodent models of neurodevelopmental and cognitive disorders. The following tables summarize the key findings and compare the effects of this compound with the related LSD1 inhibitor, T-448, and vehicle controls.

Table 1: Effects of this compound and T-448 in Autism Spectrum Disorder (ASD) Models
Disease Model Compound Dose Key Findings Reference
Valproic Acid (VPA) RatsThis compound1 mg/kg (p.o., daily)Ameliorated social deficits.[4]
Valproic Acid (VPA) RatsT-4481 mg/kg (p.o., daily)Not effective in improving social deficits.[2]
Valproic Acid (VPA) RatsT-4483 mg/kg (p.o., daily)Ameliorated social deficits.[2]
Poly I:C MiceThis compound1 mg/kg (p.o., daily)Improved sociability.[4]
Table 2: Effects of this compound in Dementia and Cognitive Aging Models
Disease Model Compound Dose Key Findings Reference
Aged Mice (16 months)This compound0.1 or 0.3 mg/kg (p.o., daily)Improved recognition memory in the Novel Object Recognition test.[2]
Tg2576 Mice (APP overexpression)This compound0.1 or 0.3 mg/kg (p.o., daily)Improved recognition memory in the Novel Object Recognition test.[2]
miR-137 Overexpressing MiceThis compoundNot specifiedDid not ameliorate memory deficits.[2]
Table 3: Effects of this compound in a Kabuki Syndrome Mouse Model
Disease Model Compound Dose Key Findings Reference
Kmt2d+/βGeo MiceThis compound1 mg/kg/day (p.o.)Rescued H3K4me2 levels in the hippocampus.[7]
Kmt2d+/βGeo MiceThis compound1 mg/kg/day (p.o.)Normalized the number of DCX+ (immature neuron) cells in the hippocampus.[7]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Social Interaction Test (VPA Rat Model)

This test assesses social preference and novelty.

Social_Interaction_Workflow Social Interaction Test Workflow cluster_setup Setup & Habituation cluster_stage1 Stage 1: Sociability cluster_stage2 Stage 2: Social Novelty Apparatus Three-chambered apparatus Habituation Subject rat habituates to the central chamber (5-10 min) Apparatus->Habituation Stranger1 Stranger 1 rat placed in one side chamber (in a wire cage) Empty Empty wire cage in the other side chamber Exploration1 Subject rat explores all three chambers for 10 min Stranger1->Exploration1 Empty->Exploration1 Stranger2 New Stranger 2 rat placed in the previously empty cage Familiar Stranger 1 (now familiar) remains Measurement1 Measure time spent in each chamber and sniffing each cage Exploration1->Measurement1 Exploration2 Subject rat explores all three chambers for another 10 min Stranger2->Exploration2 Familiar->Exploration2 Measurement2 Measure time spent in each chamber and sniffing each cage Exploration2->Measurement2

Workflow for the three-chambered social interaction test.
  • Apparatus : A three-chambered box is used. The subject rat is placed in the central chamber, with access to two side chambers.

  • Habituation : The subject rat is allowed to habituate to the central chamber for 5-10 minutes.[8][9]

  • Sociability Phase : An unfamiliar "stranger" rat is placed in a wire cage in one of the side chambers, while an identical empty cage is placed in the other. The subject rat is then allowed to explore all three chambers for 10 minutes. Time spent in each chamber and time spent sniffing each cage are recorded.[9]

  • Social Novelty Phase : A new, unfamiliar "stranger 2" rat is placed in the previously empty cage. The subject rat is again allowed to explore for 10 minutes. Time spent with the now-familiar stranger 1 versus the novel stranger 2 is measured.[9]

Novel Object Recognition (NOR) Test (Tg2576 and Aged Mice)

This test assesses recognition memory.

NOR_Workflow Novel Object Recognition Test Workflow cluster_habituation Habituation cluster_training Training/Acquisition Trial cluster_testing Testing/Retention Trial Habituation_Day Mouse explores an empty open-field arena for 5-10 minutes Training_Objects Two identical objects are placed in the arena Training_Exploration Mouse explores the objects for 5-10 minutes Training_Objects->Training_Exploration ITI Inter-trial interval (e.g., 2 hours) Training_Exploration->ITI Delay Testing_Objects One familiar object is replaced with a novel object ITI->Testing_Objects Testing_Exploration Mouse explores the objects for 10 minutes Testing_Objects->Testing_Exploration Measurement Measure time spent exploring each object Testing_Exploration->Measurement

Workflow for the Novel Object Recognition (NOR) test.
  • Habituation : On the first day, the mouse is allowed to freely explore the empty testing arena for 5-10 minutes to acclimate.[10][11]

  • Training (Acquisition) Phase : On the second day, two identical objects are placed in the arena, and the mouse is allowed to explore them for 5-10 minutes.[11]

  • Testing (Retention) Phase : After a defined inter-trial interval (e.g., 2 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 10 minutes. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates successful recognition memory.

Comparison with Alternative Therapeutic Strategies

While this compound represents a targeted epigenetic approach, other strategies are being explored for the treatment of neurodevelopmental disorders like ASD.

  • Other LSD1 Inhibitors : Compounds like Vafidemstat (ORY-2001) are also in development and have shown promise in preclinical models of ASD.[12] These also aim to correct epigenetic imbalances.

  • HDAC Inhibitors : Histone deacetylase (HDAC) inhibitors, such as Romidepsin and MS-275, represent another class of epigenetic modulators that have shown efficacy in preclinical ASD models.[13]

  • mTOR Inhibitors : For certain genetic causes of ASD where the mTOR pathway is hyperactive (e.g., TSC), inhibitors like rapamycin (B549165) have demonstrated behavioral improvements in mouse models.[14]

  • GABAergic and Glutamatergic Modulators : Drugs targeting the balance of inhibitory (GABA) and excitatory (glutamate) neurotransmission, such as the GABAB receptor agonist arbaclofen, have shown promise in clinical trials for Fragile X syndrome, a condition often associated with autism.[14]

  • Serotonergic and Noradrenergic Agents : Antidepressants like SSRIs (e.g., fluoxetine) and norepinephrine (B1679862) reuptake inhibitors (e.g., atomoxetine) are used to manage associated symptoms like repetitive behaviors and hyperactivity in ASD.[14]

Conclusion

This compound demonstrates a promising and highly specific mechanism of action, targeting the enzymatic activity of LSD1 to normalize gene expression in the brain. Preclinical data robustly supports its efficacy in ameliorating social and cognitive deficits in a range of disease models relevant to autism and dementia, with a favorable safety profile that avoids the hematological side effects of earlier-generation LSD1 inhibitors.[2][4][6] The consistent performance of this compound and the similar compound T-448 in these models validates the inhibition of LSD1 enzyme activity as a viable therapeutic strategy.[2] Further investigation, including clinical trials, is warranted to translate these preclinical findings into effective treatments for patients with neurodevelopmental and cognitive disorders characterized by epigenetic dysregulation.

References

Replicating Published Findings on (S,S)-TAK-418's Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (S,S)-TAK-418 and a key alternative, T-448, both selective inhibitors of Lysine-Specific Demethylase 1 (LSD1). This document summarizes key preclinical data, details experimental methodologies for replication, and visualizes the underlying biological pathways and experimental workflows to support further investigation into their therapeutic potential for neurodevelopmental disorders.

This compound is a novel, orally active, and brain-penetrant inhibitor of the epigenetic modulator LSD1.[1][2] Published research has highlighted its potential in treating neurodevelopmental disorders, such as Kabuki syndrome and autism spectrum disorder, by normalizing dysregulated gene expression in the brain.[3][4] This guide focuses on comparing this compound with T-448, another specific LSD1 enzyme activity inhibitor, to provide a clear understanding of their relative performance based on available preclinical data.[1][5] Both compounds are designed to selectively inhibit the enzymatic activity of LSD1 without significantly disrupting the LSD1-cofactor complex, a feature that minimizes the risk of hematological side effects like thrombocytopenia, a known issue with some conventional LSD1 inhibitors.[6][7]

Comparative Analysis of Preclinical Data

The following tables summarize the key quantitative data from published studies on this compound and T-448.

CompoundTargetIC50 (nM)Key FindingsReference
This compoundLSD1 (KDM1A)2.9Selective, orally active, brain-penetrant. Ameliorates autism-like behaviors in rodent models.[2]
T-448LSD1 (KDM1A)Not explicitly stated, but characterized as a potent inhibitorSelective enzyme activity inhibitor with minimal impact on LSD1-GFI1B complex. Improves learning function in mice with NMDA receptor hypofunction.[1][8]

Table 1: In Vitro Potency and Key Features

CompoundAnimal ModelDosingKey Efficacy ResultsReference
This compoundValproic Acid (VPA)-induced rat model of autism1 mg/kg, p.o., once daily for 14 daysAmeliorated social deficits.[2]
This compoundPoly I:C-induced mouse model of autismNot specifiedAmeliorated social deficits.[1]
This compoundAged mice and Tg2576 mice (Alzheimer's model)0.1 and 0.3 mg/kgImproved memory deficits.[1]
T-448Poly I:C-induced mouse model of autism3 mg/kg, once daily for 2 weeksAmeliorated social deficits.[1]
T-448Valproic Acid (VPA)-induced rat model of autism3 mg/kg, once daily for 2 weeksAmeliorated social deficits. A dose of 1 mg/kg was not effective.[1]

Table 2: In Vivo Efficacy in Rodent Models of Neurological Disorders

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key behavioral assays are provided below.

Three-Chamber Social Interaction Test

This test assesses social approach and social memory in rodents.[9][10] The apparatus is a three-chambered box.[4]

Protocol:

  • Habituation: The subject mouse is placed in the central chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes).

  • Sociability Test: A novel mouse (Stranger 1) is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The subject mouse is returned to the center chamber, and the time spent in each chamber and sniffing each wire cage is recorded for a set duration (e.g., 10 minutes). Healthy mice typically spend more time with the novel mouse.[9]

  • Social Novelty Test: A second novel mouse (Stranger 2) is placed in the previously empty wire cage. The subject mouse is again placed in the center chamber, and the time spent interacting with the now-familiar mouse (Stranger 1) and the novel mouse (Stranger 2) is recorded. Healthy mice with intact social memory will spend more time with the novel mouse.[9][11]

Novel Object Recognition Test

This assay evaluates learning and memory, specifically recognition memory, in rodents.[12][13][14]

Protocol:

  • Habituation: The mouse is allowed to freely explore the empty testing arena for a defined period (e.g., 5-10 minutes) on the day before the test.[13][15]

  • Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set time (e.g., 10 minutes).[12][15]

  • Testing Phase: After a retention interval (e.g., 1-2 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded. A mouse with intact recognition memory will spend significantly more time exploring the novel object.[12][13] The results are often expressed as a discrimination index.

Visualizing the Science: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

LSD1_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_effect Therapeutic Effect LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 (Active Chromatin Mark) LSD1->H3K4me2 demethylates Gene_Expression Target Gene Expression H3K4me2->Gene_Expression promotes Normalization Normalization of Aberrant Gene Expression Gene_Expression->Normalization TAK_418 This compound TAK_418->LSD1 inhibits

LSD1 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_animal_model Animal Model of Neurodevelopmental Disorder cluster_treatment Treatment cluster_behavioral_testing Behavioral Assessment cluster_analysis Data Analysis VPA VPA or Poly I:C Administration Treatment Administer this compound, T-448, or Vehicle VPA->Treatment Social_Test Three-Chamber Social Interaction Test Treatment->Social_Test Memory_Test Novel Object Recognition Test Treatment->Memory_Test Data_Analysis Quantify Behavioral Parameters Social_Test->Data_Analysis Memory_Test->Data_Analysis

Preclinical experimental workflow for evaluating LSD1 inhibitors.

References

A Head-to-Head Comparison of (S,S)-TAK-418 with Emerging LSD1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, (S,S)-TAK-418, with other emerging LSD1 inhibitors. This document provides a comprehensive overview of their performance, supported by experimental data, to facilitate informed decisions in epigenetic drug discovery.

Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology and other diseases due to its pivotal role in gene regulation through histone demethylation.[1] this compound is a selective, orally active, and irreversible inhibitor of the LSD1 enzyme.[2] A key distinguishing feature of TAK-418 is its development focus on central nervous system (CNS) disorders, with a pharmacological profile designed to minimize hematological toxicity, a common concern with other LSD1 inhibitors.[3] This guide will compare the biochemical potency, cellular activity, and preclinical and clinical profiles of this compound with other notable LSD1 inhibitors currently in development.

Quantitative Comparison of LSD1 Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound and a selection of other emerging LSD1 inhibitors. Data has been compiled from various preclinical and clinical studies. It is important to note that direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.

Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors

InhibitorCompanyTypeLSD1 IC50 (nM)Selectivity over MAO-A/BKey Features
This compound TakedaIrreversible2.9[2]HighBrain-penetrant; designed to spare LSD1-GFI1B interaction, reducing hematological toxicity risk.[2][3]
Iadademstat (ORY-1001) Oryzon GenomicsIrreversible<20[1]HighPotent anti-leukemic activity in preclinical and clinical settings.[1]
Bomedemstat (IMG-7289) Imago BioSciencesIrreversible56.8[1]HighIn clinical trials for myelofibrosis.[1]
GSK2879552 GlaxoSmithKlineIrreversible24[1]>1000-foldPotent activity in AML and SCLC preclinical models.[1]
Pulrodemstat (CC-90011) CelgeneReversible0.30[1]HighOrally active and effective in advanced solid tumors.[1]
Seclidemstat (SP-2577) Salarius PharmaReversible--In clinical trials for Ewing sarcoma.
INCB059872 IncyteIrreversible--Effective in preclinical models of AML and SCLC.
JBI-802 Jubilant TherapeuticsDual LSD1/HDAC6 Inhibitor--Synergistic anti-tumor activity in preclinical models.
Vafidemstat (ORY-2001) Oryzon GenomicsDual LSD1/MAO-B Inhibitor--In clinical trials for CNS disorders and aggression.

Table 2: Cellular and In Vivo Activity of Selected LSD1 Inhibitors

InhibitorCancer ModelCellular EffectIn Vivo Efficacy
This compound Neurodevelopmental Disorder ModelsAmeliorates ASD-like behaviors.[2]Improves social and memory deficits in rodent models.[3]
Iadademstat (ORY-1001) Acute Myeloid Leukemia (AML)Induces differentiation of AML cells at <1 nM.Significant anti-leukemic activity in xenograft models.
Bomedemstat (IMG-7289) Myelofibrosis-Reduces spleen size and improves blood counts in patients.[1]
GSK2879552 AML, Small Cell Lung Cancer (SCLC)Anti-proliferative effects in AML cell lines.Tumor growth inhibition in SCLC xenografts.[1]
Pulrodemstat (CC-90011) SCLCPotent induction of cellular differentiation.Anti-tumor efficacy in patient-derived xenograft (PDX) models.
Seclidemstat (SP-2577) Ewing SarcomaInduces apoptosis and inhibits tumor growth.Tumor growth inhibition in xenograft models.

Experimental Protocols

Standardized protocols are crucial for the accurate evaluation and comparison of inhibitor activity. Below are detailed methodologies for key experiments cited in the characterization of LSD1 inhibitors.

LSD1 Enymatic Inhibition Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me1/2 peptide substrate

  • Horseradish peroxidase (HRP)

  • Fluorogenic peroxidase substrate (e.g., Amplex Red)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitors (e.g., this compound)

  • 384-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 384-well plate, add the test inhibitor dilutions.

  • Add a solution containing the H3K4me1/2 peptide substrate and HRP to each well.

  • Initiate the reaction by adding the recombinant LSD1 enzyme to all wells.

  • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).

  • Add the fluorogenic peroxidase substrate to each well.

  • Incubate for a further 10-15 minutes to allow for color development.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 530 nm and emission at 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5][6]

Materials:

  • Cancer cell line of interest (e.g., AML or SCLC cell lines)

  • Complete cell culture medium

  • Test inhibitors

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Treat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).[5]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[5]

  • Add an equal volume of CellTiter-Glo® reagent to each well.[5]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Measure the luminescence using a luminometer.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values from the dose-response curves.[6]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an LSD1 inhibitor in a subcutaneous xenograft mouse model.[7][8]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test inhibitor and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.[7]

  • Monitor the mice regularly for tumor growth.[7]

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

  • Administer the test inhibitor or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[7]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²)/2).[7]

  • Monitor the body weight and overall health of the mice throughout the study.[7]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[7]

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.[7]

Signaling Pathways and Experimental Workflows

LSD1 regulates gene expression through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Inhibition of LSD1 leads to an increase in H3K4me1/2 levels, resulting in the reactivation of silenced tumor suppressor genes and the suppression of oncogenes.[9] LSD1 is also known to interact with and demethylate non-histone proteins such as p53 and DNMT1, further influencing cellular processes.[10]

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors LSD1 Inhibitors cluster_cellular_outcomes Cellular Outcomes LSD1 LSD1 (KDM1A) H3K4me1_2 H3K4me1/2 (Active Mark) LSD1->H3K4me1_2 Demethylation Oncogenes Oncogenes LSD1->Oncogenes Activation (context-dependent) p53 p53 LSD1->p53 Demethylation (Inactivation) DNMT1 DNMT1 LSD1->DNMT1 Demethylation (Stabilization) Differentiation Differentiation LSD1->Differentiation Block Tumor_Suppressor_Genes Tumor Suppressor Genes H3K4me1_2->Tumor_Suppressor_Genes Activation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Oncogenes->Cell_Cycle_Arrest TAK_418 This compound TAK_418->LSD1 Inhibition TAK_418->Differentiation Induction Emerging_Inhibitors Emerging LSD1 Inhibitors (Iadademstat, Bomedemstat, etc.) Emerging_Inhibitors->LSD1 Inhibition Emerging_Inhibitors->Differentiation Induction Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Biochemical Assay (IC50 Determination) Cell_Viability Cell-Based Assay (Cell Viability, IC50) Enzymatic_Assay->Cell_Viability Lead Compound Selection Target_Engagement Target Engagement (Western Blot for H3K4me2) Cell_Viability->Target_Engagement Confirmation of Mechanism Xenograft_Model Xenograft Model (Tumor Growth Inhibition) Target_Engagement->Xenograft_Model Preclinical Candidate PD_Analysis Pharmacodynamic Analysis (Biomarker Modulation) Xenograft_Model->PD_Analysis Toxicity_Assessment Toxicity Assessment Xenograft_Model->Toxicity_Assessment

References

Validating Gene Expression Normalization by (S,S)-TAK-418: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S,S)-TAK-418's performance in normalizing gene expression with other alternatives, supported by experimental data. This compound is a selective, orally active, and brain-penetrant inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] Its primary therapeutic potential lies in its ability to correct aberrant gene expression patterns observed in certain neurodevelopmental disorders by modulating epigenetic marks.[3][4][5][6]

Mechanism of Action: Epigenetic Regulation

This compound functions by inhibiting LSD1, an enzyme that plays a crucial role in gene repression by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2).[4] By inhibiting LSD1, TAK-418 leads to an increase in these activating histone marks, which in turn "unlocks" the aberrant epigenetic machinery and helps to restore a more normal gene expression landscape.[1][2][4] This mechanism is distinct from conventional gene expression normalization techniques used in data analysis (e.g., TMM, RPKM), as it represents a biological normalization of a pathological state.

Comparative Analysis: this compound vs. Other LSD1 Inhibitors

While a direct head-to-head comparison of this compound with a wide range of other LSD1 inhibitors in the context of normalizing gene expression in neurodevelopmental disorder models is limited in publicly available literature, we can infer a comparative profile based on existing studies of other LSD1 inhibitors in different disease contexts, primarily cancer.

A key differentiator for this compound is its high selectivity for the enzymatic activity of LSD1 without significantly disrupting the LSD1-cofactor complex (e.g., with GFI1B).[4][5][7] This selectivity is believed to contribute to its favorable safety profile, particularly the reduced risk of hematological side effects that have been a concern with some conventional, less selective LSD1 inhibitors.[5][8]

InhibitorClassSelectivityKey Gene Expression EffectsTherapeutic Area of Study
This compound Reversible, selective for enzyme activityHighNormalizes dysregulated mRNA expression in neurodevelopmental disorder models. Increases H3K4me1/2/3 and H3K9me2 levels at specific gene loci (e.g., Ucp2, Bdnf).[1][2][7]Neurodevelopmental Disorders (e.g., Autism Spectrum Disorder, Kabuki Syndrome)[1][3][9]
Iadademstat (ORY-1001) CovalentHighInduces expression of myeloid differentiation-associated genes in AML.[3]Cancer (Acute Myeloid Leukemia, Small Cell Lung Cancer)[3]
HCI-2509 ReversibleHighInduces the p53 gene expression signature and disrupts the MYCN signature in neuroblastoma cells.[10]Cancer (Neuroblastoma)[10]
Polyamine Analogues (e.g., 2d, PG11144) Non-covalentModerateUpregulates genes associated with increased H3K4me1/2 and H3K9ac marks in breast cancer cells.[4]Cancer (Breast Cancer)[4]
Tranylcypromine-based inhibitors Covalent, non-selectiveLowBroad changes in gene expression, but associated with off-target effects.[11]Cancer, Depression

Experimental Data Summary

This compound in Neurodevelopmental Disorder Models

Studies in rodent models of neurodevelopmental disorders, such as those induced by prenatal exposure to valproate (VPA) or poly I:C, have demonstrated that TAK-418 can almost completely normalize the dysregulated gene expression in the brain.[4][5][7][12] This normalization of the transcriptome is associated with the amelioration of autism-like behaviors in these animal models.[4][5][7]

Table 1: Effect of this compound on Histone Methylation and Gene Expression

Model SystemTreatmentHistone Mark ChangeTarget GeneGene Expression Change
Primary Cultured Rat NeuronsTAK-418Increased H3K4me1/2/3 and H3K9me2Ucp2Induced mRNA expression[1][2][7]
Primary Cultured Rat NeuronsTAK-418Increased H3K4me1/2/3BdnfNot specified[1][2][7]
Mouse BrainTAK-418 (1 or 3 mg/kg)Increased H3K4me2Ucp2Not specified[1][2]

Experimental Protocols

RNA Sequencing (RNA-seq) for Gene Expression Profiling

A typical workflow for validating the gene expression normalization effects of this compound involves the following steps:

  • Animal Model and Treatment: Utilize a relevant animal model of a neurodevelopmental disorder (e.g., VPA- or poly I:C-treated rodents) and a control group. Administer this compound or a vehicle control to the disease model animals for a specified duration.

  • Tissue Collection and RNA Extraction: Isolate brain tissue (e.g., hippocampus or cortex) from all animal groups. Extract total RNA using a standardized method (e.g., Trizol reagent).

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, and the addition of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the disease model and control groups, and between the TAK-418-treated and vehicle-treated disease model groups.

    • Normalization Analysis: Compare the gene expression profiles of the TAK-418-treated group to the control group to assess the extent of normalization.

Visualizations

LSD1_Inhibition_Pathway Signaling Pathway of LSD1 Inhibition by this compound TAK418 This compound LSD1 LSD1 (KDM1A) TAK418->LSD1 Inhibits Gene_Activation Gene Activation / Normalization TAK418->Gene_Activation Promotes H3K4me1_2 H3K4me1/me2 LSD1->H3K4me1_2 Demethylates Gene_Repression Gene Repression H3K4me1_2->Gene_Repression Leads to

Caption: Signaling Pathway of LSD1 Inhibition by this compound.

Experimental_Workflow Experimental Workflow for Validating Gene Expression Normalization cluster_in_vivo In Vivo Model cluster_molecular_analysis Molecular Analysis cluster_validation Validation Control Control Group RNA_Extraction RNA Extraction (Brain Tissue) Control->RNA_Extraction Disease_Model Disease Model + Vehicle Disease_Model->RNA_Extraction Treated_Model Disease Model + TAK-418 Treated_Model->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis DEG_Identification Identify Differentially Expressed Genes (DEGs) Data_Analysis->DEG_Identification Normalization_Assessment Assess Normalization of DEGs DEG_Identification->Normalization_Assessment

Caption: Experimental Workflow for Validating Gene Expression Normalization.

References

Comparative Pharmacokinetics of (S,S)-TAK-418: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-TAK-418, a novel, brain-penetrant inhibitor of lysine-specific demethylase 1 (LSD1), has demonstrated promising therapeutic potential for central nervous system disorders. Understanding its pharmacokinetic profile across different species is crucial for the translation of preclinical findings to clinical applications. This guide provides a comparative overview of the pharmacokinetics of this compound in mice, rats, and humans, supported by experimental data and detailed methodologies.

Executive Summary

This compound exhibits rapid absorption and a short terminal half-life across the studied species. The compound demonstrates a nearly linear pharmacokinetic profile at the doses investigated. Bioavailability varies between rodent species, with mice showing higher oral bioavailability compared to rats. In humans, TAK-418 is well-tolerated and rapidly absorbed, with its overall exposure unaffected by food, although peak plasma concentrations are delayed. The ability of TAK-418 to cross the blood-brain barrier has been noted, a critical feature for its intended therapeutic applications in neurological disorders.[1][2][3]

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in mice, rats, and humans.

Table 1: Pharmacokinetic Parameters of this compound in Mice [3]

Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)t1/2 (h)Bioavailability (%)
0.3Oral42.3 ± 13.00.50126 ± 202.577.5
1Oral158 ± 270.50468 ± 652.8-
2Oral321 ± 510.50954 ± 1382.9-
0.3IV129*-163 ± 202.1-

Note: Plasma concentration at 5 min post-dose.

Table 2: Pharmacokinetic Parameters of this compound in Rats [3]

Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)t1/2 (h)Bioavailability (%)
1Oral48.9 ± 10.30.50155 ± 282.939.1
3Oral161 ± 210.75557 ± 703.3-
0.3IV100*-132 ± 132.6-

Note: Plasma concentration at 5 min post-dose.

Table 3: Summary of Pharmacokinetic Profile of this compound in Humans [1][2]

ParameterObservation
Dose Range 5 mg to 160 mg (single and multiple doses)
Absorption Rapidly absorbed
Linearity Nearly linear pharmacokinetic profile
Half-life Short terminal half-life
Accumulation No obvious accumulation after 10 days of daily administration
Food Effect Administration with a high-fat meal delayed Tmax, but did not affect overall exposure (AUC)
Brain Penetration Rapidly crosses the blood-brain barrier

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life from the human studies are not detailed in the primary publication but are characterized by the descriptive terms above.

Experimental Protocols

Rodent Pharmacokinetic Studies [3]

  • Animal Models: Male Sprague-Dawley rats and male C57BL/6J mice were used.

  • Administration:

    • Oral (PO): this compound was administered orally at doses of 0.3, 1, or 2 mg/kg for mice and 1 or 3 mg/kg for rats.

    • Intravenous (IV): this compound was administered intravenously at a dose of 0.3 mg/kg to both mice and rats to determine bioavailability.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Bioanalysis: Plasma concentrations of this compound were determined using LC/MS/MS.

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and t1/2 were calculated from the plasma concentration-time profiles. Bioavailability was estimated by comparing the AUC after oral administration to the AUC after intravenous administration.

Human Pharmacokinetic Studies [1][2]

  • Study Design: Two randomized, double-blind, placebo-controlled, Phase 1 studies were conducted in healthy adult volunteers.

    • Study 1: A single-rising-dose study (5-60 mg) in male and female volunteers.

    • Study 2: A single-rising-dose (120-160 mg) and multiple-rising-dose (20-160 mg once daily for 10 days) study in healthy female volunteers.

  • Sample Collection: Blood and cerebrospinal fluid (CSF) samples were collected at various time points.

  • Bioanalysis: The free base of TAK-418 was measured by liquid chromatography with tandem mass spectrometry.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were derived using noncompartmental analysis methods.

Visualized Experimental Workflow

experimental_workflow cluster_preclinical Preclinical (Rodent) Studies cluster_clinical Clinical (Human) Studies animal_model Sprague-Dawley Rats C57BL/6J Mice dosing_po Oral Administration (0.3, 1, 2, 3 mg/kg) animal_model->dosing_po dosing_iv Intravenous Administration (0.3 mg/kg) animal_model->dosing_iv blood_sampling_rodent Serial Blood Sampling dosing_po->blood_sampling_rodent dosing_iv->blood_sampling_rodent lcms_rodent LC/MS/MS Analysis of Plasma Samples blood_sampling_rodent->lcms_rodent pk_analysis_rodent Pharmacokinetic Parameter Calculation lcms_rodent->pk_analysis_rodent volunteers Healthy Adult Volunteers dosing_human Oral Administration (Single & Multiple Doses 5-160 mg) volunteers->dosing_human sampling_human Blood & CSF Sampling dosing_human->sampling_human lcms_human LC-MS/MS Analysis sampling_human->lcms_human pk_analysis_human Pharmacokinetic Parameter Analysis lcms_human->pk_analysis_human

Caption: A simplified workflow of the pharmacokinetic studies for this compound.

Signaling Pathway Inhibition

This compound is an inhibitor of the LSD1 enzyme, which plays a crucial role in epigenetic regulation through histone demethylation.

signaling_pathway TAK418 This compound LSD1 LSD1 Enzyme TAK418->LSD1 Inhibits H3K4me1_2 Histone H3 Lysine 4 (mono/di-methylated) LSD1->H3K4me1_2 Demethylates H3K4 Histone H3 Lysine 4 (unmethylated) H3K4me1_2->H3K4 Gene_Activation Transcriptional Activation H3K4me1_2->Gene_Activation Gene_Repression Transcriptional Repression H3K4->Gene_Repression

Caption: Mechanism of action of this compound on the LSD1 signaling pathway.

References

(S,S)-TAK-418: A Comparative Analysis Against Standard-of-Care in Preclinical Models of Schizophrenia-Related Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel epigenetic modulator, (S,S)-TAK-418, against standard-of-care second-generation antipsychotics in relevant preclinical models of schizophrenia. The data presented herein is compiled from multiple independent studies and is intended to provide a comprehensive overview of the current preclinical evidence.

This compound is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation of gene expression.[1] By inhibiting LSD1, TAK-418 is proposed to normalize dysregulated gene expression associated with neurodevelopmental disorders, including the negative symptoms and cognitive impairments seen in schizophrenia.[1] Standard-of-care treatments for these aspects of schizophrenia often involve second-generation antipsychotics, which have limited efficacy, and psychosocial interventions such as cognitive remediation.

This comparison focuses on preclinical data from rodent models that recapitulate certain behavioral and cognitive deficits relevant to schizophrenia, such as the valproic acid (VPA)-induced rat model and the polyinosinic:polycytidylic acid (poly I:C)-induced mouse model. It is important to note that no direct head-to-head comparative studies of this compound and second-generation antipsychotics in these models have been published to date. Therefore, this guide presents an indirect comparison based on the available scientific literature.

Quantitative Data Comparison

The following tables summarize the key findings from preclinical studies evaluating this compound and standard-of-care antipsychotics in relevant animal models.

Table 1: Effects on Social Behavior Deficits

TreatmentAnimal ModelBehavioral AssayKey Findings
This compound Valproic Acid (VPA)-induced Rat ModelThree-Chamber Social Interaction TestAmeliorated social deficits.[2][3]
Risperidone (B510) Poly I:C-induced Mouse ModelSocial Interaction TestNo significant improvement in social interaction.
Olanzapine Neonatal Ventral Hippocampal Lesion (NVHL) Rat ModelSocial Interaction TestFailed to enhance social behavior.[4]

Table 2: Effects on Cognitive Impairment

TreatmentAnimal ModelBehavioral AssayKey Findings
This compound Valproic Acid (VPA)-induced Rat ModelNovel Object Recognition TestImproved recognition memory.
Risperidone 22q11.2 Deletion Syndrome Mouse ModelWorking Memory TasksShowed improvements in some working memory measures.[5]
Olanzapine Neonatal Ventral Hippocampal Lesion (NVHL) Rat ModelT-Maze (Working Memory)Corrected impaired working memory.[4]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Three-Chamber Social Interaction Test

This test assesses social affiliation and social novelty preference in rodents.

Apparatus: A three-chambered box with openings between the chambers. The outer chambers contain wire cages for holding "stranger" mice.

Procedure:

  • Habituation: The test animal is placed in the center chamber and allowed to explore all three chambers for a set period.

  • Sociability Phase: An unfamiliar "stranger 1" mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the opposite chamber. The test animal is returned to the center chamber and the time spent in each side chamber and interacting with the wire cages is recorded.

  • Social Novelty Phase: A new, unfamiliar "stranger 2" mouse is placed in the previously empty wire cage. The test animal is again placed in the center chamber and the time spent interacting with "stranger 1" (now familiar) and "stranger 2" (novel) is recorded.

Novel Object Recognition Test

This test evaluates recognition memory in rodents.

Apparatus: An open-field arena.

Procedure:

  • Habituation: The animal is allowed to freely explore the empty arena for a set period.

  • Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period. The time spent exploring each object is recorded.

  • Test Phase (T2): After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A preference for exploring the novel object indicates intact recognition memory.[6][7][8][9]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

TAK418_Pathway TAK418 This compound LSD1 LSD1 (KDM1A) Enzyme TAK418->LSD1 Inhibits Normalization Normalization of Gene Expression H3K4me1_2 H3K4me1/2 (Histone H3 Lysine 4 mono/di-methylation) LSD1->H3K4me1_2 Demethylates GeneExpression Aberrant Gene Expression H3K4me1_2->GeneExpression Leads to GeneExpression->Normalization Reversed by LSD1 Inhibition Neurodevelopment Improved Neurodevelopmental Function Normalization->Neurodevelopment Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Groups cluster_assessment Behavioral Assessment VPA Valproic Acid (VPA) Administration to Pregnant Dams TAK418_Group This compound VPA->TAK418_Group SGA_Group Second-Generation Antipsychotic VPA->SGA_Group Vehicle_Group Vehicle Control VPA->Vehicle_Group PolyIC Poly I:C Administration to Pregnant Dams PolyIC->TAK418_Group PolyIC->SGA_Group PolyIC->Vehicle_Group NVHL Neonatal Ventral Hippocampal Lesion (NVHL) NVHL->TAK418_Group NVHL->SGA_Group NVHL->Vehicle_Group Social_Test Three-Chamber Social Interaction Test TAK418_Group->Social_Test Cognitive_Test Novel Object Recognition Test TAK418_Group->Cognitive_Test SGA_Group->Social_Test SGA_Group->Cognitive_Test Vehicle_Group->Social_Test Vehicle_Group->Cognitive_Test Data_Analysis Data Analysis and Comparison Social_Test->Data_Analysis Cognitive_Test->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of (S,S)-TAK-418: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the investigational drug (S,S)-TAK-418, ensuring the safety of laboratory professionals and adherence to regulatory standards.

As an investigational compound, this compound, a selective, orally active lysine-specific demethylase 1 (LSD1) enzyme inhibitor, requires meticulous handling and disposal procedures.[1][2][3] In the absence of a specific Safety Data Sheet (SDS), it is imperative to handle this compound as a potentially hazardous substance and follow established protocols for investigational drug disposal. This guide provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

All laboratory personnel handling this compound must adhere to standard chemical safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of investigational drugs is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health and Safety (EHS) department.[4] The following steps provide a procedural framework for the proper disposal of this compound.

Step 1: Hazardous Waste Determination

The initial and most critical step is to determine if the waste is hazardous.[5][6][7] For an investigational compound like this compound, where comprehensive hazard data may not be available, the most prudent approach is to manage it as a hazardous waste.[6] This "assume it's hazardous" policy ensures the highest level of safety and compliance. The determination should be based on the four characteristics of hazardous waste:

  • Ignitability: The potential to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, should be collected in a designated, compatible hazardous waste container.[8] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

Step 3: Labeling

Accurate and complete labeling of waste containers is a regulatory requirement. The label for the this compound waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations)

  • The specific constituents and their approximate concentrations

  • The date accumulation started

  • The name and contact information of the principal investigator or responsible person

  • The physical state of the waste (solid or liquid)

Step 4: Accumulation and Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated. The SAA should be under the control of the laboratory personnel and clearly marked. It is important to keep the waste container closed at all times, except when adding waste.

Step 5: Arranging for Disposal

Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of the chemical waste down the drain or in the regular trash. EHS will coordinate with a licensed hazardous waste vendor for the transportation and ultimate disposal of the material, which is typically incineration for investigational drug products.[4][8][9]

Step 6: Documentation

Maintain a detailed record of the disposal process, from the initial hazardous waste determination to the final pickup by EHS. This documentation, often in the form of a drug accountability record, is a critical component of good laboratory practice and regulatory compliance.[8][10][11]

Procedural Summary for this compound Disposal

The following table summarizes the key steps and responsibilities for the proper disposal of this compound.

StepActionResponsible PartyKey Information/Requirements
1Hazardous Waste Determination Principal Investigator / ResearcherAssume hazardous in the absence of a specific SDS. Evaluate based on ignitability, corrosivity, reactivity, and toxicity.
2Waste Segregation & Containerization All Laboratory PersonnelUse a designated, compatible, and properly sealed hazardous waste container.
3Labeling All Laboratory Personnel"Hazardous Waste", full chemical name, constituents, start date, contact information.
4Accumulation & Storage All Laboratory PersonnelStore in a designated and marked Satellite Accumulation Area (SAA). Keep container closed.
5Disposal Request Principal Investigator / ResearcherContact the institution's Environmental Health and Safety (EHS) department for pickup.
6Documentation Principal Investigator / ResearcherMaintain a complete record of the disposal process in a drug accountability log.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TAK418_Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling Handling & Storage cluster_disposal Disposal Process cluster_documentation Documentation Waste_Generated Waste this compound Generated Assess_Hazard Hazardous Waste Determination (Assume Hazardous) Waste_Generated->Assess_Hazard Non_Hazardous Non-Hazardous Waste (Unlikely for Investigational Drug) Assess_Hazard->Non_Hazardous No Segregate_Waste Segregate into Compatible Hazardous Waste Container Assess_Hazard->Segregate_Waste Yes Label_Container Label Container Correctly Segregate_Waste->Label_Container Store_SAA Store in Satellite Accumulation Area (SAA) Label_Container->Store_SAA Contact_EHS Contact Environmental Health & Safety (EHS) Store_SAA->Contact_EHS EHS_Pickup EHS Arranges Pickup by Licensed Vendor Contact_EHS->EHS_Pickup Final_Disposal Incineration at a Permitted Facility EHS_Pickup->Final_Disposal Document_Disposal Document all Steps in Drug Accountability Record Final_Disposal->Document_Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S,S)-TAK-418

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,S)-TAK-418. The following procedures are designed to ensure the safe handling and disposal of this potent inhibitor of lysine-specific demethylase 1 (LSD1).

This compound is a potent research compound, and its full toxicological properties may not be known. [1] Therefore, it is imperative to handle it with the utmost care, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure. This guide is a summary of best practices and should be supplemented with a thorough review of the compound-specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental procedure is necessary to determine the appropriate level of PPE.[2][3] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Protection Type Required PPE Specifications & Best Practices
Body Protection Laboratory CoatA fire-resistant lab coat is recommended, especially when working with flammable solvents.[4] It should be fully buttoned with sleeves rolled down.
Eye and Face Protection Safety Glasses or GogglesSafety glasses with side shields are the minimum requirement.[2][4] Chemical splash goggles should be worn when there is a risk of splashing.[5] A face shield worn over safety glasses is required for tasks with a high risk of splashing or explosion.[5] All eyewear must be ANSI Z87.1 compliant.[2]
Hand Protection Disposable Nitrile GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[2] For extended contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[2] Always consult the glove manufacturer's compatibility chart for the specific solvents being used. Gloves should be removed immediately after any sign of contamination, and hands should be washed thoroughly.[2]
Respiratory Protection Respirator (if necessary)A risk assessment should determine the need for respiratory protection.[4][5] If working with the solid compound where dust generation is possible, or with volatile solutions in a poorly ventilated area, a NIOSH-approved respirator (e.g., N95 for particulates or a respirator with appropriate chemical cartridges) is required.[4] Proper fit testing and training are mandatory before using a respirator.[5]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills and dropped objects.[4]

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound, especially handling of the solid powder and preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

2. Step-by-Step Handling Procedure:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Weighing: To minimize dust generation, carefully weigh the solid compound in the chemical fume hood. Use anti-static weigh paper or a weighing boat.

  • Solution Preparation: Add the solvent to the solid compound slowly and carefully to avoid splashing. If sonication is required, ensure the container is properly sealed.

  • Experimental Use: Conduct all experimental procedures involving this compound within the chemical fume hood.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol, followed by water).

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_solid Dispose Solid Waste decontaminate->dispose_solid dispose_liquid Dispose Liquid Waste decontaminate->dispose_liquid doff_ppe Doff PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe end doff_ppe->end start start->prep_ppe

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.